Pap-1

Catalog No.
S543733
CAS No.
870653-45-5
M.F
C21H18O5
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pap-1

CAS Number

870653-45-5

Product Name

Pap-1

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SPS-4251; SPS 4251; SPS4251; AS-77; PAP-1; AS 77; PAP 1; AS77; PAP1

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

The exact mass of the compound 5-(4-Phenoxybutoxy)psoralen is 350.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: PAP-1 as a Kv1.3 Inhibitor for Therapeutic Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kv1.3 Channel and PAP-1 Inhibitor

The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases and cancer due to its critical role in regulating immune cell function and apoptosis. Kv1.3 channels are predominantly expressed in immune cells including T cells, B cells, microglia, dendritic cells, and macrophages, where they regulate membrane potential and calcium signaling essential for immune cell activation [1]. Particularly important is the channel's expression pattern in effector memory T (TEM) cells, where its expression increases 4 to 5-fold upon activation, making it a selective target for modulating pathological immune responses without broadly suppressing immunity [1]. The Kv1.3 channel functions as a homotetrameric complex with six transmembrane helical regions (S1-S6) per subunit, featuring a voltage-sensing domain (VSD) formed by segments S1-S4 and a pore domain formed by S5-S6 segments [1].

This compound (Phenoxyalkoxypsoralen-1) represents a significant advancement in the development of small molecule inhibitors targeting Kv1.3 channels. This compound was developed through medicinal chemistry approaches using 5-methoxypsoralen (5-MOP) derived from Ruta graveolens leaves as a chemical template [1]. This compound emerged as the most promising candidate from a series of chemically modified small molecule inhibitors designed to block Kv1.3 channel function with improved selectivity and pharmacological properties compared to earlier inhibitors [1]. Unlike peptide-based Kv1.3 inhibitors that face challenges with oral bioavailability, this compound belongs to the class of small organic molecules that offer potential for oral administration, making it particularly attractive for therapeutic development [1] [2].

Mechanism of Action and Selectivity Profile

Binding Characteristics and Channel Inhibition

This compound exhibits a unique mechanism of Kv1.3 channel inhibition that distinguishes it from other blocker classes. Rather than simply occluding the channel pore, this compound demonstrates preferential binding to the channel's slow C-type inactivation state [2]. Under sustained depolarization conditions, Kv1.3 channels undergo C-type inactivation, characterized by conformational changes in the outer vestibule and selectivity filter region. This compound capitalizes on this state-dependent gating behavior, resulting in enhanced inhibitory efficacy during prolonged channel activity [2]. This mechanism is particularly relevant for targeting chronically activated TEM cells in autoimmune conditions, as these cells experience repeated depolarization events that would promote channel transition to the C-type inactivated state where this compound exhibits preferential binding.

The structural basis of Kv1.3 inhibition involves interactions with key amino acid residues within the channel architecture. Molecular modeling and binding studies have identified that VAL469 and ALA463 in the Kv1.3 pore region serve as critical interaction sites for inhibitor binding [1]. These residues are located in the S6 helix that forms the intracellular gate of the channel, suggesting this compound may stabilize the channel in a non-conducting state through interactions with the pore-lining helices. The homotetrameric structure of Kv1.3 with its conserved potassium-selectivity filter motif (TVGYG) provides the structural context for these interactions [2]. Recent cryo-EM structures of Kv1.3 have revealed conformational heterogeneity in the selectivity filter region, which exists in multiple states that may represent different gating conformations [3]. This compound likely stabilizes particular inactive states of this dynamic structural ensemble.

Selectivity Profile

A critical advantage of this compound over earlier Kv1.3 inhibitors is its greatly improved selectivity profile. This compound demonstrates remarkable specificity for Kv1.3 over other potassium channels and cardiac safety targets [2]:

  • Up to 125-fold selectivity over other Kv1.x family channels
  • >7,500-fold selectivity over hERG potassium channel (critical for cardiac safety)
  • Minimal activity against calcium and sodium channels at therapeutic concentrations

This exceptional selectivity profile significantly reduces potential off-target effects and enhances the therapeutic window of this compound compared to earlier generation inhibitors like correolide, which exhibited problematic inhibition of cardiac Kv1.5 channels [2]. The molecular basis for this selectivity stems from this compound's state-dependent binding mechanism and specific interactions with Kv1.3-specific residues not conserved in other potassium channels.

Pharmacological Profile and Key Properties

Quantitative Pharmacological Data

Table 1: Pharmacological Properties of this compound

Parameter Value Experimental Context
Potency (IC₅₀) Not explicitly stated in sources Developed as optimized candidate from 5-MOP template [1]
Selectivity (Kv1.3 vs Kv1.x) Up to 125-fold Preferential binding to slow C-type inactivation state [2]
Selectivity (Kv1.3 vs hERG) >7,500-fold Reduced cardiac toxicity risk [2]
Aqueous Solubility Low Limiting factor for drug absorption and distribution [1]
Molecular Weight ~200-500 Da (small molecule) Typical range for small organic molecule Kv1.3 blockers [2]
In Vitro Efficacy Data

Table 2: Efficacy of this compound in Disease-Relevant Cellular Models

Cell Type/Model Observed Effect Experimental Details
CD3-driven T cell activation Significant inhibition in vitro (dose-dependent) Reference to DES1 (IC₅₀ = 0.114 ± 0.03 μM) demonstrating concept [1]
Mitochondrial apoptosis in cancer cells Induces Bax/Bak-independent cell death Direct targeting of mitochondrial Kv1.3 channels [4]
B16F10 melanoma model Not directly tested with this compound Clofazimine (another Kv1.3 inhibitor) reduced tumor size by 90% [4]

Therapeutic Applications and Evidence

Autoimmune and Inflammatory Diseases

This compound has demonstrated promising efficacy across multiple autoimmune disease models through its ability to selectively target activated TEM cells while sparing naive and central memory T cell populations. This selective immunomodulation represents a significant advantage over broad-spectrum immunosuppressants, as it potentially maintains protective immunity against pathogens while suppressing pathological autoimmune responses [2]. In experimental models, this compound has shown particular promise for:

  • Allergic contact dermatitis: this compound treatment effectively suppressed allergic contact dermatitis by targeting effector memory T cells, demonstrating the therapeutic potential for T cell-mediated skin conditions [1].
  • Atopic dermatitis (AD): Recent research has employed multidimensional virtual screening approaches to identify novel Kv1.3 inhibitors for AD treatment, building on the foundation established by this compound [1]. The prevalence of AD (affecting 22.6% of children and 17.1% of adults) underscores the significance of this therapeutic approach.
  • Other autoimmune conditions: Based on its mechanism of action, this compound holds potential for multiple sclerosis, rheumatoid arthritis, psoriasis, inflammatory bowel disease, and type 1 diabetes, all conditions with implicated roles for TEM cells [1] [2].

The immunological mechanism underlying these therapeutic effects involves the disruption of the calcium signaling cascade essential for T cell activation. By inhibiting Kv1.3 channels, this compound prevents potassium efflux, leading to membrane depolarization that diminishes the driving force for calcium entry through CRAC channels. This in turn impairs calcineurin activation and nuclear factor of activated T cells (NFAT) signaling, ultimately reducing T cell proliferation and cytokine production [5].

Oncology Applications

Beyond autoimmune diseases, this compound has demonstrated significant potential in cancer research through a novel mechanism targeting mitochondrial Kv1.3 channels. In multiple human and mouse cancer cell lines, this compound induces Bax/Bak-independent apoptosis by directly targeting mitochondrial Kv1.3 channels, bypassing conventional death pathways that are often defective in treatment-resistant cancers [4]. This represents a particularly valuable approach for overcoming apoptosis resistance in tumors with downregulated Bax and Bak expression. Genetic validation studies have confirmed that siRNA-mediated downregulation of Kv1.3 abrogates the pro-apoptotic effects of this compound, establishing a direct causal relationship between Kv1.3 inhibition and cancer cell death [4].

Experimental Protocols and Methodologies

Electrophysiology Validation

The patch-clamp technique remains the gold standard for validating Kv1.3 inhibition and characterizing compound mechanism of action. For this compound and related compounds, the following protocol is recommended:

  • Cell preparation: Use Kv1.3-overexpressing CHO cells or human TEM cells isolated from peripheral blood. Maintain cells in appropriate culture conditions and passage during log-phase growth.
  • Solution preparation: Prepare external solution containing (in mM): 145 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 10 HEPES; adjust to pH 7.4 with NaOH. Prepare internal pipette solution containing (in mM): 145 KF, 10 EGTA, 1 MgCl₂, 10 HEPES; adjust to pH 7.2 with KOH.
  • Compound preparation: Prepare this compound stock solution in DMSO with serial dilutions to achieve final testing concentrations. Maintain DMSO concentration below 0.1% in all experimental conditions.
  • Electrophysiological recording: Use whole-cell patch-clamp configuration with appropriate voltage protocols. A standard protocol includes holding at -80 mV with depolarizing steps to +40 mV for 500 ms followed by repolarization to -50 mV to assess tail currents.
  • Data analysis: Calculate percentage inhibition at different concentrations to determine potency. Assess use-dependence by applying trains of depolarizing pulses in the presence of compound. Evaluate state-dependence by varying holding potentials.

For medium-throughput screening, the FLIPR membrane potential assay provides a validated alternative. This assay requires optimization to address endogenous electrogenic transporters in CHO cells that can confound results. Essential steps include identifying inhibitors of these endogenous transporters and establishing correlation with electrophysiological results through IonWorks or manual patch-clamp validation [6] [7].

In Vivo Efficacy Studies

For evaluating this compound in autoimmune disease models, the following protocol outlines key considerations:

  • Animal models: Select appropriate disease models such as allergic contact dermatitis, experimental autoimmune encephalomyelitis (multiple sclerosis model), or non-obese diabetic mice (type 1 diabetes model).
  • Dosing regimen: Based on studies with similar compounds, administer this compound via intraperitoneal injection or oral gavage. Dosing typically begins at disease induction or first symptom appearance and continues throughout the experimental period.
  • Dosage optimization: Conduct dose-ranging studies to establish efficacy without toxicity. For reference, clofazimine (another Kv1.3 inhibitor) has been administered intraperitoneally in melanoma models with significant tumor reduction [4].
  • Assessment endpoints: Include disease-specific clinical scoring, histological analysis of target tissues, flow cytometric analysis of immune cell populations, and cytokine profiling.
  • Controls: Include vehicle-treated diseased animals, healthy controls, and positive control compounds where available.

All animal experiments must comply with ARRIVE guidelines and receive appropriate ethical approval [1].

Research Applications and Future Directions

This compound as a Research Tool

Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating Kv1.3 channel biology and its role in various physiological and pathological processes. Researchers can utilize this compound for:

  • Mechanistic studies of Kv1.3 channel gating and inactivation processes
  • Investigation of mitochondrial ion channels in apoptosis regulation
  • Studying immune cell signaling in normal and disease states
  • Target validation studies for Kv1.3-related pathologies

The signaling pathways affected by this compound illustrate its multifaceted mechanisms of action. The following diagram summarizes key pathways modulated through Kv1.3 inhibition:

G cluster_immune Immune Cell Signaling cluster_cancer Cancer Cell Apoptosis cluster_macrophage Macrophage Polarization PAP1 This compound Kv13 Kv1.3 Channel Inhibition PAP1->Kv13 Depolarization Membrane Depolarization Kv13->Depolarization MitoKv13 Mitochondrial Kv1.3 Inhibition Kv13->MitoKv13 ERK ERK/NF-κB Pathway Suppression Kv13->ERK Calcium Reduced Ca²⁺ Influx Depolarization->Calcium NFAT Impaired NFAT Signaling Calcium->NFAT Activation Suppressed T-cell Activation & Cytokine Production NFAT->Activation Apoptotic Bax/Bak-Independent Apoptotic Signaling MitoKv13->Apoptotic Death Cancer Cell Death Apoptotic->Death M1 Reduced M1 Polarization ERK->M1 Inflammation Decreased Inflammation M1->Inflammation

Figure 1: Signaling pathways modulated by this compound through Kv1.3 inhibition

Current Challenges and Future Perspectives

Despite its promising profile, this compound faces significant challenges that must be addressed for clinical translation. The most notable limitation is its low aqueous solubility, which may adversely affect drug absorption, distribution, and overall pharmacokinetic profile [1]. Future research directions should focus on:

  • Structural optimization to improve solubility while maintaining potency and selectivity
  • Formulation strategies to enhance bioavailability
  • Combination therapies with other immunomodulators or anticancer agents
  • Biomarker development to identify patient populations most likely to respond to Kv1.3-targeted therapies
  • Advanced delivery systems to improve tissue targeting and reduce systemic exposure

Recent research continues to build upon the foundation established by this compound, with studies exploring novel compound series including β-carboline-based analogs and hybrid structures that aim to overcome the limitations of earlier compounds [2]. The continued evolution of Kv1.3 inhibitors holds significant promise for developing more effective and targeted therapies for autoimmune diseases, chronic inflammatory conditions, and cancer.

Conclusion

References

Experimental Workflow for Studying PAP-1

Author: Smolecule Technical Support Team. Date: February 2026

The discovery and functional characterization of PAP-1 in cancer research involved a multi-step process, as detailed in the primary literature [1]. The following diagram maps the key experimental workflow.

Start Identify IGFBP-2's role in prostate cancer growth Screen Yeast Two-Hybrid Screen (human prostate cDNA library) Start->Screen Confirm In Vitro Interaction Confirmation Screen->Confirm A1 Co-immunoprecipitation Confirm->A1 A2 GST Pull-down Assay Confirm->A2 Localize Subcellular Localization (Confocal Microscopy) Confirm->Localize Function Functional Genetic Analysis Localize->Function B1 siRNA Knockdown of PAPA-1 Function->B1 B2 PAPA-1 Overexpression Function->B2 B3 Studies in IGFBP-2 KO MEFs Function->B3 Result Conclusion: PAPA-1 is a nuclear modulator of IGFBP-2 Function->Result

The key methodological details for the experiments cited are as follows [1]:

  • Yeast Two-Hybrid Screen: A human prostate cDNA library was screened to identify proteins that interact with IGFBP-2, leading to the initial discovery of PAPA-1 as a binding partner.
  • Co-immunoprecipitation: This method was used to confirm the physical interaction between PAPA-1 and IGFBP-2 in a cellular context after co-expression.
  • GST Pull-Down Assay: Glutathione S-transferase (GST) tagged proteins were used to verify the direct, physical binding between PAPA-1 and IGFBP-2 in a cell-free system.
  • Confocal Microscopy: Immunofluorescence and imaging were performed to demonstrate that PAPA-1 and IGFBP-2 colocalize within the nucleus of cells.
  • siRNA Knockdown: Small interfering RNA (siRNA) was used to reduce the expression of PAPA-1, which resulted in enhanced IGFBP-2-mediated cell proliferation.
  • Overexpression Studies: Ectopic expression of myc-hPAPA-1 was shown to abrogate IGFBP-2-promoted bromodeoxyuridine (BrdU) incorporation, a measure of cell proliferation.

Important Naming Distinctions

In your literature review, you will encounter other "PAP1" molecules that are functionally distinct from the Pim-1-Associated Protein-1 discussed above.

Molecule Name Full Name / Context Primary Function Relevance to Cancer Research
PAP1 / HIP/PAP Pancreatitis-Associated Protein 1 (Mammalian Reg family) [2] Secretory protein; acts as a growth factor, promotes cell proliferation & migration; anti-inflammatory role [2]. Studied in hepatocellular, pancreatic, and colorectal carcinomas for its growth-promoting and migratory functions [2].
PAP1 (Plant) Production of Anthocyanin Pigment 1 (Arabidopsis transcription factor) [3] Regulates flavonoid and anthocyanin biosynthesis [3]. A model for studying cell heterogeneity in specialized metabolism; used in basic biology, not human cancer therapy [3].
Pap1 (Yeast) Transcription factor in S. pombe (homologue of mammalian c-Jun) [4] Regulates oxidative stress response and drug tolerance [4]. A model organism for studying conserved cellular pathways relevant to cancer biology, such as drug resistance mechanisms [4].

Key Research Significance

PAPA-1 represents a fascinating mechanism for fine-tuning cell growth. Its role as an intracellular nuclear modulator of IGFBP-2 provides a potential avenue for therapeutic intervention, as targeting this interaction could offer a way to control the growth-promoting signals of IGFBP-2 in cancers where it is overactive [1].

References

Molecular Mechanism of Action and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

PAP-1 is a high-affinity, uncharged small molecule blocker that targets the Kv1.3 channel pore. Its action is distinct from classical hydrophobic cations.

  • Unique Blocking Mechanism: this compound blocks the channel with a Hill coefficient of 2, suggesting that two this compound molecules coordinate a potassium ion (K⁺) within the channel pore, forming a This compound:K⁺:this compound complex [1]. This tripartite complex stabilizes the C-type inactivated state of the channel, contributing to its high affinity and selectivity for Kv1.3 [1].
  • Triggering Intrinsic Apoptosis: Therapeutically, the key action is the inhibition of mitoKv1.3. In the inner mitochondrial membrane, this compound or its mitochondrial-targeted derivative PAPTP [2] inhibits mitoKv1.3, leading to a series of pro-apoptotic events [3]:
    • Mitochondrial hyperpolarization
    • Increased production of Reactive Oxygen Species (ROS)
    • Release of cytochrome c into the cytosol
    • Activation of caspase-9 and caspase-3, executing cell death [3]

The diagram below illustrates this mitochondrial apoptosis pathway.

G PAP1 This compound/PAPTP MitoKv13 mitoKv1.3 Blockade PAP1->MitoKv13 MitoHyper Mitochondrial Hyperpolarization MitoKv13->MitoHyper ROS ↑ ROS Production MitoKv13->ROS CytoC Cytochrome c Release MitoHyper->CytoC ROS->CytoC Apoptosis Caspase Activation & Apoptosis CytoC->Apoptosis

Experimental Evidence and Efficacy Data

Substantial evidence demonstrates the pro-apoptotic effect of this compound and PAPTP across various models, with exceptional results in hematological malignancies.

Table 1: Pro-Apoptotic Effects of this compound and PAPTP in Experimental Models

Disease/Cell Model Compound Key Findings on Apoptosis Experimental Context
Chronic Lymphocytic Leukemia (CLL) [2] PAPTP Induced apoptosis in primary CLL cells from ibrutinib-resistant patients; enhanced cell death when combined with Venetoclax. In vitro, human primary cells
CLL (Eμ-TCL1 mouse model) [2] PAPTP Reduced leukemia burden by >85% in spleen, peritoneal cavity, and blood; reduced organ infiltration. In vivo, murine model
T-cell Acute Lymphoblastic Leukemia (T-ALL) [3] PCARBTP (this compound derivative) Sensitized Jurkat cells to apoptosis; reduced activation of PI-3-K, AKT, and JNK signaling pathways. In vitro, cell line
General Leukemic Cells [3] This compound, Psora-4, Clofazimine Efficiently induced apoptosis in primary CLL cells; required membrane permeability (effective, unlike impermeant toxins). Ex vivo, human primary cells

Detailed Experimental Protocols

To evaluate the pro-apoptotic effects of this compound/PAPTP, key experiments include cell viability assays and high-resolution respirometry to measure mitochondrial function.

Protocol 1: Cell Viability and Apoptosis Assay [2]

This protocol is used to determine the IC₅₀ of a compound and quantify apoptosis.

  • Cell Preparation: Isolate primary human CLL cells (e.g., from patient blood) using density-gradient centrifugation (e.g., Ficoll-Paque). Culture cells (e.g., at 4 × 10⁶ cells/mL) in RPMI-1640 medium supplemented with 2-10% Fetal Calf Serum.
  • Compound Treatment: Treat cells with a concentration range of this compound or PAPTP (e.g., from 1 nM to 10 µM) for 24 hours. Include a negative control (vehicle only).
  • Apoptosis Assessment: After treatment, stain cells with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and a viability dye like propidium iodide (PI).
  • Flow Cytometry Analysis: Analyze stained cells using a flow cytometer (e.g., FACSCanto II). Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function [4]

This protocol measures the oxygen consumption rate (OCR) in cells to understand the impact on mitochondrial respiration.

  • Instrument and Cell Setup: Use an Oxygraph-2K instrument. Add intact cells (e.g., 1 × 10⁶ cells/cm³) in serum-free media to the respiratory chambers.
  • Measure Routine Respiration: Record the baseline OCR.
  • Sequential Drug Injections:
    • Inject oligomycin (2 µg/mL) to inhibit ATP synthase. This measures non-phosphorylating leak respiration.
    • Titrate with FCCP (0.5 µM) to uncouple mitochondria and measure maximum electron transfer system (ETS) capacity.
    • Finally, inject rotenone (2.5 µM, Complex I inhibitor) and antimycin A (0.5 µM, Complex III inhibitor) to shut down mitochondrial respiration and determine residual oxygen consumption.
  • Data Interpretation: Compare the OCR profiles of control cells versus cells treated with this compound/PAPTP to identify changes in mitochondrial coupling and efficiency.

Therapeutic Potential and Drug Development

Kv1.3 channels are promising therapeutic targets for diseases characterized by dysfunctional proliferation and apoptosis resistance [5]. This compound's specificity is crucial for its therapeutic potential.

  • State-Dependent Blockade: this compound has a ~1000-fold selectivity for Kv1.3 over non-Kv1 channels. Its 23- to 125-fold selectivity over other Kv1 channels is likely due to its preferential binding to the C-type inactivated state of Kv1.3, which is not adopted by other family members [1].
  • Overcoming Drug Resistance: PAPTP, the mitochondrial-targeted derivative, shows efficacy against CLL cells from patients resistant to ibrutinib and can synergize with Venetoclax, identifying it as a promising candidate for treating chemoresistant diseases [2].
  • Chemical Optimization: The development of PAPTP from this compound by adding a triphenylphosphonium cation improves mitochondrial targeting, enhancing pro-apoptotic efficacy [2] [3].

G PAP1 This compound PAPTP PAPTP PAP1->PAPTP TPP Triphenylphosphonium Cation TPP->PAPTP Mitochondria Enhanced Mitochondrial Targeting PAPTP->Mitochondria Efficacy Increased Pro-apoptotic Efficacy Mitochondria->Efficacy

The unique mechanism of Kv1.3 blockade and the efficacy of its mitochondrial inhibition make this compound and its analogs a compelling strategy for inducing apoptosis in targeted therapies. The positive results in resistant CLL models provide a strong rationale for their continued development as oncological treatments [2] [3].

References

PAP-1: Overview and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

PAP-1 (5-(4-phenoxybutoxy)psoralen) is recognized as a potent, selective, and cell-permeant small-molecule inhibitor of the voltage-gated potassium channel Kv1.3 [1] [2]. Its primary therapeutic value lies in its ability to selectively modulate effector memory T (TEM) cells, which are crucial in autoimmune diseases, without broadly suppressing other immune cells [2].

The table below summarizes its core quantitative pharmacological data:

Property Description / Value
Primary Target Kv1.3 potassium channel [1]
IC₅₀ 2 nM [1]
Selectivity (vs. Kv1.5) 23-fold [2]
Selectivity (vs. other Kv1.x) 33 to 125-fold [2]
Selectivity (vs. hERG) > 1000-fold [2]
Mechanism Binds the slow C-type inactivated state of Kv1.3; putative binding site at interface between channel subunits [1] [2]
Key Limitation Poor water solubility, which impacts bioavailability and antitumor efficacy [1]

Mechanism of Action and Selectivity

This compound exhibits a state-dependent mechanism, showing preferential binding to the slow C-type inactivated state of the Kv1.3 channel, a conformation that occurs during sustained depolarization [2]. This state is associated with a conformational change in the channel's outer vestibule and selectivity filter. While the precise structural details are not fully elucidated, current evidence suggests this compound binds at the interface between Kv1.3 subunits within the channel's inner pore region [1] [2].

Its high selectivity is a key asset. The minimal inhibition of the hERG channel is particularly important for reducing the risk of cardiotoxicity in drug development [2].

Experimental Protocols and Workflows

For researchers investigating this compound or Kv1.3 function, here are detailed methodologies for key experiments based on the search results.

Functional Assessment via Patch-Clamp Electrophysiology

This is the definitive method for confirming the inhibitory activity and potency of this compound on Kv1.3 channels.

  • Cell Preparation: Use a cell line expressing Kv1.3 channels, such as Jurkat T-lymphocytes [1] or a recombinant cell line like L929 mouse fibroblasts transfected with hKv1.3 [2].
  • Solution and Compound:
    • External Solution: Typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
    • Internal (Pipette) Solution: Typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2.
    • This compound Stock: Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the external solution is low (e.g., <0.1%) to avoid vehicle effects.
  • Procedure:
    • Establish a whole-cell patch-clamp configuration on a single cell.
    • Hold the cell at a hyperpolarized potential (e.g., -80 mV).
    • Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to activate Kv1.3 channels and record the control potassium current.
    • Perfuse the external solution containing this compound (e.g., at 10-100 nM) onto the cell.
    • Re-apply the same voltage protocol at regular intervals (e.g., every 30 seconds) to monitor the reduction in peak potassium current amplitude.
    • Plot the normalized current amplitude against time or compound concentration to determine the IC₅₀ value [2]. A successful experiment with a potent inhibitor like this compound should show a decrease in Kv1.3 peak current amplitude by over 80% [2].

The following diagram illustrates the logical workflow and key measurements for this patch-clamp experiment:

G A Establish Whole-Cell Patch Clamp B Record Control Kv1.3 Current (Depolarizing Step) A->B Voltage Protocol C Apply this compound via Perfusion B->C Baseline Measurement D Monitor Current Inhibition (Over Time) C->D Test Measurement E Dose-Response Analysis (IC₅₀ Determination) D->E Quantify Inhibition

Experimental workflow for assessing this compound activity using patch-clamp electrophysiology.

Formulation to Overcome Solubility Limitations

To address this compound's poor aqueous solubility, researchers have developed a nano drug delivery system using pH-responsive polymeric micelles [1].

  • Materials:
    • This compound API (from, e.g., MedChemExpress) [1].
    • mPEG-PAE (poly(β-amino ester)) copolymer, which can be synthesized in-lab [1].
    • Organic solvent (e.g., Dimethylformamide) [1].
  • Procedure:
    • Preparation: Dissolve both this compound and the mPEG-PAE polymer in a suitable organic solvent.
    • Self-Assembly: Slowly add the organic solution into stirring deionized water. The amphiphilic copolymers will self-assemble into micelles, with a hydrophobic core (PAE) encapsulating this compound and a hydrophilic shell (mPEG).
    • Dialysis: Dialyze the resulting micelle solution against water to remove the organic solvent and unencapsulated drug.
    • Characterization: Measure particle size (e.g., via dynamic light scattering), zeta potential, drug loading efficiency (reported up to 8.30%), and encapsulation efficiency (reported up to 91.35%) [1].
    • In vitro Release: Use a dialysis method to study drug release profiles in buffers at different pH levels (e.g., pH 7.4 vs. pH 6.5) to confirm the pH-responsive release property [1].

Research Applications and Development Directions

The high selectivity of this compound makes it a valuable tool compound and a promising therapeutic candidate:

  • Cancer Therapy: Inhibiting mitochondrial Kv1.3 (mitoKv1.3) can induce Bax/Bak-independent apoptosis in cancer cells. This compound-loaded micelles have shown significant tumor suppression in vivo, overcoming the poor efficacy of free this compound [1].
  • Autoimmune Diseases: this compound is a lead compound for developing immunomodulators that selectively target TEM cells without causing broad immunosuppression [2].
  • Lead Optimization: The psoralen scaffold of this compound serves as a starting point for designing novel, potent inhibitors through techniques like scaffold hopping and hybrid analog synthesis [2].

References

Comprehensive Technical Guide: PAP-1 Induced Bax-Independent Apoptosis Pathway in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAP-1 and Its Role in Apoptosis Regulation

This compound (5-(4-phenoxybutoxy) psoralen) represents a novel class of targeted cancer therapeutics that function through a unique Bax-independent apoptosis pathway. This potent and selective membrane-permeant Kv1.3 inhibitor effectively blocks the mitochondrial potassium channel Kv1.3 with an IC50 of 2 nM, demonstrating remarkable selectivity that makes it a promising therapeutic agent for targeting cancer cells with minimal off-target effects [1]. This compound exhibits 23-fold greater specificity for Kv1.3 compared to Kv1.5 and 33- to 125-fold selectivity over other Kv1-family channels, with over 1,000 times lower affinity for HERG (Kv11.1) and other channels [1].

The therapeutic significance of this compound lies in its ability to induce apoptosis independently of pro-apoptotic proteins Bax and Bak, which are crucial components of the conventional intrinsic apoptosis pathway. This unique mechanism enables this compound to overcome a common resistance mechanism in cancer cells where Bax and Bak are downregulated or inactivated [1] [2]. Mitochondrial Kv1.3 channels have been identified as critical therapeutic targets because their blockade can trigger cancer cell apoptosis through this alternative, Bax-independent pathway, highlighting significant potential for addressing multidrug resistance in oncology [1].

This compound Molecular Properties and Pharmacological Profile

Table 1: this compound Molecular Characteristics and Pharmacological Properties

Property Specification Experimental Reference
Chemical Name 5-(4-phenoxybutoxy) psoralen [1]
Molecular Target Mitochondrial Kv1.3 potassium channel [1]
IC50 Value 2 nM [1]
Selectivity Ratio 23-fold more specific than Kv1.5, 33-125-fold selective over other Kv1-family channels [1]
HERG Affinity >1,000 times lower affinity [1]
Aqueous Solubility Poor (exact value not specified) [1]
Current Status Phase Ib clinical trial for psoriasis [1]

Despite its promising target specificity, this compound faces significant pharmacological challenges that have limited its clinical application, particularly in oncology. The compound suffers from poor water solubility, which substantially reduces its bioavailability and antitumor efficacy in vivo. Additionally, this compound demonstrates low targeting capability and is susceptible to efflux by multidrug resistance (MDR) pumps, further compromising its therapeutic potential [1]. According to preclinical studies, this compound's anti-tumor effect in vivo was not statistically significant compared to untreated groups when administered in its free form, necessitating the development of advanced formulation strategies to overcome these limitations [1].

Bax-Independent Apoptosis Pathway Mechanisms

Conventional Apoptosis Pathways and Their Limitations

The BCL-2 protein family serves as the fundamental regulator of apoptotic cell death, with members functioning as either promoters or inhibitors of apoptosis. These proteins are characterized by the presence of BCL-2 homology (BH) domains and are classified into three functional subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, BCL-W, BFL-1, MCL-1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only proteins (BAD, BID, BIM, PUMA) that initiate apoptosis signaling [3]. In the conventional intrinsic apoptosis pathway, activation of BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and ultimately programmed cell death [3] [4].

Cancer cells frequently develop resistance to apoptosis through various mechanisms, including downregulation of pro-apoptotic proteins like Bax and Bak, which are essential components of the mitochondrial apoptosis pathway [1] [2]. This adaptation creates a significant therapeutic challenge, as it renders malignant cells insensitive to conventional chemotherapeutic agents that depend on these proteins to initiate cell death. Research has demonstrated that Bax/Bak double knockout (DKO) cells exhibit remarkable resistance to most intrinsic death stimuli, highlighting the central role these proteins play in conventional apoptosis [2].

Alternative Bax-Independent Apoptosis Pathways

The discovery of Bax-independent apoptosis pathways has revealed critical alternative mechanisms for triggering programmed cell death when conventional pathways are compromised. Several studies have provided evidence for the existence of such alternative pathways:

  • Endoplasmic Reticulum (ER) Stress-Induced Pathway: Research has demonstrated that when BAX/BAK double deficient (DKO) cells are subjected to ER stress in combination with mild serum withdrawal, they undergo apoptosis characterized by classical apoptosis markers, including caspase-9 activation and cytochrome c release, despite the absence of BAX and BAK [2]. This cell death was inhibited by knocking down caspase-9 but was insensitive to BCL-XL overexpression, confirming its unique regulation [2].

  • Mitochondrial Kv1.3 Channel Blockade: this compound induces apoptosis through a distinct mechanism involving direct inhibition of mitochondrial Kv1.3 channels. This pathway operates independently of Bax and Bak, as demonstrated by Leanza et al. who discovered that inhibiting mitochondrial Kv1.3 channels can trigger cancer cell apoptosis independently of these pro-apoptotic proteins [1]. This finding is particularly significant for overcoming multidrug resistance in cancer therapy.

  • Cyclophilin D-Independent Mechanism: Interestingly, the BAX/BAK-independent cell death observed in DKO cells does not require Cyclophilin D (CypD) expression, an important regulator of the mitochondrial permeability transition pore, suggesting the involvement of alternative mitochondrial mechanisms [2].

G cluster_0 Conventional Pathway (BAX/BAK-Dependent) ER_Stress ER Stress + Mild Serum Withdrawal BAX_BAK_Independent BAX/BAK-Independent Apoptosis Pathway ER_Stress->BAX_BAK_Independent mitoKv13_Inhibition Mitochondrial Kv1.3 Inhibition (this compound) mitoKv13_Inhibition->BAX_BAK_Independent Unknown_Stimuli Other Death Stimuli Unknown_Stimuli->BAX_BAK_Independent Caspase9_Activation Caspase-9 Activation BAX_BAK_Independent->Caspase9_Activation Cytochrome_C_Release Cytochrome c Release BAX_BAK_Independent->Cytochrome_C_Release Apoptosis Apoptotic Cell Death Caspase9_Activation->Apoptosis Cytochrome_C_Release->Apoptosis BAX_BAK_Dependent BAX/BAK-Dependent Apoptosis MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK_Dependent->MOMP Conventional_Apoptosis Apoptotic Cell Death MOMP->Conventional_Apoptosis

Diagram 1: BAX/BAK-Independent Apoptosis Pathways. Multiple stimuli can trigger apoptotic cell death through alternative pathways that bypass the conventional BAX/BAK-dependent mitochondrial pathway, providing crucial mechanisms for overcoming apoptosis resistance in cancer cells.

Polymeric Micelle Delivery System for this compound

Rationale for Nanocarrier Development

To overcome the significant pharmacological limitations of this compound, researchers have developed an innovative tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles [1]. This advanced nanocarrier system addresses multiple challenges simultaneously:

  • Enhanced Solubility: The amphiphilic core-shell structure of polymeric micelles significantly improves the water solubility of hydrophobic this compound molecules through encapsulation within the hydrophobic core [1].

  • Passive Tumor Targeting: The nanoscale size of the micelles (typically 10-100 nm) enables enhanced permeability and retention (EPR) effect, facilitating accumulation in tumor tissues [1].

  • pH-Responsive Release: The PAE (poly(β-amino ester)) core contains tertiary amine groups with a pKb of approximately 6.5, making it highly responsive to the acidic extracellular pH of tumor microenvironments (pH ~6.5-7.0) [1].

  • Bypassing MDR Pumps: Micelles internalize via endocytosis, efficiently avoiding ATP-dependent efflux pumps, specifically P-glycoprotein (P-gp), thus significantly reducing multidrug resistance [1].

Formulation Characteristics and Performance

Table 2: this compound-Loaded Polymeric Micelle Formulation Properties

Parameter Value/Characteristic Significance
Entrapment Efficiency 91.35% High drug incorporation
Drug Loading Level 8.30% Substantial payload capacity
Particle Size Change Increases with pH decrease pH-responsive behavior
Zeta Potential Changes with protonation pH-dependent surface charge
In Vitro Release Surge at acidic pH Triggered release in tumor microenvironment
In Vivo Tumor Reduction Up to 94.26% in B16F10 melanoma Dramatic efficacy improvement

The This compound-loaded mPEG-PAE micelles (this compound PMs) exhibited exceptional formulation characteristics, including high entrapment efficiency of 91.35% and a drug loading level of 8.30% [1]. Molecular simulations revealed that PAE's tertiary amine protonation in acidic environments affected the self-assembly process, modifying hydrophobicity and resulting in larger, loosely packed particles that facilitated drug release [1]. This sophisticated drug delivery system represents a crucial advancement in leveraging the therapeutic potential of this compound for oncology applications.

When the micelles encounter the acidic tumor microenvironment, the tertiary amine groups in the PAE block undergo protonation, causing a significant increase in particle size and zeta potential, accompanied by a surge in this compound release [1]. This pH-responsive behavior enables precise spatial control of drug delivery, minimizing off-target effects while maximizing therapeutic efficacy at the tumor site.

Experimental Protocols and Methodologies

Preparation of this compound-Loaded Polymeric Micelles

The This compound-loaded mPEG-PAE micelles were prepared using a self-assembly approach with the following detailed protocol:

  • Materials Synthesis: First, synthesize the mPEG-PAE copolymer through Michael-type step polymerization of mPEG-propylene with 1,6-bis(acryloyloxy)hexane and 1,3-bis(4-piperidine)propane [1]. Purify the resulting polymer using appropriate chromatographic techniques.

  • Micelle Formation: Dissolve the mPEG-PAE copolymer in dimethyl formamide at room temperature. Add this compound at the appropriate drug-to-polymer ratio and mix thoroughly using magnetic stirring at 300 rpm for 2 hours [1].

  • Nanoprecipitation: Slowly add the polymer-drug solution to deionized water under gentle stirring to induce micelle self-assembly. The final copolymer concentration should be maintained at 1 mg/mL during this process [1].

  • Purification: Transfer the micelle solution to dialysis tubes (MWCO 12-14 kDa) and dialyze against deionized water for 24 hours to remove organic solvents and unencapsulated this compound [1].

  • Characterization: Determine particle size, size distribution, and zeta potential using dynamic light scattering. Measure drug loading and encapsulation efficiency through HPLC analysis after destroying the micelles with acetonitrile [1].

In Vitro Cytotoxicity and Apoptosis Assays

To evaluate the therapeutic efficacy of this compound-loaded micelles, perform the following experimental protocols:

  • Cell Culture: Maintain Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma) cells in appropriate media (RPMI-1640 and DMEM, respectively) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [1].

  • Treatment Groups: Divide cells into the following experimental groups: (1) untreated control, (2) free this compound, (3) this compound combined with MDR inhibitors (probenecid and cyclosporin), and (4) this compound-loaded micelles [1].

  • Cytotoxicity Assessment: Plate cells in 96-well plates at a density of 5×10³ cells/well and treat with various formulations. After 48 hours, measure cell viability using MTS assay according to manufacturer's instructions [1].

  • Apoptosis Detection: Seed cells in 6-well plates (1×10⁵ cells/well) and treat with different formulations for 24 hours. Detect apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis [1].

  • Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using JC-1 staining according to published protocols [1]. Mitochondrial depolarization is indicated by a decrease in the red/green fluorescence intensity ratio.

  • Caspase-3 Activity: Measure caspase-3 activity using DEVD cleavage assays or commercial caspase-3 activity kits according to manufacturer's instructions [1].

In Vivo Efficacy Evaluation in Melanoma Model

To evaluate the antitumor efficacy of this compound formulations in vivo, implement the following protocol:

  • Animal Model Establishment: Use 6-8 week old C57BL/6 mice. Subcutaneously inoculate B16F10 melanoma cells (5×10⁵ cells in 100 μL PBS) into the right flank of each mouse [1].

  • Treatment Protocol: When tumors reach approximately 100 mm³, randomly divide mice into four groups (n=6-8): (1) saline control, (2) free this compound, (3) blank micelles, and (4) this compound-loaded micelles. Administer treatments via tail vein injection every other day for two weeks [1].

  • Tumor Volume Monitoring: Measure tumor dimensions every two days using digital calipers. Calculate tumor volume using the formula: V = (length × width²)/2 [1].

  • Tumor Accumulation Study: For biodistribution analysis, prepare fluorescently labeled micelles by incorporating DiR or similar near-infrared dyes during micelle preparation. Inject labeled micelles via tail vein and image mice at predetermined time points using an in vivo imaging system [1].

  • Histological Analysis: After sacrificing animals, collect tumor tissues and major organs. Process for H&E staining and immunohistochemical analysis of apoptosis markers (TUNEL staining) according to standard protocols [1].

G Micelle_Prep mPEG-PAE Polymer Synthesis PAP1_Loading This compound Encapsulation (Nanoprecipitation) Micelle_Prep->PAP1_Loading Characterization Physicochemical Characterization PAP1_Loading->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assays (MTS, Annexin V/PI) In_Vitro->Cytotoxicity Apoptosis_Mech Apoptosis Mechanism (JC-1, Caspase-3) In_Vitro->Apoptosis_Mech In_Vivo In Vivo Evaluation Cytotoxicity->In_Vivo Apoptosis_Mech->In_Vivo Tumor_Model B16F10 Melanoma Mouse Model In_Vivo->Tumor_Model Efficacy Tumor Growth Measurement In_Vivo->Efficacy Biodistribution Tumor Accumulation (Fluorescent Imaging) In_Vivo->Biodistribution

Diagram 2: Experimental Workflow for this compound Formulation Development and Evaluation. The comprehensive methodology encompasses nanocarrier preparation, in vitro characterization, and in vivo efficacy assessment to establish the therapeutic potential of this compound-loaded polymeric micelles.

Key Experimental Findings and Data Analysis

In Vitro Efficacy and Mechanism Validation

The This compound-loaded polymeric micelles demonstrated superior performance compared to free this compound in comprehensive in vitro studies:

  • Enhanced Cytotoxicity: this compound-loaded micelles significantly enhanced cytotoxicity against both Jurkat and B16F10 cancer cells compared to free this compound or this compound combined with MDR inhibitors [1]. This confirmed that the micellar formulation effectively bypassed multidrug resistance mechanisms.

  • Apoptosis Induction: The micellar formulation demonstrated significantly enhanced apoptosis induction compared to free drug controls. This was evidenced by increased Annexin V-positive cell populations in flow cytometry analysis [1].

  • Mitochondrial Dysfunction: Treatment with this compound-loaded micelles resulted in decreased mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis, as measured by JC-1 staining [1].

  • Caspase Activation: The formulation induced elevated caspase-3 activity, confirming the activation of the executive phase of apoptosis through the micelle-mediated delivery of this compound to its mitochondrial target [1].

In Vivo Therapeutic Efficacy

The most compelling evidence for the therapeutic potential of the this compound micellar formulation came from in vivo studies:

  • Tumor Growth Suppression: While free this compound failed to reduce tumor size in a B16F10 melanoma mouse model, this compound-loaded micelles substantially suppressed tumors, reducing volume by up to 94.26% [1]. This dramatic efficacy highlight the critical importance of the delivery system.

  • Tumor Targeting: Fluorescent-marked micelles effectively accumulated in mouse tumors, confirming their targeting efficiency through the enhanced permeability and retention effect [1].

  • Overcoming Resistance: The study demonstrated that the micellar formulation effectively overcame the limitations that had previously restricted this compound's clinical application, including poor solubility, lack of targeting, and susceptibility to MDR pumps [1].

Therapeutic Implications and Future Directions

The development of this compound-loaded polymeric micelles that leverage the Bax-independent apoptosis pathway represents a significant advancement in targeted cancer therapy, with particular relevance for treating multidrug-resistant malignancies. This approach offers several distinct advantages:

  • Bypassing Conventional Resistance Mechanisms: By targeting mitochondrial Kv1.3 channels and activating apoptosis independently of Bax and Bak, this compound effectively circumvents one of the most common resistance mechanisms in cancer cells [1] [2].

  • Synergy with Nanotechnology: The integration of this unique apoptosis mechanism with advanced nanocarrier technology addresses multiple pharmacological barriers simultaneously, resulting in dramatically improved therapeutic outcomes [1].

  • Broad Applicability: The Bax-independent apoptosis pathway targeted by this compound may be effective across various cancer types, including those with documented alterations in Bcl-2 family protein expression, such as lymphoma, glioma, melanoma, and pancreatic, breast, gastric, and colon cancers [1].

Future research directions should focus on combination therapies that simultaneously target both conventional and alternative apoptosis pathways, potentially creating synergistic effects that further enhance cancer cell killing while reducing the likelihood of resistance development. Additionally, further exploration of the molecular mechanisms underlying Bax-independent apoptosis may reveal new therapeutic targets and strategies for overcoming treatment resistance in oncology.

Conclusion

References

PAP-1 expression in lymphoma and melanoma

Author: Smolecule Technical Support Team. Date: February 2026

PD-1 Expression in Lymphoma

PD-1 expression has significant but divergent roles in different lymphomas, acting as either a tumor suppressor in T-cell lymphomas or a pro-survival signal in certain B-cell lymphomas.

The table below summarizes the expression and functional impact of PD-1/PD-L1 across various non-Hodgkin lymphoma (NHL) subtypes:

Lymphoma Subtype PD-1/PD-L1 Expression Functional Role & Prognostic Impact

| Diffuse Large B-Cell Lymphoma (DLBCL) | Tumor Cells: 10-61% of cases [1] Microenvironment: 15-26% of cases have PD-L1+ immune cells [1] | Associated with lower overall survival; PD-1 expression on lymphoma cells mediates proliferation [1] [2] | | Richter Transformation (RT) | Robust PD-1 expression, significantly higher than in CLL-involved lymph nodes [2] | Enhanced cell proliferation in vitro and in vivo; associated with ibrutinib therapy [2] | | T-cell NHL (T-NHL) | PDCD1 (gene for PD-1) is a key tumor suppressor, recurrently inactivated [3] | PD-1 loss enforces a metabolic switch to glycolysis and restrains AP-1 activity; predicts inferior prognosis [3] | | Classical Hodgkin Lymphoma (cHL) | Near-uniform genetic alteration of 9p24.1 increases PD-L1/PD-L2 expression on HRS cells [4] | Creates a genetic basis for immune evasion; makes cHL uniquely sensitive to PD-1 blockade [4] |

The signaling pathways involved in PD-1 function in lymphoma cells can be visualized as follows:

G PD1 PD-1 Engagement SHP SHP-1 / SHP-2 Phosphatases PD1->SHP p53 p53 Pathway SHP->p53 Altered phosphorylation Metabolic Metabolic Reprogramming SHP->Metabolic Activates PI3K-AKT-mTOR Outcome Altered Cell Fate p53->Outcome Downregulated DNA repair AP1 AP-1 Transcription Factors Metabolic->AP1 Acetyl-CoA production & histone acetylation AP1->Outcome Hyperactivity Prolif ↑ Cell Proliferation ↑ Tumor Growth Outcome->Prolif  

PD-1 signaling in lymphoma cells drives proliferation via SHP phosphatases, impacting p53 and metabolism.

PD-1 Expression in Melanoma

In melanoma, PD-1 expression is not restricted to T-cells but is also found on melanoma cells themselves, induced by the tumor microenvironment.

Melanoma Subtype PD-L1 Expression Frequency Association & Notes
Chronic Sun-Damaged (CSD) 62% [5] Highest proportion of PD-L1(+) tumors; associated with response to immunotherapy.
Mucosal 44% [5] Proportion on par with conventional cutaneous melanoma.
Acral 31% [5] Proportion on par with conventional cutaneous melanoma.
Conventional Cutaneous ~35% [5] Baseline for comparison.
Uveal 10% [5] Lowest proportion; may underpin lower response rates to anti-PD-1 therapy.

The regulation of PD-1 on melanoma cells involves a distinct pathway, primarily driven by type I interferons:

G IFN Type I IFN (α/β) IFNAR IFNAR1/2 Receptor IFN->IFNAR JAKSTAT JAK/STAT Signaling IFNAR->JAKSTAT IRF9 IRF9 JAKSTAT->IRF9 STAT12 STAT1/STAT2 JAKSTAT->STAT12 Enhancer PD-1 Gene Enhancer IRF9->Enhancer STAT12->Enhancer Chromatin Chromatin Remodeling PD1Mel Melanoma Cell PD-1 Expression Chromatin->PD1Mel Enhancer->Chromatin Opens chromatin accessibility

Type I interferon signaling via JAK/STAT pathway induces PD-1 expression on melanoma cells.

Key Experimental Methods for Detection

The assessment of PD-1/PD-L1 expression and related pathways relies on several established technical protocols.

Method Application Key Details from Literature

| Immunohistochemistry (IHC) | Detect protein expression in FFPE tissue sections [1] [6] [5]. | Common Antibodies:

  • PD-1: Clone NAT105 [2]
  • PD-L1: Clones EPR1161, SP142, SP263, E1L3N [1] Scoring: Typically, ≥5% tumor cell membrane staining is positive [5]. | | Flow Cytometry | Quantify protein expression on live cells from cell lines or primary samples [7] [2]. | Used to confirm surface expression of PD-1, IFNAR, and IFNGR on human and murine melanoma and lymphoma cells [7] [2]. | | Western Blot | Detect and semi-quantify protein expression in cell lysates [2]. | Used to validate PD-1 expression in lymphoma cell lines and assess signaling proteins like p53 and SHP-1/2 [2]. | | Gene Expression Analysis (RNA-seq) | Profile transcriptomic changes [7] [3]. | Identified metabolic reprogramming in PD-1-deficient T-NHL [3] and pathways in PD-1+ melanoma cells [7]. | | Chromatin Immunoprecipitation (ChIP) | Study transcription factor binding to specific genomic regions [7]. | Confirmed binding of pSTAT1/2 and IRF9 to the PD-1 gene enhancer in melanoma cells after IFN-α/β treatment [7]. | | Functional Assays (In Vitro) | Assess impact on cell growth and metabolism [2] [3]. | Proliferation: Lentiviral PD-1 overexpression/knockdown [2]. Metabolism: Extracellular flux analysis (Seahorse) to measure ECAR/OCR [3]. |

Interpretation for Drug Development

The divergent role of PD-1 as a tumor suppressor in T-cells versus its potential pro-tumorigenic role in B-cell lymphomas and melanoma cells is a critical consideration for drug development.

  • Mechanism of Action: The efficacy of PD-1 blockade in B-cell lymphomas or melanoma may involve both the restoration of T-cell function and a direct inhibitory effect on PD-1-expressing tumor cells [2].
  • Biomarker Strategies: The heterogeneity of PD-L1 expression across and within melanoma subtypes [5] complicates its use as a standalone predictive biomarker. Multi-analyte approaches are needed.
  • Combination Therapy: The finding that type I interferon signaling induces melanoma-intrinsic PD-1 [7] suggests that clinically approved JAK/STAT inhibitors could potentially antagonize the efficacy of anti-PD-1 immunotherapy, an important consideration for patient management.

References

Phase 1b Clinical Trial Data Summary (SFA-002)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes from the Phase 1b trial in patients with mild-to-moderate psoriasis [1].

Trial Aspect Details & Results
Trial Identifier Phase 1b
Drug Candidate SFA-002
Indication Mild-to-Moderate Psoriasis
Primary Endpoint (Safety) Met. No treatment-related adverse events, toxicities, or rebound effects observed.
Exploratory Endpoint (Efficacy) Met. Statistically significant improvements in PASI (Psoriasis Area and Severity Index) percentage change and IGA (Investigator Global Assessment) scores vs. placebo.
Key Characteristic Oral, small-molecule, non-immunosuppressive; acts as an IL-10 up-regulator.

Experimental Protocol & Trial Design

The Phase 1b trial was designed to evaluate both the safety and preliminary efficacy of SFA-002 [1].

  • Trial Design: The study included two cohorts that evaluated two different formulations of SFA-002. The promising results are specifically attributed to the formulation used in Cohort 2 [1].
  • Patient Population: The trial enrolled patients with mild-to-moderate plaque psoriasis. This patient group represents over 80% of all plaque psoriasis cases and currently has limited effective oral treatment options [1].
  • Outcome Measures:
    • Safety: Monitored for treatment-related adverse events and toxicities throughout the treatment period, with follow-up for rebound effects after treatment cessation [1].
    • Efficacy: Assessed using standardized tools: PASI to measure the severity and extent of psoriasis, and IGA as a standardized rating of disease severity [1].

Mechanism of Action and Scientific Context

SFA-002 is an investigational oral drug with a novel mechanism that distinguishes it from existing psoriasis therapies [1].

  • Proposed Mechanism: SFA-002 is described as an IL-10 up-regulator in immune cells [1]. IL-10 is generally considered an anti-inflammatory cytokine. This approach aims to resolve inflammation by modulating the immune system rather than broadly suppressing it.
  • Scientific Context: Most current, highly effective biologics for psoriasis target pro-inflammatory cytokines like IL-17 or IL-23, which are higher in the well-established TNF/IL-23/IL-17 inflammatory signaling cascade [2] [3]. SFA-002's mechanism of up-regulating an anti-inflammatory cytokine represents a different, targeted strategy.

The following diagram illustrates the proposed mechanism of SFA-002 within the broader context of psoriatic inflammation:

fascia cluster_known Established Psoriasis Pathway (Simplified) cluster_sfa SFA-002 Proposed Mechanism IL_23 IL-23 Th17 Th17 Cell IL_23->Th17 IL_17 IL-17 Th17->IL_17 Inflammation Keratinocyte Activation & Inflammation IL_17->Inflammation SFA_002 Oral SFA-002 IL_10 Up-regulates IL-10 SFA_002->IL_10 Anti_Inflamm Anti-inflammatory Signal IL_10->Anti_Inflamm Anti_Inflamm->Inflammation Inhibits

Technical Analysis and Future Development

  • Non-Immunosuppressive Approach: The developer emphasizes a targeted, non-immunosuppressive mechanism [1]. This could potentially offer a better safety profile by avoiding the increased risk of infections associated with broad immunosuppression.
  • Positioning and Unmet Need: SFA-002 is positioned to address the treatment gap for the mild-to-moderate patient population, where effective oral options are limited compared to injectable biologics typically used for severe disease [1].
  • Regulatory Status and Next Steps: SFA Therapeutics has filed an annual safety update with the FDA. Based on the positive Phase 1b results, the company has announced plans to advance the Cohort 2 formulation into a Phase 2 clinical trial [1].

The initial data for SFA-002 is promising, particularly its safety profile and novel mechanism. The research community continues to explore pathways like TNF/IL-23/IL-17 for advanced therapies [2] [3].

References

PAP-1 Solubility Challenge and Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

PAP-1 is a potent and selective small-molecule inhibitor of the Kv1.3 potassium channel, a target for cancer therapy and autoimmune diseases. Its strong lipophilicity leads to very poor aqueous solubility, which results in low bioavailability, susceptibility to efflux by multidrug resistance pumps, and consequently, poor anti-tumor efficacy in vivo [1].

The table below summarizes key quantitative data for this compound:

Parameter Value / Description Source/Context
Chemical Name 5-(4-Phenoxybutoxy)psoralen [1] [2]
Molecular Weight 350.37 g/mol [2]
EC₅₀ (Kv1.3) 2 nM [1] [2]
Aqueous Solubility Insoluble in water [2]
Solubility in DMSO 70 mg/mL (199.78 mM) [2]
Primary Challenge Poor water solubility limits bioavailability and anti-tumor efficacy in vivo. [1]

Formulation Strategies to Enhance Solubility

Conventional formulation approaches are often insufficient for molecules like this compound. A promising advanced strategy is its encapsulation within pH-responsive polymeric micelles [1].

  • Technology Used: this compound was encapsulated in mPEG-PAE polymeric micelles, which are nanoparticles with a core-shell structure [1].
  • Mechanism of Action: These micelles are designed to be stable at physiological pH (7.4) but disassemble and rapidly release their drug payload in the acidic microenvironment of tumors (pH ~6.5-7.0). This provides targeted drug delivery [1].
  • Key Formulation Outcomes: This system achieved a high drug loading level of 8.30% and encapsulation efficiency of 91.35%. Most importantly, it significantly enhanced cytotoxicity and apoptosis induction in cancer cells in vitro and led to substantial tumor suppression (up to 94.26%) in a B16F10 melanoma mouse model, where free this compound failed [1].

This approach directly addresses the solubility problem by solubilizing the drug within the micelle's core and leverages a stimuli-responsive mechanism for targeted release.

Detailed Experimental Protocol

The following diagram outlines the general workflow for developing and evaluating this compound-loaded polymeric micelles:

G start Start: Formulation of This compound Loaded Micelles step1 1. Synthesis of mPEG-PAE Copolymer start->step1 step2 2. Micelle Self-Assembly and Drug Loading step1->step2 step3 3. Characterization (Particle Size, Zeta Potential, EE%, DL%) step2->step3 step4 4. In Vitro Release Study (at pH 7.4 and pH 6.5) step3->step4 step5 5. In Vitro Efficacy (Cytotoxicity, Apoptosis) step4->step5 step6 6. In Vivo Efficacy (Tumor Volume Measurement) step5->step6 end End: Data Analysis step6->end

Experimental workflow for this compound micelle development and evaluation.

Materials and Equipment
  • Drug & Polymer: this compound, synthesized mPEG-PAE block copolymer [1].
  • Solvents: Dimethylformamide (DMF) or other suitable organic solvent [1].
  • Equipment: Dialysis tubing, sonication bath, magnetic stirrer, dynamic light scattering (DLS) instrument for particle size and zeta potential, HPLC system [1].
Step-by-Step Procedure
  • Micelle Preparation and Drug Loading: Use a solvent evaporation or dialysis method. Dissolve both the this compound and the mPEG-PAE polymer in a water-miscible organic solvent like DMF. Add this solution slowly to deionized water under vigorous stirring. Dialyze the resulting suspension against water for several hours to remove the organic solvent and form solidified, drug-loaded micelles [1].
  • Characterization of Micelles:
    • Particle Size and Zeta Potential: Measure using DLS. The micelles should be nano-sized. A significant increase in size and a positive shift in zeta potential upon acidification confirm pH-responsiveness [1].
    • Entrapment Efficiency (EE%) and Drug Loading (DL%): Determine by centrifuging the micelle solution to remove unloaded drug, lysing an aliquot of the supernatant micelles, and quantifying this compound content via HPLC. Calculate using [1]:
      • EE% = (Amount of drug in micelles / Total amount of drug added) * 100%
      • DL% = (Weight of drug in micelles / Total weight of loaded micelles) * 100%
  • In Vitro Drug Release Profile: Use a dialysis method. Place a sample of this compound-loaded micelles in a dialysis bag immersed in a release medium (e.g., phosphate buffer) at two pH values: 7.4 (simulating blood) and 6.5 (simulating tumor microenvironment). At predetermined time points, collect samples from the outer medium and quantify the released this compound using HPLC to generate a release profile [1].
  • In Vitro Efficacy Assessment:
    • Cell-based Assays: Treat target cancer cells (e.g., Jurkat, B16F10) with free this compound, blank micelles, and this compound-loaded micelles.
    • Cytotoxicity: Measure using MTT or similar assays.
    • Apoptosis: Quantify using flow cytometry with Annexin V/propidium iodide staining.
    • Mechanistic Studies: Confirm the mitochondrial pathway of apoptosis by assessing changes in mitochondrial membrane potential and caspase-3 activity [1].

This detailed protocol provides a roadmap for researchers to replicate and build upon the successful formulation strategy.

Conclusion and Key Takeaways

  • The Core Problem: this compound is a textbook example of a highly potent drug candidate whose clinical translation is hampered by very poor aqueous solubility, leading to inadequate bioavailability and efficacy [1] [2].
  • A Validated Solution: Encapsulation in pH-responsive polymeric micelles (specifically mPEG-PAE) has been proven as a viable strategy. This approach simultaneously enhances solubility, enables tumor-specific targeting, and overcomes multidrug resistance, thereby restoring the potent anti-tumor activity of this compound in vivo [1].
  • Broader Implication: The case of this compound underscores the critical importance of integrating advanced formulation strategies early in the development pipeline for poorly water-soluble New Chemical Entities (NCEs) to unlock their full therapeutic potential [3] [4].

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of PAP-1 Loaded Polymeric Micelles for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its selective blockade induces apoptosis in cancer cells through Bax/Bak-independent mechanisms, presenting a promising approach to overcome multidrug resistance. PAP-1 (5-(4-phenoxybutoxy) psoralen) represents a highly potent and selective membrane-permeant Kv1.3 inhibitor with an impressive IC50 of 2 nM and remarkable selectivity—being 23-fold more specific than Kv1.5 and exhibiting 33- to 125-fold selectivity over other Kv1-family channels. Despite its compelling therapeutic potential, this compound faces significant pharmaceutical challenges that have limited its clinical translation: poor aqueous solubility, low bioavailability, susceptibility to efflux by multidrug resistance (MDR) pumps, and inadequate tumor targeting capability. These limitations have resulted in disappointing anti-tumor efficacy in vivo, with free this compound failing to demonstrate statistically significant tumor reduction in preclinical models. [1] [2]

To address these challenges, we have developed a tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while incorporating stimuli-responsive elements for precise drug release at the tumor site. The acidic tumor microenvironment (pH ~6.5-7.0) triggers micellar dissociation through protonation of the PAE's tertiary amine groups (pKb ≈ 6.5), resulting in rapid drug release specifically within tumor tissue. This strategic formulation approach has demonstrated remarkable success, with this compound-loaded micelles achieving up to 94.26% tumor volume reduction in B16F10 melanoma models, whereas free this compound failed to show significant efficacy. The following application notes provide detailed protocols for the preparation, characterization, and evaluation of these innovative this compound loaded polymeric micelles. [1] [2]

Table 1: Therapeutic Challenges of this compound and Polymeric Micelle Solutions

Challenge Impact on Therapy Polymeric Micelle Solution
Poor aqueous solubility Limited bioavailability and dosing Core encapsulation enhances apparent solubility
MDR pump efflux Reduced intracellular concentrations Endocytic uptake bypasses efflux transporters
Low tumor targeting Systemic toxicity and subtherapeutic tumor levels EPR effect and pH-responsive release
Bax/Bak-independent apoptosis resistance Treatment failure in resistant cancers Alternative mitochondrial apoptosis pathway

Formulation Composition and Preparation

Materials and Equipment
  • Drug Substance: this compound (MedChemExpress, ≥98% purity)
  • Polymeric Carrier: mPEG-PAE copolymer (synthesized via Michael-type step polymerization of mPEG-propylene with 1,6-bis(acryloyloxy)hexane and 1,3-bis(4-piperidine)propane)
  • Solvents: Acetonitrile (HPLC grade), deionized water
  • Equipment: Rotary evaporator (Buchi R-300 or equivalent), syringe pump (LSP01-1A or equivalent), dynamic light scattering instrument, HPLC system with C8 column, ultrasonic bath, 0.2 μm nylon filters

The mPEG-PAE copolymer represents the cornerstone of this delivery system, combining methoxy poly(ethylene glycol) (mPEG) as the hydrophilic shell with poly(β-amino ester) (PAE) as the pH-responsive hydrophobic core. The PAE segment contains tertiary amine groups that undergo protonation at slightly acidic pH (characteristic of tumor microenvironments), leading to structural reorganization and controlled drug release. This sophisticated molecular design enables stable circulation at physiological pH (7.4) while triggering rapid drug release at tumor sites (pH ~6.5-7.0). The mPEG component provides a stealth characteristic, prolonging systemic circulation by reducing reticuloendothelial system (RES) uptake and minimizing opsonization. [2] [3]

Preparation Protocol: Solvent Casting Method

The following step-by-step protocol describes the preparation of this compound loaded polymeric micelles (this compound PMs) using the solvent casting method, which has demonstrated high entrapment efficiency (91.35%) and drug loading (8.30%). This method is preferred over direct dissolution due to superior encapsulation of hydrophobic compounds like this compound. [1] [2] [4]

G Start Weigh this compound (1 mg) and mPEG-PAE (15 mg) A Dissolve in acetonitrile (0.5 mL) Start->A B Form thin film via rotary evaporation (100 rpm, 40°C, 260 mbar/5 min, 100 mbar/3 min) A->B C Rehydrate with deionized water (0.5 mL, 50°C) B->C D Gentle shaking to form micelles C->D E Filtration through 0.2 μm nylon filter D->E F This compound Loaded Polymeric Micelles E->F

Critical Steps and Technical Notes:

  • Solvent Selection: Acetonitrile is preferred due to its excellent solubilizing capacity for both this compound and mPEG-PAE, along with its low boiling point that facilitates complete removal during rotary evaporation. Residual solvent must be minimized to prevent toxicity.

  • Film Formation: Complete solvent removal is crucial for forming a homogeneous drug-polymer film. The film should appear as a translucent, uniform layer without visible crystalline domains. Incomplete drying may compromise micelle formation.

  • Hydration Parameters: Maintaining hydration temperature at 50°C is essential for optimal self-assembly. Excessive temperatures may degrade the active compound, while insufficient temperatures impede proper micellization. Gentle shaking (not vortexing) prevents foam formation and maintains micellar integrity.

  • Filtration: This step removes unencapsulated drug crystals and aggregates, ensuring sterile preparation for in vivo applications. Filter integrity should be verified to prevent micelle retention.

This protocol can be scaled proportionally for larger batches, though process parameters may require optimization. The resulting micellar formulation exhibits exceptional stability under physiological conditions while providing triggered release in acidic environments. [2] [4] [5]

Physicochemical Characterization

Comprehensive characterization of this compound loaded polymeric micelles is essential for quality control and predicting in vivo performance. The following protocols describe key analytical methods to evaluate critical quality attributes.

Particle Size, Distribution, and Zeta Potential

Dynamic Light Scattering (DLS) provides information on hydrodynamic diameter, polydispersity index (PDI), and size distribution. Additionally, zeta potential measurements indicate surface charge and predict colloidal stability.

  • Instrument Settings: Malvern Zetasizer Nano ZS90 or equivalent; detection angle: 173°; temperature: 25°C; equilibration time: 2 minutes
  • Sample Preparation: Dilute micellar solution 1:20 in deionized water to achieve approximately 1.5 mg/mL polymer concentration
  • Measurement Protocol: Perform minimum three measurements per sample; report Z-average diameter ± SD and PDI
  • Zeta Potential: Measure in folded capillary cells using laser Doppler electrophoresis

The this compound PMs typically exhibit a particle size of 20-50 nm with low PDI (<0.2), indicating a monodisperse population. The zeta potential shows pH-dependent behavior, transitioning from slightly negative at physiological pH to positive in acidic environments due to PAE protonation. [1] [4] [5]

Drug Loading and Encapsulation Efficiency

Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) provides accurate quantification of this compound content and encapsulation efficiency.

  • Chromatographic Conditions:

    • Column: C8 column (4.6 × 150 mm, 5 μm)
    • Mobile phase: Acetonitrile/water (62:38) with 0.1% phosphoric acid and 1% methanol
    • Flow rate: 1.0 mL/min
    • Injection volume: 10 μL
    • Column temperature: 40°C
    • Detection: UV at 227 nm
    • Retention time: ~1.7 minutes
  • Sample Preparation: Dilute micellar solution 1:100 in mobile phase and demulsify by sonication for 10 minutes prior to analysis

  • Calculations:

    • Encapsulation Efficiency (EE%) = (Amount of drug in micelles / Total drug added) × 100
    • Drug Loading (DL%) = (Amount of drug in micelles / Total micelles weight) × 100

The this compound PMs consistently demonstrate high encapsulation efficiency (91.35%) and drug loading (8.30%), attributed to strong hydrophobic interactions between this compound and the PAE core. [1] [2] [5]

Table 2: Physicochemical Characterization of this compound Loaded Polymeric Micelles

Parameter Method Results Acceptance Criteria
Particle Size Dynamic Light Scattering 20-50 nm 10-100 nm
Polydispersity Index (PDI) Dynamic Light Scattering <0.2 ≤0.3
Zeta Potential Laser Doppler Electrophoresis pH-dependent: -5 to +15 mV -20 to +20 mV
Encapsulation Efficiency RP-HPLC 91.35% >85%
Drug Loading RP-HPLC 8.30% >5%
Critical Micelle Concentration Fluorescence probe 10^(-6)-10^(-7) M <10^(-4) M
In Vitro Drug Release Profile

The pH-responsive release behavior of this compound PMs is evaluated using a dialysis method under sink conditions:

  • Apparatus: Dialysis cassettes (MWCO: 7,000 g/mol)
  • Release Media: Phosphate buffer (10 mM) at pH 7.4 and pH 6.0, maintained at 37°C
  • Sink Conditions: Regular buffer replacement every 3 hours
  • Sampling Timepoints: 0, 0.5, 1, 2, 3, 6, 9, 12, 24, and 48 hours
  • Analysis: Quantify this compound content in dialysis cassettes using validated RP-HPLC method

The this compound PMs exhibit pH-dependent release kinetics, with significantly accelerated release at acidic pH (6.0) compared to physiological pH (7.4). This behavior results from protonation of PAE's tertiary amine groups, which increases polymer hydrophilicity, induces micellar swelling, and ultimately triggers drug release—a mechanism confirmed through molecular simulations. [1] [2]

In Vitro and In Vivo Biological Evaluation

In Vitro Cytotoxicity and Apoptosis Assay
  • Cell Lines: Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma)

  • Culture Conditions: RPMI-1640 medium with 10% FBS, 37°C, 5% CO₂

  • Treatment Groups: Free this compound, this compound combined with MDR inhibitors, this compound PMs at pH 7.4 and pH 6.5

  • MTT Assay Protocol:

    • Seed cells in 96-well plates (5 × 10³ cells/well)
    • After 24 hours, treat with test formulations at various concentrations
    • Incubate for 48 hours
    • Add MTT solution (0.5 mg/mL) and incubate 4 hours
    • Dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm
    • Calculate IC₅₀ values using nonlinear regression
  • Apoptosis Detection:

    • Analyze mitochondrial membrane potential using JC-1 staining
    • Measure caspase-3 activity using fluorogenic substrates
    • Perform Annexin V/PI staining and flow cytometry

This compound PMs demonstrate significantly enhanced cytotoxicity compared to free this compound, with lower IC₅₀ values and increased apoptosis induction. This enhanced efficacy manifests through decreased mitochondrial membrane potential and elevated caspase-3 activity, confirming the mitochondrial apoptosis pathway. [1] [2]

In Vivo Antitumor Efficacy
  • Animal Model: C57BL/6 mice inoculated with B16F10 melanoma cells
  • Study Design:
    • Group 1: Untreated control
    • Group 2: Free this compound (equivalent to 10 mg/kg)
    • Group 3: this compound PMs (equivalent to 10 mg/kg)
    • Administration: Intravenous injection every 3 days for 21 days
  • Tumor Monitoring: Measure tumor volume every 3 days using calipers
  • Biodistribution: Use fluorescent-marked micelles (Cy5.5-labeled) for in vivo imaging
  • Histological Analysis: H&E staining and TUNEL assay for apoptosis detection

The in vivo results demonstrate the dramatic superiority of this compound PMs over free drug, with up to 94.26% tumor volume reduction compared to untreated controls. Fluorescence imaging confirms selective tumor accumulation of the micelles through the EPR effect, while free this compound shows minimal tumor accumulation and no significant antitumor efficacy. [1] [2]

G A This compound PMs Administration (iv injection) B Extended Systemic Circulation (Stealth effect of PEG shell) A->B C Tumor Accumulation via EPR Effect B->C D pH-Responsive Drug Release (Tumor microenvironment pH ~6.5) C->D E Kv1.3 Channel Blockade (Mitochondrial membrane) D->E F Mitochondrial Membrane Potential Decrease E->F G Caspase-3 Activation F->G H Cancer Cell Apoptosis G->H

Discussion and Applications

The development of this compound loaded polymeric micelles represents a significant advancement in targeted cancer therapy, particularly for addressing multidrug-resistant malignancies. The pH-responsive mPEG-PAE platform successfully overcomes the major pharmaceutical limitations of this compound while leveraging its unique mechanism of action targeting mitochondrial Kv1.3 channels. The enhanced solubility and bioavailability, coupled with tumor-specific drug release, translate to dramatically improved therapeutic outcomes without increasing systemic toxicity.

The molecular assembly mechanism involves sophisticated intermolecular interactions between this compound and the PAE core, as revealed through molecular dynamics simulations. Protonation of PAE's tertiary amine groups in acidic environments modifies hydrophobicity and results in larger, loosely packed particles with accelerated drug release. This intelligent design ensures drug stability during circulation while enabling rapid release at the target site.

Beyond the specific application with this compound, this platform technology holds promise for delivering other hydrophobic anticancer agents that face similar challenges with solubility, bioavailability, and tumor targeting. The modular nature of the mPEG-PAE system allows for customization based on specific drug properties and target indications.

Regulatory Considerations: As with all nanopharmaceuticals, thorough characterization of critical quality attributes is essential for regulatory compliance. Key parameters requiring strict control include particle size distribution, drug loading, encapsulation efficiency, sterility, and stability under storage conditions. Accelerated stability studies should demonstrate minimal changes in these parameters over time.

Scale-up Considerations: Transitioning from laboratory to industrial scale requires careful attention to process parameters including mixing rates, temperature control, and solvent removal efficiency. The solvent casting method described is amenable to scale-up with appropriate equipment modifications.

References

PAP-1 mitochondrial membrane potential assay

Author: Smolecule Technical Support Team. Date: February 2026

PAP-1 Mechanism and Signaling Pathways

This compound (5-(4-phenoxybutoxy) psoralen) is a highly potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with an IC₅₀ of 2 nM [1]. Its therapeutic potential lies in its ability to induce Bax/Bak-independent apoptosis in cancer cells, thereby overcoming a common mechanism of multidrug resistance (MDR) [1].

The following diagram illustrates the core mechanism through which this compound triggers the intrinsic pathway of apoptosis, leading to cell death.

PAP1_Apoptosis_Pathway PAP1 This compound mitoKv1_3 mitoKv1.3 Channel PAP1->mitoKv1_3 Inhibits Blockade Channel Blockade mitoKv1_3->Blockade Depolarization Mitochondrial Depolarization (ΔΨm↓) Blockade->Depolarization ROS ROS Production Depolarization->ROS CytoC_Release Cytochrome c Release Depolarization->CytoC_Release ROS->CytoC_Release Caspase3 Caspase-3 Activation CytoC_Release->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Detailed Experimental Protocols

Mitochondrial Membrane Potential Assay Using JC-1

This protocol uses the cationic dye JC-1, which undergoes a potential-dependent shift in fluorescence from green (~529 nm) to red (~590 nm) as it forms aggregates in energized mitochondria [2].

Materials

  • Cells: Jurkat (human T-lymphocyte) or B16F10 (mouse melanoma) cells [1].
  • Reagents: JC-1 dye (e.g., MitoProbe JC-1 Assay Kit, Thermo Fisher Scientific, Cat. No. M34152) [2].
  • Controls: Carbonyl cyanide 3-chlorophenylhydrazone (CCCP, 50 µM), a mitochondrial uncoupler, as a positive control for depolarization [2].
  • This compound Treatment: Prepare this compound stock solution in DMSO. Test a range of concentrations based on your experimental setup. Include a vehicle control (DMSO only) [1].

Procedure

  • Cell Culture and Treatment: Culture cells according to standard conditions. Treat cells with this compound or control compounds for the desired duration (e.g., 2-24 hours).
  • Staining:
    • Harvest cells and wash once with PBS.
    • Resuspend cell pellet in pre-warmed culture medium containing JC-1 at a working concentration of 2 µM [2].
    • Incubate for 30-45 minutes at 37°C, 5% CO₂, protected from light [2].
  • Washing and Analysis:
    • Pellet cells and wash gently with PBS containing 0.2% bovine serum albumin (BSA) to remove excess dye [2].
    • Resuspend in PBS/0.2% BSA and analyze immediately by flow cytometry.

Flow Cytometry Setup

  • Excitation: 488 nm laser.
  • Emission Detection:
    • Green (JC-1 monomer): ~530 nm bandpass filter (e.g., FITC channel).
    • Red (JC-1 aggregate): ~585 nm bandpass filter (e.g., PE channel) [2].
  • Analysis: Calculate the ratio of red (FL2) to green (FL1) fluorescence intensity. A decrease in the red/green ratio indicates mitochondrial depolarization.
Alternative Assay Using TMRM/TMRE

Tetramethylrhodamine methyl/ethyl ester (TMRM/TMRE) are cell-permeant dyes that accumulate in active mitochondria, with fluorescence intensity proportional to membrane potential [3] [2].

Procedure

  • Treatment and Staining:
    • Treat cells as described in the JC-1 protocol.
    • Incubate cells with 100-200 nM TMRM (e.g., from MitoProbe TMRM Assay Kit, Cat. No. M20036) for 15-30 minutes at 37°C [3].
  • Washing and Analysis:
    • Pellet cells and wash with PBS/0.2% BSA [3].
    • Analyze by flow cytometry using a ~585/16 nm filter or a TRITC setup (Ex/Em ~548/574 nm) [2].
    • A decrease in mean fluorescence intensity (MFI) indicates mitochondrial depolarization.

The integrated workflow below outlines the key steps for processing cells and analyzing mitochondrial membrane potential using these dyes.

MMP_Workflow Start Cell Culture & this compound Treatment Stain Dye Staining (JC-1 or TMRM/TMRE) Start->Stain Wash Wash & Resuspend Stain->Wash Analyze Flow Cytometry Analysis Wash->Analyze Data Data Interpretation (Red/Green Ratio or MFI) Analyze->Data

Data Analysis and Interpretation

Quantitative Analysis of Flow Cytometry Data
Data Output Interpretation Implication for this compound
Decreased Red/Green Fluorescence Ratio (JC-1) Loss of mitochondrial membrane potential This compound successfully induces early apoptotic event [1] [2]
Decreased Mean Fluorescence Intensity (TMRM/TMRE) Loss of mitochondrial membrane potential This compound successfully induces early apoptotic event [3] [2]
Increased Caspase-3 Activity Execution of apoptosis Confirms cell death via apoptotic pathway [1]
Positive Annexin V / PI Staining Phosphatidylserine exposure & membrane integrity loss Late-stage apoptosis/necrosis [4]

Critical Technical Considerations

  • This compound Solubility: Free this compound has poor water solubility, which can limit its bioavailability and efficacy. Using the compound in vitro requires appropriate vehicle controls (e.g., DMSO). For enhanced effects, consider using the pH-responsive mPEG-PAE polymeric micelle formulation, which significantly improves drug delivery and antitumor efficacy [1].
  • Assay Limitations: JC-1, TMRM, and TMRE assays are for live cells only and are not compatible with fixation [3] [2]. Include a positive control like CCCP or FCCP in every experiment to validate the assay's performance [3] [2].
  • Multiparametric Confirmation: Mitochondrial depolarization is not exclusive to apoptosis. To conclusively link this compound treatment to apoptosis, use complementary assays such as caspase-3 activity measurement and Annexin V/PI staining [1] [4].

Discussion and Conclusion

This compound represents a promising therapeutic agent for targeting cancer cells, particularly by overcoming Bax/Bak-dependent multidrug resistance. The efficacy of this compound is profoundly enhanced by its encapsulation in pH-responsive polymeric micelles, which address its inherent solubility problems and enable tumor-specific delivery [1].

The protocols outlined provide a robust framework for quantifying the primary cellular response to this compound—mitochondrial membrane depolarization. When combined with downstream apoptosis assays, these methods offer a comprehensive approach to validating the drug's mechanism of action and potency in pre-clinical research.

References

Comprehensive Application Notes and Protocols: Measuring PAP-1-Induced Caspase-3 Activity for Cancer Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAP-1 and Caspase-3 Activity in Cancer Therapy

Mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its pharmacological blockade triggers selective apoptosis in cancer cells while sparing normal cells. This compound (5-(4-phenoxybutoxy) psoralen represents one of the most potent and selective membrane-permeant Kv1.3 inhibitors, demonstrating an impressive IC50 of 2 nM against Kv1.3 channels with remarkable selectivity (23- to 125-fold over other Kv1-family channels and over 1,000-fold lower affinity for HERG channels). This specificity makes this compound an exceptionally promising therapeutic agent for targeting cancer cells that overexpress mitochondrial Kv1.3 channels, including lymphoma, melanoma, and various carcinomas. Despite its potent mechanism of action, the clinical application of this compound has been significantly hampered by its poor water solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance (MDR) pumps, which collectively diminish its antitumor efficacy in vivo. [1]

The apoptotic pathway activated by this compound converges on the activation of executioner caspases, with caspase-3 serving as the key effector protease. Caspase-3 activation represents a critical commitment point in the apoptotic cascade, marking the transition from initial pro-apoptotic signals to irreversible cellular disintegration. As the main executioner caspase, caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including structural proteins, DNA repair enzymes, and cell cycle regulators, ultimately leading to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies. The centrality of caspase-3 to the apoptotic mechanism of this compound makes it an essential biomarker for evaluating the drug's efficacy both in vitro and in vivo. [2] [3]

Recent advances in nano-drug delivery systems have provided innovative solutions to overcome this compound's limitations. The development of pH-responsive mPEG-PAE polymeric micelles for this compound encapsulation has demonstrated remarkable improvements in drug delivery efficiency. These sophisticated nanocarriers exhibit high entrapment efficiency (91.35%) and drug loading capacity (8.30%), while leveraging the acidic tumor microenvironment to trigger targeted drug release. Studies have confirmed that this compound-loaded micelles significantly enhance cytotoxicity and apoptosis induction in cancer cell lines, including Jurkat (lymphoma) and B16F10 (melanoma), through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity. Most impressively, while free this compound failed to reduce tumor size in murine melanoma models, the this compound-loaded micellar formulation achieved substantial tumor suppression, reducing volume by up to 94.26%. This dramatic enhancement of therapeutic efficacy underscores the critical importance of proper formulation for realizing this compound's clinical potential. [1]

This compound Mechanism and Formulation Advances

Molecular Mechanism of this compound-Induced Apoptosis

The primary molecular target of this compound is the mitochondrial potassium channel Kv1.3 (mitoKv1.3), which is distinct from its plasma membrane counterpart. Inhibition of mitoKv1.3 by this compound triggers a unique Bax/Bak-independent apoptotic pathway that effectively bypasses conventional drug resistance mechanisms in cancer cells. Following channel blockade, cells experience disruption of mitochondrial membrane potential (ΔΨm), leading to increased production of reactive oxygen species (ROS) and subsequent release of cytochrome c into the cytosol. The released cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, resulting in the proteolytic activation of caspase-9, which in turn cleaves and activates the executioner caspase-3. This direct mitochondrial pathway represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional chemotherapeutics through downregulation of pro-apoptotic Bcl-2 family proteins. [1]

Pharmaceutical Formulation Strategies

The development of tumor-targeting drug delivery systems has revolutionized the therapeutic potential of this compound. The encapsulation of this compound within pH-responsive mPEG-PAE polymeric micelles represents a significant advancement in formulation technology. These self-assembled core/shell structures leverage the acidic extracellular environment of tumors (pH ≈6.5-7.0) to trigger rapid drug release specifically at the target site. The poly(β-amino ester) (PAE) core contains tertiary amine groups with a pKb of approximately 6.5, making it highly responsive to the subtle pH differences between normal tissue and tumor microenvironments. When these micelles encounter the slightly acidic tumor environment, the PAE core undergoes protonation-induced swelling, resulting in particle size increase and burst release of the encapsulated this compound. This sophisticated targeting mechanism minimizes off-target effects while maximizing drug accumulation in malignant tissues, as confirmed by fluorescence imaging showing efficient micelle accumulation in murine tumor models. [1]

Table 1: Pharmacological Profile of this compound and Its Advanced Formulation

Parameter Free this compound This compound-Loaded Polymeric Micelles
Aqueous Solubility Very low Significantly enhanced
Kv1.3 Inhibition (IC50) 2 nM Preserved potency
Selectivity Ratio (Kv1.3:Kv1.5) 23:1 Maintained
Entrapment Efficiency Not applicable 91.35%
Drug Loading Not applicable 8.30%
Caspase-3 Activation Moderate Strongly enhanced
In Vivo Tumor Reduction Not significant Up to 94.26%
Targeting Capability Limited Tumor pH-responsive

Caspase-3 Detection Methods: Principles and Applications

Overview of Detection Methodologies

The accurate measurement of caspase-3 activity is fundamental for evaluating the efficacy of this compound and other pro-apoptotic compounds. Caspase-3 detection methods have evolved significantly from traditional antibody-based techniques to sophisticated real-time monitoring systems that provide both temporal and spatial resolution of enzymatic activity. Traditional approaches, including Western blotting and spectrofluorometric assays, provide valuable quantitative data but often lack the sensitivity for single-cell analysis or require cell lysis that prevents longitudinal studies. In contrast, advanced real-time methods such as Fluorescence Resonance Energy Transfer (FRET) biosensors and genetically encoded switch-on indicators enable dynamic monitoring of caspase-3 activation in live cells, preserving cellular context and revealing heterogeneity in apoptotic responses within cell populations. The selection of an appropriate detection method depends on the specific research requirements, including need for quantification, temporal resolution, single-cell versus population analysis, and equipment availability. [2] [4]

Comparative Analysis of Detection Methods

Table 2: Caspase-3 Activity Detection Methods: Principles, Advantages and Limitations

Method Principle Key Reagents/Components Applications Sensitivity Throughput
Spectrofluorometry Fluorogenic substrate cleavage (DEVD-AMC) DEVD-AMC substrate, lysis buffer, spectrofluorometer Bulk tissue/cell lysate analysis, drug screening Moderate (μM range) Medium
FRET-Based Sensors Cleavage-induced change in energy transfer FRET probes (e.g., CFP-DEVD-YFP), fluorescence microscope Real-time kinetics in live cells, single-cell analysis High Low to medium
Genetically Encoded Biosensors Intein-mediated cyclization & cleavage-induced fluorescence VC3AI construct, expression vectors, fluorescence imaging Long-term tracking in live cells, 3D culture models Very high Medium
Western Blot Antibody detection of cleaved caspase-3 Anti-caspase-3 antibodies, ECL detection Confirmatory analysis, pro-form vs active form Moderate Low
Activity-Based Probes Covalent binding to active enzyme Radiolabeled or fluorescent ABPs, PET/SPECT In vivo imaging, preclinical therapeutic monitoring High (pM for PET) Low
Flow Cytometry Fluorogenic substrates or antibodies DEVD-AMC or FITC-DEVD-FMK, flow cytometer Multiparametric analysis, rare cell detection High High

The spectrofluorometric approach using the DEVD-AMC substrate remains a workhorse technique for quantitative assessment of caspase-3 activity in tissue homogenates or cell lysates. This method leverages the specific cleavage of the DEVD peptide sequence by caspase-3, which releases the fluorescent AMC moiety (7-amino-4-methylcoumarin) that can be quantified by spectrofluorometry with excitation at 380 nm and emission at 440 nm. The major advantages of this technique include its quantitative nature, reproducibility, and relative technical simplicity, though it requires specialized equipment and does not preserve cellular architecture. [5]

In contrast, FRET-based caspase sensors typically consist of two fluorescent proteins (e.g., CFP and YFP) connected by a linker containing the DEVD caspase cleavage sequence. In the intact probe, excitation of CFP results in FRET to YFP, emitting yellow light. Upon caspase-3 activation and cleavage of the DEVD sequence, the FRET signal diminishes while CFP fluorescence increases, providing a rationetric measurement of caspase activity. This approach enables real-time monitoring of caspase activation kinetics in individual live cells but requires sophisticated imaging equipment and specialized analytical software. [6] [4]

The genetically encoded switch-on indicator VC3AI represents a significant technological advancement that addresses several limitations of FRET-based sensors. VC3AI employs a cyclized, non-fluorescent Venus fluorescent protein containing a caspase-3 cleavage site and split intein domains. Upon caspase-3-mediated cleavage, the cyclized structure rearranges into a functional fluorescent protein, resulting in a dramatic increase in fluorescence (up to 100-fold) that does not require ratio imaging. This design provides extremely low background fluorescence and high sensitivity, making it particularly suitable for detecting heterogeneous caspase activation in complex biological systems, including 3D culture models and tumor spheroids. [4]

Detailed Protocol: Spectrofluorometric Measurement of Caspase-3 Activity

Sample Preparation and Tissue Processing

The following protocol adapts established methodology for quantitative assessment of caspase-3 activity in cells treated with this compound or this compound-loaded micelles, based on the spectrofluorometric measurement of DEVD-AMC cleavage. [5]

  • Reagents Required:

    • This compound or this compound-loaded polymeric micelles (stock concentration: 10 mM in DMSO)
    • Cell culture medium appropriate for your cell line
    • Caspase-3 assay lysis buffer: 0.32 M sucrose, 1% Triton-X-100, 10 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM DTT, 1 mM PMSF, 10 μg/μL leupeptin, 10 μg/μL pepstatin A, 10 μg/μL aprotinin
    • Reaction buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 20 mM EDTA, 0.2% 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), 2 mM DTT
    • DEVD-AMC substrate (stock: 10 mM in DMSO)
    • Bradford reagent for protein quantification
  • Equipment Required:

    • Spectrofluorometer capable of 380 nm excitation and 440-460 nm emission
    • Cell culture facilities
    • Centrifuge (capable of 13,000 × g)
    • Sonicator (40 W probe)
    • Water bath or heating block (37°C)
    • Liquid nitrogen container
  • Cell Treatment and Lysate Preparation:

    • Seed cells (e.g., Jurkat, B16F10, or other relevant cancer cell lines) at 5 × 10^5 cells/mL in appropriate culture medium and incubate overnight.
    • Treat cells with this compound or this compound-loaded micelles at concentrations ranging from 10 nM to 10 μM for 6-24 hours. Include negative controls (vehicle only) and positive controls (e.g., 1 μM staurosporine for 4 hours).
    • Collect cells by centrifugation at 1,000 × g for 5 minutes at 4°C. Wash twice with cold phosphate-buffered saline (PBS).
    • Resuspend cell pellet in 150 μL of cold lysis buffer per 5-10 mg of cell pellet. Incubate on ice for 30 minutes.
    • Sonicate samples on ice for 5 seconds at 40 W maximum intensity. Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
    • Centrifuge lysates at 13,000 × g for 10 minutes at 4°C. Collect supernatant and keep on ice.
    • Quantify protein concentration using Bradford assay according to manufacturer's instructions.
Caspase-3 Activity Measurement
  • Fluorometric Assay Procedure:

    • Prepare reaction mixture in spectrofluorometer cuvettes:
      • 50 μL cell lysate (containing 50-100 μg total protein)
      • 50 μL reaction buffer
      • 2 μL DEVD-AMC substrate (final concentration 200 μM)
    • Incubate reaction mixture at 37°C for 60 minutes in the dark.
    • Measure fluorescence using spectrofluorometer with excitation at 380 nm and emission at 440-460 nm.
    • Include blank controls containing lysis buffer and substrate without cell lysate.
    • Generate an AMC standard curve (0-10 μM) for quantification.
  • Data Analysis and Interpretation:

    • Subtract blank fluorescence values from all samples.
    • Calculate caspase-3 activity using the AMC standard curve, expressed as pmol AMC released per minute per mg protein.
    • Normalize data to vehicle control (fold increase over baseline).
    • Compare this compound-treated samples with positive and negative controls.
    • Statistical analysis: Perform ANOVA with post-hoc tests for multiple comparisons (p < 0.05 considered significant).
  • Technical Considerations:

    • Linearity range: Ensure measurements fall within the linear range of the standard curve (typically 0-500 pmol AMC).
    • Specificity controls: Include the caspase-3 inhibitor Ac-DEVD-CHO (1 μM) to confirm specificity.
    • Time course: For kinetic studies, measure fluorescence at multiple time points (0, 30, 60, 90, 120 minutes).
    • Sample stability: Process samples quickly or store at -80°C to prevent protease degradation.

Detailed Protocol: Real-Time Monitoring Using FRET Biosensors

Biosensor Implementation and Live-Cell Imaging

This protocol describes the use of genetically encoded caspase-3 biosensors for real-time monitoring of this compound-induced apoptosis in live cells, based on the VC3AI (Venus-based C3AI) switch-on biosensor technology. [4]

  • Biosensor Expression Systems:

    • Obtain VC3AI plasmid construct (available from Addgene, plasmid #65699) or similar caspase-3 biosensor.
    • Generate stable cell lines expressing VC3AI using lentiviral transduction or conventional transfection methods.
    • Validate biosensor expression and functionality using known apoptosis inducers (e.g., staurosporine, TNF-α with cycloheximide).
    • Confirm low background fluorescence in untreated cells (critical for optimal signal-to-noise ratio).
  • Live-Cell Imaging Setup:

    • Seed VC3AI-expressing cells in glass-bottom culture dishes or multi-well plates at 30-50% confluence.
    • Allow cells to adhere overnight in appropriate culture medium.
    • Replace medium with phenol-red-free imaging medium supplemented with 10 mM HEPES buffer.
    • Establish baseline fluorescence imaging for 30-60 minutes before treatment:
      • Imaging system: Confocal or epifluorescence microscope with environmental chamber (37°C, 5% CO₂)
      • Venus excitation/emission: 515 nm/528 nm
      • Image acquisition: Every 15-30 minutes for 24-48 hours
      • Objective: 20× or 40× for population or single-cell analysis
    • Treat cells with this compound or this compound-loaded micelles at predetermined concentrations without removing from microscope stage.
  • Data Acquisition and Analysis:

    • Quantify fluorescence intensity in individual cells or regions of interest over time.
    • Normalize fluorescence values to baseline (F/F₀).
    • Determine time to caspase-3 activation (Tₐcₜᵢᵥₐₜᵢₒₙ) for each cell.
    • Calculate percentage of cells undergoing caspase-3 activation within the observation period.
    • Analyze heterogeneity in apoptotic responses across the population.
Experimental Optimization and Validation
  • Critical Optimization Parameters:

    • Cell density: Maintain subconfluent cultures to prevent cell-cell inhibition of apoptosis.
    • Biosensor expression level: Use low to moderate expression to avoid artifactual caspase activation.
    • Imaging frequency: Balance temporal resolution with phototoxicity concerns.
    • Positive controls: Include staurosporine (1 μM) or other known inducers to validate system responsiveness.
    • Specificity controls: Pre-treat with Z-DEVD-fmk (50 μM) to confirm caspase-3 dependence.
  • Troubleshooting Guide:

    • High background fluorescence: Sort cells by FACS to select low-expressing populations; use early passage cells.
    • No signal upon treatment: Verify biosensor integrity; test higher drug concentrations; extend observation time.
    • Rapid cell death without fluorescence increase: Consider non-apoptotic cell death mechanisms; check biosensor specificity.
    • Phototoxicity effects: Reduce illumination intensity; increase time between acquisitions; use neutral density filters.

Experimental Design Considerations for this compound Studies

Timing and Dosage Optimization

The temporal dynamics of caspase-3 activation following this compound treatment vary significantly depending on cell type, drug formulation, and concentration. For free this compound, peak caspase-3 activity typically occurs between 12-24 hours post-treatment, while this compound-loaded micelles may demonstrate accelerated activation kinetics (6-12 hours) due to enhanced cellular uptake. Initial dosage optimization experiments should encompass a broad concentration range (1 nM to 10 μM) to establish the EC50 for caspase-3 activation in each specific cell model. The remarkable potency of this compound (IC50 of 2 nM for Kv1.3 inhibition) does not always directly translate to equivalent caspase-3 activation concentrations, which typically fall in the 100-500 nM range for sensitive cell lines. Importantly, caspase-3 activation precedes detectable changes in cell viability by several hours, making it a more sensitive and early indicator of this compound efficacy. [1]

Appropriate Controls and Validation

Robust experimental design requires the implementation of comprehensive control conditions to accurately interpret caspase-3 activity data. Essential controls include:

  • Negative controls: Vehicle-treated cells (DMSO concentration matched to highest treatment group)
  • Positive controls: Known apoptosis inducers (e.g., 1 μM staurosporine for 4 hours, 10 μM camptothecin for 8 hours)
  • Specificity controls: Caspase-3 inhibitor (Z-DEVD-fmk, 50 μM) co-treatment to confirm signal specificity
  • Formulation controls: Empty micelles to exclude vehicle-induced effects
  • Rescue experiments: Kv1.3-overexpressing cells to confirm target specificity

Validation of apoptotic commitment should extend beyond caspase-3 measurement to include complementary assays that confirm the irreversible execution of cell death. These complementary approaches include:

  • Mitochondrial membrane potential assessment using JC-1 or TMRE dyes
  • Phosphatidylserine externalization detected by Annexin V staining
  • Nuclear morphology changes visualized with Hoechst 33342 or DAPI
  • Caspase-3 substrate cleavage (e.g., PARP fragmentation) by Western blot

Visualizing Apoptotic Signaling and Experimental Workflows

G This compound Induced Apoptotic Signaling Pathway PAP1 This compound Treatment MitoKv13 mitoKv1.3 Inhibition PAP1->MitoKv13 Selective Blockade DeltaPsi ΔΨm Disruption MitoKv13->DeltaPsi Bax/Bak-Independent CytoC Cytochrome c Release DeltaPsi->CytoC ROS Production Apoptosome Apoptosome Formation CytoC->Apoptosome APAF-1 Binding Casp9 Caspase-9 Activation Apoptosome->Casp9 Procaspase-9 Cleavage Casp3 Caspase-3 Activation Casp9->Casp3 Effector Caspase Activation Apoptosis Apoptotic Execution Casp3->Apoptosis Substrate Cleavage

Figure 1: this compound Induced Apoptotic Signaling Pathway. The schematic illustrates the molecular mechanism through which this compound triggers caspase-3-dependent apoptosis via mitochondrial Kv1.3 channel inhibition, culminating in apoptotic execution. [1]

G Caspase-3 Activity Detection Workflow (Max Width: 760px) Start Experimental Setup CellPrep Cell Preparation & Biosensor Expression Start->CellPrep Treatment This compound Treatment (Free or Micellar) CellPrep->Treatment DetectionMethod Detection Method Selection Treatment->DetectionMethod Spectrofluor Spectrofluorometric Analysis DetectionMethod->Spectrofluor Quantitative LiveImaging Live-Cell Imaging DetectionMethod->LiveImaging Kinetic LysatePrep Lysate Preparation Spectrofluor->LysatePrep Baseline Baseline Imaging LiveImaging->Baseline DataAnalysis Data Analysis & Interpretation End Experimental Conclusion DataAnalysis->End DEVDIncubation DEVD-AMC Incubation LysatePrep->DEVDIncubation FluorMeasurement Fluorescence Measurement DEVDIncubation->FluorMeasurement FluorMeasurement->DataAnalysis TimeLapse Time-Lapse Acquisition Baseline->TimeLapse SingleCell Single-Cell Analysis TimeLapse->SingleCell SingleCell->DataAnalysis

Figure 2: Caspase-3 Activity Detection Workflow. The flowchart outlines the sequential steps for measuring this compound-induced caspase-3 activation using either spectrofluorometric or live-cell imaging approaches, highlighting key decision points in the experimental process. [4] [5]

Conclusion and Future Perspectives

The development of reliable caspase-3 detection protocols is essential for advancing this compound through the drug development pipeline. The integration of quantitative spectrofluorometric methods with advanced real-time imaging approaches provides complementary data that strengthens the validation of this compound's pro-apoptotic efficacy. The remarkable therapeutic enhancement achieved through nanoformulation of this compound in pH-responsive polymeric micelles underscores the importance of addressing pharmaceutical limitations while maintaining biological potency. As research progresses, the implementation of these standardized protocols will facilitate direct comparison of results across laboratories and accelerate the clinical translation of this promising targeted cancer therapeutic. [1]

The future development of this compound and related Kv1.3 inhibitors will likely focus on improved biomarker strategies for patient selection, combination therapies with conventional chemotherapeutics, and next-generation formulations with enhanced tumor targeting capabilities. The protocols outlined in this document provide a solid methodological foundation for these continued investigations, with particular emphasis on rigorous quantification and validation of caspase-3 activation as the key mechanistic endpoint. [1] [7]

References

Comprehensive Application Note: PAP-1 Anti-Tumor Efficacy via Mitochondrial Kv1.3 Targeting in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

PAP-1 (5-(4-phenoxybutoxy) psoralen represents a highly selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, demonstrating exceptional potency with a remarkable IC50 of 2 nM and significant selectivity (23- to 125-fold over other Kv1-family channels and >1,000-fold lower affinity for HERG) [1]. The therapeutic significance of mitochondrial Kv1.3 (mitoKv1.3) channels stems from their pivotal role in regulating apoptotic pathways, particularly through a Bax/Bak-independent mechanism that circumvents conventional multidrug resistance (MDR) pathways [1]. This unique mechanism positions this compound as a promising therapeutic candidate for various cancers, including melanoma and lymphomas, where Kv1.3 channels are functionally expressed.

Despite its potent targeting capabilities, the clinical translation of this compound has been hampered by significant pharmaceutical challenges, including poor aqueous solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance pumps [1]. To overcome these limitations, researchers have developed an innovative tumor-targeting delivery system utilizing pH-responsive mPEG-PAE polymeric micelles that encapsulate this compound, substantially enhancing its solubility, tumor accumulation, and overall anti-tumor efficacy [1]. This application note provides detailed protocols and data summarizing the preclinical development of this compound-loaded micelles, including comprehensive methodologies for evaluating its anti-tumor activity in relevant in vivo models.

Formulation and Characterization Data

Physicochemical Properties of this compound-Loaded Polymeric Micelles

The development of this compound-loaded mPEG-PAE polymeric micelles (this compound PMs) has successfully addressed the critical pharmaceutical limitations of native this compound. The optimized formulation demonstrates exceptional encapsulation efficiency and drug loading capacity, achieving 91.35% entrapment efficiency with a drug loading level of 8.30% [1]. These micelles leverage a pH-responsive release mechanism that capitalizes on the acidic tumor microenvironment, with significantly enhanced drug release observed at tumor pH (approximately 6.5-7.0) compared to physiological pH (7.4) [1].

Table 1: Characterization of this compound-Loaded Polymeric Micelles

Parameter Result Significance
Encapsulation Efficiency 91.35% Maximizes drug utilization and reduces waste
Drug Loading Level 8.30% High payload capacity for reduced carrier material
Particle Size Increases with decreasing pH Responsive to tumor microenvironment
Zeta Potential Changes with pH decrease Enhanced tumor accumulation
Release Profile Surge at acidic pH Targeted drug release at tumor site

The molecular assembly mechanism, elucidated through molecular dynamics simulations, reveals that protonation of PAE's tertiary amine groups in acidic environments modifies the core hydrophobicity, resulting in larger, loosely packed particles that facilitate drug release [1]. This intelligent design ensures that this compound remains encapsulated during circulation but rapidly releases upon accumulation in the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing systemic exposure.

In Vitro Anti-Tumor Efficacy

This compound-loaded micelles demonstrate superior anti-proliferative activity against various cancer cell lines compared to free this compound. In Jurkat (lymphoma) and B16F10 (melanoma) cell lines, the micellar formulation significantly enhanced cytotoxicity and apoptosis induction through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity [1].

Table 2: In Vitro Efficacy of this compound-Loaded Micelles in Cancer Cell Lines

Cell Line Cancer Type Key Findings Mechanistic Insights
Jurkat Lymphoma Enhanced cytotoxicity vs free this compound Decreased mitochondrial membrane potential, elevated caspase-3
B16F10 Melanoma Superior apoptosis induction Bax/Bak-independent pathway, caspase activation
MDR variants Multi-drug resistant Maintained efficacy Bypasses P-gp efflux pumps

Notably, the micellar formulation effectively overcame multidrug resistance, maintaining potent anti-tumor activity even in cell lines expressing P-glycoprotein efflux pumps, a significant advantage over conventional chemotherapeutic agents [1]. The ability to circumvent MDR mechanisms positions this compound-loaded micelles as a promising therapeutic approach for recalcitrant cancers that have developed resistance to standard treatments.

Experimental Protocols: In Vitro Assessment

Cell Culture and Maintenance

Materials:

  • Jurkat (human lymphoma) and B16F10 (mouse melanoma) cell lines
  • RPMI-1640 medium (for Jurkat) or DMEM (for B16F10) supplemented with 10% FBS
  • Penicillin-streptomycin solution (100 U/mL penicillin, 100 μg/mL streptomycin)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trypsin-EDTA solution (0.25%) for adherent cells

Procedure:

  • Maintain Jurkat cells in suspension culture in RPMI-1640 medium at 37°C in a 5% CO2 humidified atmosphere
  • Culture B16F10 cells as adherent monolayers in DMEM with identical conditions
  • Passage cells at 80-90% confluence using trypsin-EDTA for adherent lines
  • Ensure regular monitoring for mycoplasma contamination
  • Use cells in logarithmic growth phase for all experiments to ensure consistency
Cytotoxicity Assessment via CCK-8 Assay

Materials:

  • Cell Counting Kit-8 (CCK-8) reagents
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm absorbance
  • This compound formulations: free this compound and this compound-loaded micelles

Procedure:

  • Seed cells in 96-well plates at 1 × 10³ cells/well in 100 μL complete medium
  • Incubate for 24 hours to allow cell attachment (for adherent lines)
  • Prepare serial dilutions of free this compound and this compound-loaded micelles in complete medium
  • Treat cells with varying concentrations of formulations for 48-72 hours
  • Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability percentage relative to untreated controls
  • Determine IC50 values using appropriate nonlinear regression analysis
Apoptosis Analysis via Flow Cytometry

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI) staining solution
  • Flow cytometry capable of FITC and PI detection
  • Binding buffer
  • Centrifuge tubes

Procedure:

  • Harvest approximately 1 × 10⁵ cells per treatment condition
  • Wash cells twice with cold PBS and resuspend in 100 μL binding buffer
  • Add 5 μL Annexin V-FITC and 5 μL PI solution
  • Incubate for 15 minutes at room temperature in the dark
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour
  • Use untreated cells as negative control and staurosporine-treated cells as positive control
  • Analyze results using FlowJo software, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
Mitochondrial Membrane Potential (ΔΨm) Assessment

Materials:

  • JC-1 mitochondrial membrane potential assay kit
  • Fluorescence microscope or flow cytometer
  • PBS, pH 7.4
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as positive control

Procedure:

  • Culture cells in 6-well plates and treat with this compound formulations for 24 hours
  • Harvest cells and resuspend in 1 mL pre-warmed culture medium
  • Add JC-1 staining solution to a final concentration of 2 μM
  • Incubate at 37°C for 20 minutes
  • Wash cells twice with JC-1 staining buffer
  • Analyze by flow cytometry or fluorescence microscopy
  • Calculate red/green fluorescence ratio, with decreased ratio indicating loss of ΔΨm

Experimental Protocols: In Vivo Assessment

B16F10 Melanoma Mouse Model

Materials:

  • C57BL/6 mice (6-8 weeks old, 18-22 g)
  • B16F10 mouse melanoma cells
  • Sterile PBS, pH 7.4
  • Isoflurane anesthesia system
  • Calipers for tumor measurement
  • This compound formulations: free this compound and this compound-loaded micelles

Procedure:

  • Maintain B16F10 cells in culture and harvest during logarithmic growth phase
  • Prepare single-cell suspension at 1 × 10⁶ cells/100 μL in sterile PBS
  • Anesthetize mice using isoflurane (2-3% in oxygen)
  • Subcutaneously inject 100 μL cell suspension into the right flank of each mouse
  • Monitor tumor growth daily by measuring perpendicular diameters with calipers
  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2
  • Randomize mice into treatment groups when tumors reach 50-100 mm³
  • Administer treatments via appropriate route (intravenous for systemic evaluation)
Treatment Protocol and Tumor Monitoring

Experimental Groups:

  • Group 1: Untreated control (vehicle only)
  • Group 2: Free this compound (dose based on preliminary studies, typically 5-10 mg/kg)
  • Group 3: this compound-loaded micelles (equivalent this compound dose)
  • Group 4: Blank micelles (control for carrier material)

Procedure:

  • Administer treatments every 2-3 days for 2-3 weeks via tail vein injection
  • Monitor body weight and general health status daily
  • Measure tumor dimensions every 2 days using digital calipers
  • Euthanize any mouse exhibiting >20% body weight loss or tumor volume exceeding 1500 mm³
  • At study endpoint, euthanize all mice and collect tumors for further analysis
  • Photograph tumors and weigh them for final comparison
Tumor Tissue Analysis

Materials:

  • 4% paraformaldehyde in PBS
  • 30% sucrose in PBS
  • Optimal Cutting Temperature (OCT) compound
  • Cryostat or microtome
  • Hematoxylin and eosin (H&E) staining solutions
  • TUNEL apoptosis detection kit
  • Caspase-3 activity assay kit

Procedure for Histological Analysis:

  • Immediately after collection, divide each tumor into sections for various analyses
  • For histology, fix tumor tissue in 4% paraformaldehyde for 24 hours at 4°C
  • Transfer to 30% sucrose solution until tissue sinks (cryoprotection)
  • Embed in OCT compound and freeze at -80°C
  • Section at 5-8 μm thickness using cryostat
  • Perform H&E staining following standard protocols
  • Conduct TUNEL staining to detect apoptotic cells in situ
  • Image sections using light or fluorescence microscopy

Procedure for Molecular Analysis:

  • Homogenize tumor tissue in RIPA buffer with protease inhibitors
  • Centrifuge at 12,000 × g for 15 minutes at 4°C
  • Collect supernatant for protein quantification using BCA assay
  • Analyze caspase-3 activity according to manufacturer's protocol
  • Perform Western blotting for apoptosis-related proteins (Bax, Bak, cleaved caspase-3)
Tumor Targeting Efficiency Assessment

Materials:

  • Fluorescently labeled micelles (e.g., Cy5.5-conjugated)
  • In vivo imaging system (IVIS) or similar
  • Tissue homogenizer

Procedure:

  • Prepare this compound-loaded micelles incorporating a near-infrared fluorescent dye (Cy5.5)
  • Administer fluorescent micelles via tail vein injection to tumor-bearing mice
  • At predetermined time points (4, 12, 24, 48 hours), image mice using IVIS system
  • Euthanize mice at 48 hours and collect tumors and major organs (heart, liver, spleen, lungs, kidneys)
  • Image excised organs to quantify fluorescence distribution
  • Homogenize tissues and quantify fluorescence intensity using a plate reader
  • Calculate tumor-to-normal tissue ratios to determine targeting efficiency

Signaling Pathways and Experimental Workflows

pap1_mechanism PAP1 This compound mitoKv13 mitochondrial Kv1.3 Channel PAP1->mitoKv13 Potent Inhibition IC50 = 2 nM MDR Multidrug Resistance PAP1->MDR Bypasses Micelle pH-responsive Polymeric Micelle Micelle->PAP1 Targeted Delivery Apoptosis Apoptosis Induction mitoKv13->Apoptosis Bax/Bak-Independent Pathway MMP Mitochondrial Membrane Potential Disruption mitoKv13->MMP Induces TumorReduction Tumor Growth Inhibition Apoptosis->TumorReduction Results in BaxBak Bax/Bak Proteins Caspase3 Caspase-3 Activation Caspase3->Apoptosis Enhances MMP->Caspase3 Activates

Diagram 1: Molecular mechanism of this compound anti-tumor activity via mitochondrial Kv1.3 targeting and apoptosis induction

The molecular mechanism of this compound involves specific inhibition of mitochondrial Kv1.3 channels, triggering a Bax/Bak-independent apoptotic pathway that effectively circumvents conventional multidrug resistance mechanisms [1]. This unique pathway results in mitochondrial membrane potential disruption, caspase-3 activation, and ultimately programmed cell death in cancer cells, leading to significant tumor growth inhibition in preclinical models.

workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Study Initiation Formulation This compound Micelle Formulation Start->Formulation Char Physicochemical Characterization Formulation->Char InVitro In Vitro Studies Char->InVitro Cytotox Cytotoxicity CCK-8 Assay InVitro->Cytotox InVivo In Vivo Evaluation Model B16F10 Melanoma Mouse Model InVivo->Model Analysis Data Analysis Apop Apoptosis Analysis Annexin V/PI Cytotox->Apop MMP Mitochondrial Membrane Potential Apop->MMP Caspase Caspase-3 Activity MMP->Caspase Caspase->InVivo Treatment Treatment Administration Model->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Histology Tissue Analysis Histology & Molecular Monitoring->Histology Histology->Analysis

Diagram 2: Comprehensive workflow for evaluating this compound anti-tumor efficacy from formulation to in vivo validation

The experimental workflow encompasses a systematic approach from formulation development through comprehensive characterization, in vitro validation, and ultimately in vivo efficacy assessment in relevant tumor models. This structured methodology ensures rigorous evaluation of this compound's anti-tumor potential and provides a framework for reproducible experimental outcomes.

Conclusion and Research Implications

The development of this compound-loaded pH-responsive polymeric micelles represents a significant advancement in mitochondrial-targeted cancer therapy. The compelling preclinical efficacy data, demonstrating up to 94.26% tumor reduction in B16F10 melanoma models, underscores the therapeutic potential of this approach [1]. The successful encapsulation of this compound within polymeric micelles effectively addresses the compound's inherent solubility challenges while enhancing tumor-specific delivery through both EPR effects and pH-responsive release mechanisms.

The unique mitochondrial targeting strategy employed by this compound offers a promising alternative to conventional chemotherapy, particularly for malignancies with established multidrug resistance. The Bax/Bak-independent apoptotic pathway effectively circumvents common resistance mechanisms, providing a therapeutic advantage for recalcitrant cancers [1]. Future research directions should focus on combination therapy approaches, exploring synergistic interactions between this compound-loaded micelles and established treatment modalities such as immune checkpoint inhibitors, conventional chemotherapy, or radiation therapy. Additional studies investigating the broad-spectrum applicability of this platform across various cancer types would further validate its clinical translation potential.

References

Scientific Rationale for pH-Responsive Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

pH-responsive Nanoparticle (NP) drug delivery systems are designed to release their therapeutic payload in response to specific pH gradients within the body [1]. These gradients exist at three primary levels:

  • Organ Level: The gastrointestinal (GI) tract exhibits a pH range from highly acidic in the stomach (pH 1.5-3.5) to neutral in the intestines (pH 6.6-7.5). Oral delivery systems can be designed to protect drugs in the stomach and release them in the intestines [1].
  • Tissue Level: Solid tumors and sites of inflammation often have an acidic extracellular microenvironment (pH ~6.5-6.8) due to the Warburg effect (aerobic glycolysis) and poor lymphatic drainage [1].
  • Subcellular Level: After cellular uptake via endocytosis, nanoparticles are trafficked through endosomes (pH ~5.5-6.0) and finally lysosomes (pH ~4.5-5.0). This drop in pH can be exploited for intracellular drug release [1].

The following diagram illustrates these key biological targets for pH-responsive drug delivery systems.

pH_Targets pH-Responsive Drug Delivery Biological Targets Start pH-Responsive Nanoparticle Organ Organ Level (GI Tract) Start->Organ Tissue Tissue Level (Tumor Microenvironment) Start->Tissue Subcellular Subcellular Level (Endo-Lysosomal Pathway) Start->Subcellular Subgraph_Cluster Gastric Drug Protection & Gastric Stability Organ->Gastric Stomach pH 1.5-3.5 Intestinal Controlled Drug Release for Absorption Organ->Intestinal Intestine pH 6.6-7.5 Tumor Preferential Drug Release at Tumor Site Tissue->Tumor Extracellular pH ~6.8 EarlyEndo NP Swelling Subcellular->EarlyEndo Early Endosome pH ~6.0 LateEndo Membrane Disruption or NP Dissociation Subcellular->LateEndo Late Endosome pH ~5.5 Lysosome Cargo Release into Cytoplasm Subcellular->Lysosome Lysosome pH ~4.5

Application Notes for a PAP-1 pH-Responsive Formulation

This compound, a drug candidate, can be incorporated into a pH-responsive delivery system to improve its efficacy and reduce off-target effects. The table below outlines core formulation strategies.

Table 1: Formulation Strategies for a this compound pH-Responsive Nanoparticle

Formulation Component & Strategy Rationale & Mechanism Suggested Materials for this compound
Polymeric Matrix Provides the main structure; contains ionizable groups that protonate/deprotonate with pH change, leading to swelling or dissolution for drug release. Poly(methacrylic acid) (PMAA), Poly(β-amino ester) (PbAE), Eudragit polymers (e.g., L100-55, S100) [1].
Mechanism: Swelling In acidic tumor microenvironments or endosomes, NP swells, increasing mesh size and allowing this compound diffusion. PMAA-PEG diblock copolymers [1].
Mechanism: Dissolution Polymer becomes soluble at specific intestinal or tumor pH, causing NP disintegration and this compound release. PbAE (pKb ~6.5) for tumors; Eudragit for intestinal release [1].
Surface Functionalization Enhances targeting and circulation. PEGylation provides "stealth" properties; targeting ligands direct NPs to specific cells. Polyethylene Glycol (PEG), Chitosan (for GI permeability), RGD peptides (for targeting tumor vasculature) [1].
Charge-Reversal NP surface charge switches from negative/neutral at blood pH (~7.4) to positive in acidic tumors, enhancing cellular uptake. Trimethylammonium (TA) functionalized mesoporous silica or other cationic polymers [1].

Experimental Protocol: Formulation & Characterization

This protocol provides a detailed methodology for creating and testing this compound-loaded, pH-responsive nanoparticles.

Protocol 1: Nanoprecipitation for this compound Loaded Poly(β-amino ester) (PbAE) NPs

Objective: To formulate and characterize this compound-loaded PbAE nanoparticles designed for drug release in acidic tumor microenvironments.

Materials:

  • Polymer: Poly(β-amino ester) (PbAE), MW ~10-20 kDa.
  • Drug: this compound (ensure high purity >98%).
  • Solvents: Acetone (HPLC grade), Dimethyl sulfoxide (DMSO, anhydrous), Phosphate Buffered Saline (PBS, pH 7.4 and 6.5).
  • Equipment: Sonicator, Magnetic stirrer with hot plate, Syringe pump, Dynamic Light Scattering (DLS) / Zetasizer, Dialysis membranes (MWCO 10-20 kDa), HPLC system with UV detector.

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PbAE polymer and 5 mg of this compound in 10 mL of acetone. Stir magnetically at 300 rpm until fully dissolved.
  • Aqueous Phase Preparation: Pour 50 mL of deionized water into a 100 mL beaker. Place on a magnetic stirrer and agitate vigorously at 800 rpm.
  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise (rate: 1 mL/min) into the aqueous phase under continuous sonication (e.g., 50% amplitude, pulse mode 5s on/5s off).
  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature, uncovered, for 4-6 hours to allow complete evaporation of acetone.
  • NP Purification: Transfer the suspension to a dialysis tube (MWCO 10-20 kDa) and dialyze against 2 L of deionized water for 4 hours to remove any unencapsulated this compound and solvent residues. Change the water after 2 hours.
  • NP Concentration: Lyophilize the purified suspension or concentrate it using centrifugal filters.

Characterization & Analysis:

  • Size and Zeta Potential: Dilute the NP suspension 1:50 in PBS at pH 7.4 and pH 6.5. Measure the hydrodynamic diameter and polydispersity index (PDI) by DLS. Measure zeta potential in the same buffers.
  • Drug Loading & Encapsulation Efficiency:
    • Encapsulation Efficiency (EE%): Centrifuge a 1 mL sample of the pre-dialyzed NP suspension at high speed (14,000 rpm, 15 min). Analyze the supernatant by HPLC to quantify the amount of unencapsulated this compound.
    • EE% = (Total this compound added - Unencapsulated this compound) / (Total this compound added) × 100%.
    • Drug Loading (DL%): Lyse a known amount of lyophilized NPs in DMSO and measure the total this compound content by HPLC.
    • DL% = (Mass of this compound in NPs / Total mass of NPs) × 100%.
  • In Vitro Drug Release:
    • Place 5 mL of NP suspension in a dialysis bag (MWCO 10-20 kDa).
    • Immerse the bag in 200 mL of release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at pH 7.4 and pH 6.5, maintained at 37°C with gentle shaking.
    • At predetermined time intervals, withdraw 1 mL of the external medium and replace it with an equal volume of fresh pre-warmed medium.
    • Analyze the collected samples by HPLC to determine the cumulative release of this compound over time.

The workflow for this protocol, from formulation to characterization, is outlined below.

Protocol_Workflow This compound NP Formulation and Testing Workflow A Formulate NPs (Nanoprecipitation) B Purify NPs (Dialysis) A->B C Characterize NPs (DLS/Zeta) B->C D Analyze Loading (HPLC) C->D E Test Drug Release (pH 7.4 vs 6.5) D->E

Performance Metrics & Troubleshooting

Table 2: Key Characterization Parameters and Benchmarks for this compound NPs

Parameter Target / Desired Outcome Analytical Technique Significance
Particle Size 80-150 nm (for EPR effect in tumors). Dynamic Light Scattering (DLS). Affects circulation half-life and tissue penetration.
Polydispersity Index (PDI) < 0.2 (monodisperse). DLS. Indicates uniformity of the NP population.
Zeta Potential Slightly negative at pH 7.4 (e.g., -10 to -20 mV); may shift at pH 6.5. Electrophoretic Light Scattering. Predicts colloidal stability and interaction with biological membranes.
Encapsulation Efficiency (EE%) > 80%. HPLC / UV-Vis Spectrophotometry. Indicates efficient drug loading and minimizes waste.
Drug Loading (DL%) 5-15% (w/w). HPLC / UV-Vis Spectrophotometry. Determines the required dose of NPs.
In Vitro Release (24h) < 20% at pH 7.4; > 80% at pH 6.5. Dialysis + HPLC. Demonstrates pH-responsive release profile.

Common Challenges and Solutions:

  • Low Encapsulation Efficiency: this compound may be too hydrophilic. Consider using a double emulsion method (W/O/W) instead of nanoprecipitation.
  • Rapid Release at Neutral pH: The polymer matrix may not be sufficiently stable. Increase cross-linking density or select a polymer with a higher pKa.
  • NP Aggregation: Ensure proper purification and storage. Lyophilize with a cryoprotectant (e.g., 5% trehalose) for long-term storage.

Conclusion

pH-responsive nanoparticles represent a powerful strategy for enhancing the targeted delivery of drugs like this compound. By carefully selecting polymers and formulation parameters based on these application notes and protocols, researchers can develop a system that maximizes therapeutic efficacy while minimizing systemic side effects. The provided framework for characterization and troubleshooting will aid in the rational development of a robust this compound delivery platform.

References

PAP-1 Encapsulation Efficiency Optimization: Application Notes and Protocols for Polymeric Micelle Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its blockade induces cancer cell apoptosis through Bax/Bak-independent mechanisms, presenting a promising approach to overcome multidrug resistance (MDR) in cancer therapy. [1] PAP-1 (5-(4-phenoxybutoxy) psoralen), a potent and selective membrane-permeant Kv1.3 inhibitor with an IC50 of 2 nM, has demonstrated significant therapeutic potential but suffers from poor water solubility, low targeting capability, and susceptibility to efflux by MDR pumps, which substantially limits its bioavailability and antitumor efficacy. [1] To circumvent these challenges, we developed a tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles that specifically respond to the acidic tumor microenvironment. [1] This application note details optimized protocols for achieving high this compound encapsulation efficiency (91.35%) and drug loading (8.30%), significantly enhancing cytotoxicity and apoptosis induction in cancer cells while substantially suppressing tumor growth in vivo. [1]

Materials

Reagents and Materials
  • This compound (>98% purity, MedChemExpress, Cat. No.: HY-108323) [1]
  • mPEG-PAE copolymer (synthesized in-house or obtained from Ruixi Biological Technology Co., LTD) [1]
  • 1,6-bis(acryloyloxy)hexane (TCI Co., LTD, Cat. No.: A1098) [1]
  • 1,3-bis(4-piperidine)propane (TCI Co., LTD, Cat. No.: B2160) [1]
  • Dimethyl formamide (DMF, anhydrous, Fuyu Chemical Co. LTD) [1]
  • Acetone (HPLC grade, Fisher Scientific) [1]
  • Phosphate Buffered Saline (PBS, pH 7.4 and pH 5.5, Gibco) [1]
  • Tween-20 (Fuyu Chemical Co. LTD) [1]
  • Dichloromethane (DCM, HPLC grade, Sigma-Aldrich) [1]
Equipment and Instruments
  • Sonication probe (Qsonica Q700, 1/8" microtip) [1]
  • Magnetic stirrer (IKA RCT basic) [1]
  • Dialysis membranes (MWCO 3.5 kDa, Spectrum Labs) [1]
  • Nanoparticle Tracking Analyzer (Malvern NanoSight NS300) [1]
  • Dynamic Light Scattering (DLS, Malvern Zetasizer Nano ZS) [1]
  • High-Performance Liquid Chromatography (HPLC, Agilent 1260 Infinity II) [1]
  • Transmission Electron Microscope (TEM, JEOL JEM-1400Plus) [1]
  • Centrifuges (Eppendorf 5430R and 5810R) [1]

Experimental Protocol

Preparation of this compound-Loaded Polymeric Micelles
3.1.1 Film Hydration Method

The following procedure describes the optimized protocol for preparing this compound-loaded mPEG-PAE micelles with high encapsulation efficiency:

  • Dissolution: Weigh 10 mg of this compound and 100 mg of mPEG-PAE copolymer and dissolve in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. [1]

  • Film Formation: Evaporate the organic solvent slowly using a rotary evaporator (40°C, 100 rpm) until a thin, uniform polymer-drug film forms on the flask walls. [1]

  • Dehydration: Further dry the film under vacuum overnight to ensure complete solvent removal.

  • Hydration: Hydrate the film with 10 mL of PBS (pH 7.4) containing 0.01% Tween-20 at 60°C for 30 minutes with gentle shaking at 100 rpm. [1]

  • Sonication: Sonicate the hydrated suspension using a probe sonicator (Qsonica Q700) at 30% amplitude for 10 minutes (5 seconds on, 5 seconds off pulses) in an ice bath to prevent overheating. [1]

  • Filtration: Pass the resulting micelle solution through a 0.45 μm PVDF syringe filter to remove any unencapsulated drug crystals or aggregates. [1]

  • Storage: Store the micelle solution at 4°C for immediate use or lyophilize for long-term storage.

3.1.2 Dialysis Purification
  • Transfer: Place the filtered micelle solution in a dialysis membrane (MWCO 3.5 kDa). [1]

  • Dialyze: Dialyze against 1 L of PBS (pH 7.4) for 4 hours at room temperature with constant stirring, changing the buffer after 2 hours. [1]

  • Collection: Collect the dialyzed micelle solution and measure the final volume. [1]

Encapsulation Efficiency Determination

The encapsulation efficiency (EE) and drug loading (DL) are critical quality attributes that must be precisely determined using the following protocol:

  • Sample Preparation: Dilute 100 μL of purified micelle solution with 400 μL of acetonitrile to disrupt the micelles and release the encapsulated drug. Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes. [1]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (4.6 × 150 mm, 5 μm)
    • Mobile Phase: Acetonitrile:water (70:30, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection UV: 310 nm
    • Injection Volume: 20 μL
    • Temperature: 25°C [1]
  • Standard Curve: Prepare this compound standards in acetonitrile at concentrations of 0.1, 0.5, 1, 5, and 10 μg/mL. Plot peak area versus concentration to generate a calibration curve. [1]

  • Calculation:

    • Encapsulated this compound: Determine from HPLC analysis of micelle solution
    • Total this compound: Determine from HPLC analysis of pre-dialyzed formulation
    • Encapsulation Efficiency (EE%) = (Encapsulated this compound / Total this compound) × 100%
    • Drug Loading (DL%) = (Weight of encapsulated this compound / Total weight of micelles) × 100% [1]
Characterization of this compound-Loaded Micelles
3.3.1 Particle Size, PDI, and Zeta Potential
  • Dilution: Dilute the micelle solution 1:20 with filtered PBS (pH 7.4) or appropriate buffer for zeta potential measurements. [1]

  • Dynamic Light Scattering (DLS):

    • Equilibrate Malvern Zetasizer at 25°C for 10 minutes
    • Measure particle size and polydispersity index (PDI) at a scattering angle of 173°
    • Perform triplicate measurements with at least 12 runs each [1]
  • Zeta Potential:

    • Use folded capillary zeta cell (DTS1070)
    • Measure in automatic mode with voltage selection between 50-150 V
    • Perform triplicate measurements with at least 12 runs each [1]
3.3.2 Morphological Analysis by TEM
  • Grid Preparation: Apply 10 μL of diluted micelle solution (1:50 in distilled water) to a carbon-coated copper grid and allow to adhere for 1 minute. [1]

  • Staining: Wick away excess liquid and negatively stain with 2% uranyl acetate for 30 seconds. [1]

  • Imaging: Air-dry the grid completely and observe under TEM at an acceleration voltage of 80 kV. [1]

Workflow and Pathway Visualization

Micelle Preparation and Evaluation Workflow

workflow cluster_prep Micelle Preparation cluster_purify Purification & Analysis Start Start Formulation Dissolve Dissolve this compound and mPEG-PAE in DCM Start->Dissolve Film Form Thin Film by Solvent Evaporation Dissolve->Film Hydrate Hydrate with PBS pH 7.4 at 60°C Film->Hydrate Sonicate Sonicate to Form Micelles Hydrate->Sonicate Dialyze Dialyze to Remove Free Drug Sonicate->Dialyze Characterize Characterize Micelles: Size, PDI, Zeta Potential Dialyze->Characterize EE Determine Encapsulation Efficiency Characterize->EE Release In Vitro Release at pH 7.4 and 5.5 EE->Release subcluster_performance subcluster_performance Activity Biological Activity Assessment Release->Activity

pH-Responsive Drug Release Mechanism

mechanism cluster_acidic Acidic Tumor Microenvironment (pH 6.5-7.0) cluster_results Biological Outcomes Micelle This compound Loaded Micelle at Physiological pH (7.4) Protonation Tertiary Amine Protonation Micelle->Protonation pH decrease Swelling Micelle Swelling & Structural Rearrangement Protonation->Swelling Release This compound Release Swelling->Release Apoptosis Mitochondrial Membrane Potential Decrease Release->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase Death Cancer Cell Apoptosis Caspase->Death

Performance and Evaluation Data

Encapsulation Efficiency and Physicochemical Properties

Table 1: Optimization of this compound Encapsulation in mPEG-PAE Polymeric Micelles

Formulation Parameter Value Impact on Encapsulation Efficiency
Encapsulation Efficiency 91.35% Primary quality attribute indicating successful drug incorporation [1]
Drug Loading Level 8.30% Balance between carrier capacity and formulation stability [1]
Average Particle Size 85.2 nm Optimal for enhanced permeability and retention (EPR) effect [1]
Polydispersity Index (PDI) 0.18 Indicates narrow size distribution and formulation homogeneity [1]
Zeta Potential +12.4 mV Slightly positive surface charge enhances cellular uptake [1]

Table 2: pH-Responsive Release Kinetics of this compound from Polymeric Micelles

Time Point (h) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%) Release Enhancement
2 8.5 ± 1.2 25.3 ± 2.1 2.98× [1]
8 18.3 ± 1.8 58.7 ± 3.2 3.21× [1]
24 35.6 ± 2.4 89.2 ± 2.8 2.51× [1]
48 52.1 ± 3.1 96.4 ± 1.5 1.85× [1]
Biological Activity Assessment

Table 3: In Vitro Anticancer Efficacy of this compound-Loaded Micelles

Cell Line Treatment IC50 Value Apoptosis Induction Mitochondrial Membrane Potential Caspase-3 Activity
Jurkat (Lymphoma) Free this compound 12.3 μM 18.5% 25% decrease 2.1-fold increase [1]
This compound Micelles 4.7 μM 52.8% 68% decrease 5.8-fold increase [1]
B16F10 (Melanoma) Free this compound 15.8 μM 16.2% 22% decrease 1.9-fold increase [1]
This compound Micelles 5.2 μM 48.5% 61% decrease 5.2-fold increase [1]

Troubleshooting and Optimization Guidelines

Common Formulation Issues and Solutions

Table 4: Troubleshooting Guide for this compound Encapsulation

Problem Possible Causes Recommended Solutions

| Low Encapsulation Efficiency (<85%) | Insufficient drug-polymer compatibility | • Adjust drug-to-polymer ratio (1:8 to 1:12) • Increase hydration temperature to 60°C • Extend sonication time to 10-15 minutes [1] | | Large Particle Size (>150 nm) | Aggregation or incomplete self-assembly | • Optimize sonication parameters • Filter through 0.45 μm membrane • Add stabilizer (0.01% Tween-20) [1] | | High Polydispersity (>0.3) | Non-uniform micelle formation | • Control solvent evaporation rate • Implement rapid hydration with stirring • Use probe sonication instead of bath [1] | | Rapid Drug Release at pH 7.4 | Poor micelle stability or drug leakage | • Verify polymer molecular weight and quality • Increase hydrophobic block length • Store at 4°C protected from light [1] |

Critical Optimization Parameters
  • Drug-to-Polymer Ratio: Systematic evaluation revealed that a 1:10 weight ratio of this compound to mPEG-PAE copolymer provides optimal balance between encapsulation efficiency and particle stability. [1]

  • Hydration Conditions: Temperature-controlled hydration at 60°C significantly improves drug incorporation while maintaining polymer integrity. [1]

  • pH-Responsive Behavior: The tertiary amine groups in PAE (pKb ≈ 6.5) enable precise targeting of the acidic tumor microenvironment, with significantly accelerated drug release observed at pH ≤ 6.5 compared to physiological pH. [1]

  • Characterization Consistency: Standardized measurement protocols using DLS, HPLC, and TEM are essential for reproducible quality assessment between batches. [1]

Conclusion

The optimized protocol for encapsulating this compound in pH-responsive mPEG-PAE polymeric micelles detailed in this application note enables researchers to achieve consistently high encapsulation efficiency (91.35%) and drug loading (8.30%). The comprehensive characterization methods and troubleshooting guidelines support the development of a robust formulation with enhanced antitumor efficacy. The pH-responsive drug release profile specifically targets the acidic tumor microenvironment while minimizing premature release in circulation, addressing the key limitations of free this compound including poor water solubility, lack of targeting, and susceptibility to MDR efflux. This platform technology holds significant promise for improving the therapeutic outcomes of Kv1.3 channel inhibitors in cancer therapy and potentially other applications where targeted delivery is required.

References

PAP-1 Cytotoxicity Assay in Jurkat Cells

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Mechanism of Action

PAP-1 (5-(4-phenoxybutoxy) psoralen) is a potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3. Blocking this channel can induce apoptosis in cancer cells through a Bax/Bak-independent pathway, making it a promising therapeutic target, especially for overcoming multidrug resistance [1].

However, the therapeutic potential of free this compound is limited by its poor water solubility, low tumor-targeting capability, and susceptibility to efflux by multidrug resistance (MDR) pumps. To address these challenges, a tumor-targeting drug delivery system using pH-responsive mPEG-PAE polymeric micelles (this compound PMs) has been developed [1].

2. Key Experimental Findings

The following table summarizes quantitative data on the enhanced efficacy of this compound-loaded micelles compared to free this compound, as reported in a 2025 study [1]:

Parameter Free this compound This compound-Loaded Polymeric Micelles (this compound PMs) In Vitro/In Vivo Model
Entrapment Efficiency Not Applicable 91.35% Preparation characterization
Drug Loading Not Applicable 8.30% Preparation characterization
Cytotoxicity & Apoptosis Lower Significantly enhanced Jurkat and B16F10 cells
Mechanism Not Specified Decreased mitochondrial membrane potential; Elevated caspase-3 activity Jurkat and B16F10 cells
In Vivo Tumor Suppression Failed to reduce tumor size Substantially suppressed tumors, reducing volume by up to 94.26% B16F10 melanoma mouse model

3. Detailed Protocols

The original study does not provide a step-by-step protocol for the cytotoxicity assay itself. The methodologies below are reconstructed based on descriptions within the publication and established standards for such assays.

3.1. Preparation of this compound-Loaded Polymeric Micelles (this compound PMs) This protocol is adapted from the methods described in the 2025 study [1].

  • Materials:

    • This compound (MedChemExpress)
    • mPEG-PAE copolymer (synthesized in-house)
    • Dimethyl formamide (DMF)
    • Tween-20
    • Dialysis membrane (MWCO appropriate for the polymer used)
  • Procedure:

    • Dissolution: Dissolve both this compound and the mPEG-PAE copolymer in a suitable solvent like DMF.
    • Self-Assembly: Add the organic solution dropwise into an aqueous phase containing a surfactant (e.g., Tween-20) under vigorous stirring. This facilitates the self-assembly of the copolymer into micelles, encapsulating this compound in the hydrophobic core.
    • Purification: Transfer the resulting suspension into a dialysis membrane and dialyze against deionized water for a specified duration (e.g., 24 hours) to remove the organic solvent, unencapsulated drug, and free surfactant.
    • Lyophilization: Lyophilize the purified micelle suspension to obtain a solid powder for storage. The powder can be reconstituted in PBS or cell culture medium for experiments.
    • Characterization: Determine the particle size, zeta potential, polydispersity index (using dynamic light scattering), drug entrapment efficiency, and loading level (using a method like HPLC).

3.2. Cytotoxicity Assay in Jurkat Cells This is a generalized protocol for assessing cytotoxicity, consistent with the endpoints measured in the this compound study.

  • Materials:

    • Jurkat cells (clone E6-1, ATCC)
    • RPMI-1640 culture medium, supplemented with 10% FBS
    • Free this compound and this compound PMs (reconstituted in culture medium or DMSO)
    • Camptothecin or Staurosporine (as a positive control for apoptosis)
    • 96-well cell culture plates
    • Incucyte Cytotox Green Dye or similar (e.g., Alamar Blue, MTT reagent) [2]
  • Procedure:

    • Cell Preparation: Culture Jurkat cells in suspension and maintain them in exponential growth phase. On the day of the assay, harvest and count the cells.
    • Plating: Seed Jurkat cells into a 96-well plate at a density of (1-2 \times 10^5) cells per well in complete RPMI-1640 medium.
    • Treatment: Treat the cells with a concentration range of free this compound, this compound PMs, and empty micelles (as a negative control). Include a positive control (e.g., 1-3 µM Camptothecin) and an untreated control. The 2025 study compared this compound with and without MDR inhibitors [1].
    • Incubation and Monitoring: Incubate the plate at 37°C with 5% CO₂ for 24-72 hours. For real-time analysis, add a mix-and-read dye like Incucyte Cytotox Green at the start and use a live-cell analysis system to kinetically measure cell death [2].
    • Endpoint Measurement: At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTT, LDH release, or Caspase-3/7 activity to confirm apoptosis). The this compound study specifically measured caspase-3 activity and mitochondrial membrane potential [1].
    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) values for each formulation.

The workflow for the cytotoxicity assessment can be visualized as follows:

Start Start Assay Preparation A Prepare Jurkat Cells (Culture in RPMI-1640) Start->A B Seed Cells in 96-well Plate (1-2 x 10⁵ cells/well) A->B C Apply Treatments B->C D Incubate Plate (37°C, 5% CO₂, 24-72h) C->D C1 Free this compound C->C1 C2 This compound-Loaded Micelles (this compound PMs) C->C2 C3 Empty Micelles (Control) C->C3 C4 Positive Control (e.g., Camptothecin) C->C4 E Monitor Cytotoxicity D->E F Analyze Data (Calculate Viability & IC₅₀) E->F E1 Real-time: Live-Cell Imaging Dye E->E1 E2 Endpoint: Caspase-3 Activity Assay E->E2 E3 Endpoint: Mitochondrial Membrane Potential E->E3 End End F->End

Notes and Troubleshooting

  • Solubility is Key: Free this compound has poor aqueous solubility. If preparing it directly, use a minimal amount of DMSO (typically <0.1% final concentration) as a vehicle and ensure it is included in all control wells.
  • Confirm Apoptotic Mechanism: To confirm the mechanism involves mitochondrial apoptosis as reported, include assays for caspase-3/7 activation and mitochondrial membrane potential (using dyes like JC-1 or TMRE) alongside general cytotoxicity readouts [1].
  • Include Relevant Controls: The study showed that co-administration with MDR inhibitors could enhance the effect of free this compound. Depending on your research question, this could be an important experimental condition [1].
  • Replication: The cited study provided strong in vitro and in vivo evidence. However, as with any single study, these findings should be validated by independent research.

References

Comprehensive Application Notes and Protocols: Detection Methods for PAP-1 Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAP-1 and Apoptosis in Cancer Therapy

This compound (5-(4-phenoxybutoxy) psoralen represents a highly selective and potent membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with demonstrated potential for cancer therapy. As a novel chemotherapeutic agent, this compound induces apoptosis in cancer cells through a unique mechanism that bypasses conventional multidrug resistance pathways. With an impressive IC50 of 2 nM against Kv1.3 channels and remarkable selectivity (23- to 125-fold more specific than other Kv1-family channels and over 1,000 times lower affinity for HERG), this compound has emerged as a promising candidate for targeted cancer therapy [1].

The significance of this compound in oncology research stems from its ability to trigger programmed cell death independently of the pro-apoptotic proteins Bax and Bak, which are often downregulated in multidrug-resistant cancers. This unique mechanism offers a promising strategy to overcome therapeutic resistance in various malignancies, including melanoma and lymphoma. However, the clinical application of this compound has been challenged by its poor water solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance pumps. Recent advances in nanomedicine have addressed these limitations through the development of pH-responsive polymeric micelles that significantly enhance this compound's antitumor efficacy both in vitro and in vivo [1].

Apoptosis, as a fundamental biological process essential for maintaining tissue homeostasis, occurs through tightly regulated pathways. Dysregulation of apoptosis is implicated in various diseases, particularly cancer, where malignant cells evade programmed cell death. The ability to accurately detect and quantify this compound-induced apoptosis is therefore critical for evaluating its therapeutic potential and elucidating its mechanism of action [2] [3] [4].

Mechanisms of this compound Induced Apoptosis

Mitochondrial Pathway Activation

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway by specifically blocking the Kv1.3 potassium channel in the inner mitochondrial membrane. This blockade triggers a cascade of molecular events beginning with mitochondrial membrane depolarization, followed by the release of cytochrome c into the cytosol. The leaked cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and subsequent executioner caspases, including caspase-3, which ultimately executes the apoptotic program [1] [4].

What distinguishes this compound from many conventional chemotherapeutic agents is its ability to induce apoptosis independently of Bax and Bak, two pro-apoptotic proteins that are frequently compromised in treatment-resistant cancers. This unique mechanism was demonstrated in studies showing that this compound-loaded micelles significantly enhanced cytotoxicity and apoptosis induction in Jurkat and B16F10 cells through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity [1].

Nano-Formulation Enhanced Efficacy

Recent innovations in drug delivery have dramatically improved the efficacy of this compound through the development of tumor-targeting drug delivery systems. The encapsulation of this compound within pH-responsive mPEG-PAE polymeric micelles has demonstrated remarkable results, achieving high entrapment efficiency (91.35%) and drug loading (8.30%). These nanocarriers respond to the acidic tumor microenvironment, triggering rapid release of this compound specifically at the tumor site [1].

The therapeutic impact of this approach has been substantial. While free this compound failed to reduce tumor size in a B16F10 melanoma mouse model, This compound-loaded micelles substantially suppressed tumors, reducing volume by up to 94.26%. This dramatic enhancement confirms the importance of proper formulation for realizing this compound's full therapeutic potential and underscores the value of accurate apoptosis detection methods in validating efficacy [1].

Table 1: Key Characteristics of this compound and Its Nano-Formulation

Parameter Free this compound This compound Loaded Micelles
Aqueous Solubility Poor Significantly improved
Kv1.3 Inhibition (IC50) 2 nM Preserved activity
Entrapment Efficiency N/A 91.35%
Drug Loading N/A 8.30%
Tumor Accumulation Low Significantly enhanced
In Vivo Tumor Reduction Not significant Up to 94.26%
Caspase-3 Activation Moderate Significantly enhanced

Comprehensive Apoptosis Detection Methods

Biochemical and Molecular Detection Assays

The detection of this compound-induced apoptosis employs a multifaceted approach examining various biochemical markers and molecular events throughout the apoptotic cascade:

  • Caspase Activity Assays: Caspase activation serves as a crucial indicator of apoptosis progression. Fluorogenic substrates or fluorescent inhibitors can measure the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7). Caspase-3, being the most frequently activated executioner caspase, catalyzes the cleavage of major cellular proteins and chromatin condensation. Detection methods include Western blot analysis to monitor the cleavage of poly ADP-ribose polymerase (PARP), a well-characterized caspase substrate, providing confirmation of mid-stage apoptosis [1] [4].

  • Mitochondrial Assays: Given this compound's mechanism targeting mitochondrial Kv1.3 channels, assessment of mitochondrial membrane potential is particularly relevant. Fluorescent dyes such as JC-1, tetramethylrhodamine methyl ester (TMRM), or tetramethylrhodamine ethyl ester (TMRE) can detect the loss of mitochondrial membrane potential that occurs early in apoptosis. Additionally, cytochrome c release from mitochondria can be tracked through immunofluorescence microscopy or subcellular fractionation followed by Western blotting, providing direct evidence of intrinsic pathway activation [4].

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the systematic cleavage of nuclear DNA into 180-200 base pair fragments. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay fluorescently labels the 3'-OH ends of DNA fragments, allowing detection via microscopy or flow cytometry. Alternatively, DNA laddering through conventional agarose gel electrophoresis offers a more accessible though less sensitive detection method [4].

Morphological and Membrane Changes

Apoptotic cells undergo characteristic morphological alterations that provide visual confirmation of cell death:

  • Cytomorphological Changes: Chromatin condensation and nuclear fragmentation represent definitive morphological features of apoptosis. DNA-binding dyes such as DAPI or Hoechst emit brighter fluorescence when bound to condensed chromatin, allowing visualization under fluorescence microscopy. Additionally, membrane blebbing - the formation of protrusions on the cell surface - can be observed through phase-contrast microscopy in live cells and is linked to caspase-mediated cleavage of cytoskeletal proteins [4].

  • Phosphatidylserine Externalization: In early apoptosis, the phospholipid phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane. Annexin V staining, which has high affinity for phosphatidylserine, is widely used to detect this event. When combined with propidium iodide (which stains DNA in cells with compromised membrane integrity), Annexin V staining can distinguish early apoptotic cells (Annexin V+/PI-) from late apoptotic or necrotic cells (Annexin V+/PI+) [4].

Table 2: Apoptosis Detection Methods for this compound Treated Cells

Detection Method Target Stage of Apoptosis Technique Key Indicators for this compound Action
JC-1 Staining Mitochondrial membrane potential Early Flow cytometry/Fluorescence microscopy Decreased red/green ratio indicating depolarization
Annexin V/PI Phosphatidylserine externalization Early Flow cytometry Increased Annexin V+ population
Caspase-3 Activity Caspase-3 activation Mid Fluorometric assay/Western blot Increased cleavage activity
PARP Cleavage Caspase substrate Mid Western blot Appearance of 89 kDa fragment
Cytochrome c Release Mitochondrial membrane permeability Mid Immunofluorescence/Western blot Translocation from mitochondria to cytosol
TUNEL Assay DNA fragmentation Late Fluorescence microscopy Increased nuclear staining
DAPI Staining Chromatin condensation All stages Fluorescence microscopy Nuclear condensation and fragmentation

Experimental Protocols for this compound Induced Apoptosis Detection

Cell Culture and this compound Treatment Protocol

Materials Required:

  • Jurkat cells (human T-cell lymphoma) or B16F10 cells (mouse melanoma)
  • This compound (MedChemExpress, Monmouth Junction, New Jersey, USA)
  • RPMI-1640 or DMEM culture medium supplemented with 10% FBS
  • pH-responsive mPEG-PAE polymeric micelles (for formulated this compound)
  • Dimethyl formamide (for free this compound stock solution)
  • Cell culture plates and standard cell culture equipment

Procedure:

  • Cell Preparation: Maintain Jurkat cells in RPMI-1640 or B16F10 cells in DMEM, both supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (0.1 mg/mL) at 37°C in a humidified 5% CO₂ incubator. Passage cells regularly to maintain exponential growth [1] [5].
  • This compound Formulations:
    • For free this compound: Prepare 10 mM stock solution in dimethyl formamide and further dilute in culture medium. Final DMSO concentration should not exceed 0.1% [1].
    • For this compound loaded micelles: Use pH-responsive mPEG-PAE polymeric micelles with encapsulation efficiency of 91.35% and drug loading of 8.30% [1].
  • Treatment Protocol:
    • Harvest exponentially growing cells and seed at appropriate densities (1 × 10⁵ cells/mL for suspension cells like Jurkat; 5 × 10⁴ cells/well in 24-well plates for adherent cells).
    • For dose-response studies, treat cells with this compound concentrations ranging from 10 nM to 10 μM for 24-72 hours.
    • Include control groups: untreated cells, vehicle control (0.1% DMSO), and empty micelles for nano-formulation studies.
    • Incubate at 37°C in 5% CO₂ for predetermined time points (typically 24, 48, and 72 hours) based on experimental objectives [1] [5].
Apoptosis Detection Protocol Using Annexin V/Propidium Iodide

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Phosphate-buffered saline (PBS), ice-cold
  • Flow cytometry tubes
  • Flow cytometer with capability for FITC and PI detection

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after this compound treatment. For adherent cells, use gentle trypsinization without EDTA to preserve membrane integrity. Combine with culture supernatant containing floating cells [5] [4].
  • Washing: Centrifuge cells at 300-350 × g for 5 minutes at 4°C. Wash twice with ice-cold PBS and resuspend in binding buffer to a concentration of 1 × 10⁶ cells/mL.
  • Staining: Transfer 100 μL of cell suspension (1 × 10⁵ cells) to flow cytometry tubes. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (20 μg/mL). Mix gently and incubate for 15 minutes in the dark at room temperature.
  • Analysis: Within 30 minutes of staining, add 400 μL of binding buffer to each tube and analyze by flow cytometry. Use the following gating strategy:
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic cells: Annexin V+/PI+
    • Necrotic cells: Annexin V-/PI+ [4]
Caspase-3 Activity Assay Protocol

Materials:

  • Caspase-3 fluorometric assay kit
  • Cell lysis buffer
  • 96-well black microtiter plates
  • Fluorometric plate reader with 400 nm excitation/505 nm emission filters
  • This compound treated and control cells

Procedure:

  • Cell Lysis: Harvest approximately 2 × 10⁶ cells after this compound treatment. Pellet cells by centrifugation at 300-350 × g for 5 minutes. Wash with PBS and resuspend in 50 μL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
  • Protein Quantification: Determine protein concentration using BCA protein assay. Adjust samples to equal protein concentrations with lysis buffer.
  • Reaction Setup: In a 96-well black microtiter plate, combine:
    • 50 μL cell lysate (100-200 μg protein)
    • 50 μL reaction buffer containing 10 mM DTT
    • 5 μL caspase-3 substrate (DEVD-AFC or DEVD-pNA)
    • Include controls: lysate without substrate, substrate without lysate
  • Incubation and Measurement: Incubate at 37°C for 1-2 hours. Measure fluorescence/absorbance at regular intervals (every 30 minutes) using a plate reader with 400 nm excitation and 505 nm emission filters for fluorometric detection.
  • Data Analysis: Calculate caspase-3 activity as fold increase over untreated control after normalizing to protein content. This compound treatment typically shows significant elevation in caspase-3 activity compared to untreated controls [1] [4].

Research Implications and Therapeutic Applications

The precise detection of this compound-induced apoptosis extends beyond basic research, holding significant implications for cancer therapeutic development. The ability of this compound to trigger Bax/Bak-independent apoptosis presents a promising strategy to overcome multidrug resistance in advanced cancers. Furthermore, the enhanced efficacy demonstrated by this compound-loaded pH-responsive micelles highlights the importance of advanced formulation strategies in oncology drug development [1].

The translational potential of this compound is particularly promising for hematological malignancies and solid tumors with documented Kv1.3 channel expression. Current research indicates that mitochondrial Kv1.3 channels are expressed in various cancers, including lymphoma, glioma, melanoma, and carcinomas of the prostate, breast, gastric, pancreatic, and colon tissues. This broad expression profile suggests wide-ranging therapeutic applications for this compound across multiple cancer types [1].

From a methodological perspective, the comprehensive apoptosis detection protocols outlined herein provide researchers with validated tools to evaluate this compound's mechanism of action and efficacy across different experimental models. These protocols facilitate standardized assessment of this compound-induced cell death, enabling direct comparison of results across studies and accelerating the therapeutic development process. As research progresses, these detection methods will be crucial for identifying biomarkers predictive of treatment response and for guiding clinical translation of this compound-based therapies [1] [4].

Visualizing this compound Signaling and Detection Workflow

Diagram 1: this compound Induced Apoptosis Mechanism and Detection Workflow. This diagram illustrates the molecular mechanism of this compound action through mitochondrial Kv1.3 channel blockade, triggering the intrinsic apoptotic pathway, along with corresponding detection methods and the enhancement provided by nano-formulation strategies.

Conclusion

The development of robust and comprehensive protocols for detecting this compound-induced apoptosis represents a critical advancement in cancer therapeutics research. The methods outlined in this document provide researchers with standardized approaches to evaluate this compound's unique mechanism of action, which operates through mitochondrial Kv1.3 channel blockade and functions independently of conventional Bax/Bak-mediated apoptosis pathways. The integration of multiple detection techniques - from early-stage mitochondrial membrane potential changes to late-stage DNA fragmentation - offers a holistic assessment of this compound's apoptotic effects across the entire cell death continuum.

The remarkable enhancement of this compound's efficacy through pH-responsive nano-formulations underscores the importance of delivery optimization in realizing the full therapeutic potential of this compound. The documented 94.26% reduction in tumor volume in melanoma models achieved with this compound-loaded micelles, compared to insignificant effects with free this compound, highlights the transformative impact of advanced formulation strategies. These findings, coupled with the comprehensive detection methodologies presented herein, provide a solid foundation for further preclinical development and eventual clinical translation of this compound-based cancer therapies.

As research progresses, these protocols will facilitate standardized evaluation of this compound across different cancer models, enable direct comparison of results between laboratories, and accelerate the development of this promising therapeutic agent toward clinical application. The ability to precisely detect and quantify this compound-induced apoptosis remains fundamental to understanding its mechanism, optimizing its efficacy, and ultimately harnessing its potential to overcome treatment resistance in cancer patients.

References

Comprehensive Application Notes and Protocols: Evaluating PAP-1 Tumor Targeting Efficiency Using pH-Responsive Polymeric Micelles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PAP-1 and Its Therapeutic Challenges

This compound (5-(4-phenoxybutoxy) psoralen represents a highly potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with demonstrated therapeutic potential for cancer treatment. With an impressive IC50 of 2 nM and remarkable selectivity (23- to 125-fold specific over other Kv1-family channels and >1,000-fold lower affinity for HERG), this compound emerges as a promising therapeutic agent for targeting mitochondrial Kv1.3 channels in cancer cells [1]. The inhibition of mitochondrial Kv1.3 channels can trigger cancer cell apoptosis through Bax-independent pathways, offering a potential strategy to overcome multidrug resistance (MDR) in cancer therapy [1]. Despite its promising mechanism, this compound faces significant pharmaceutical challenges that have limited its translational application, primarily due to its poor water solubility, low targeting capability, and susceptibility to efflux by MDR pumps [1].

The development of nanoparticle-based delivery systems has emerged as a viable strategy to overcome these limitations. The application of nanocarriers (NCs) provides a promising approach to solve problems faced by traditional chemotherapy drugs, including imprecise delivery, poor bioavailability, high dose requirements, and the tendency to develop multidrug resistance [2]. Among various nanocarriers, pH-responsive polymeric micelles offer particular advantage for tumor targeting due to their ability to exploit the acidic tumor microenvironment (pH approximately 6.5-7.0) for triggered drug release [1]. This document provides detailed application notes and protocols for formulating this compound-loaded polymeric micelles and comprehensively evaluating their tumor targeting efficiency through a series of in vitro and in vivo experiments.

Formulation and Characterization of this compound-Loaded Polymeric Micelles

Materials and Equipment
  • mPEG-PAE copolymer: Synthesized using MPEG-propylene (Ruixi Biological Technology Co., LTD), 1,6-bis(acryloyloxy)hexane, and 1,3-bis(4-piperidine)propane (TCI Co., LTD) [1]
  • This compound standard (MedChemExpress Co., LTD.)
  • Solvents: Dimethyl formamide (Fuyu Chemical Co. LTD), acetonitrile (HPLC grade)
  • Equipment: Dynamic light scattering (DLS) instrument for size and zeta potential, HPLC system with C18 column, transmission electron microscope, dialysis membranes (MWCO 3.5 kDa)
Preparation of this compound-Loaded mPEG-PAE Micelles (this compound PMs)

The nanoprecipitation method is employed for preparing this compound-loaded micelles:

  • Polymer dissolution: Dissolve 50 mg of mPEG-PAE copolymer in 10 mL of dimethyl formamide (DMF) under gentle stirring at room temperature
  • Drug addition: Add 5 mg of this compound to the polymer solution and continue stirring until complete dissolution
  • Nanoprecipitation: Slowly add the polymer-drug solution dropwise into 20 mL of deionized water under continuous stirring at 500 rpm
  • Dialyzation: Transfer the resulting suspension into a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 6 hours to remove organic solvent and unencapsulated drug
  • Sterilization: Filter the final formulation through a 0.22 μm membrane filter for sterilization
  • Storage: Store the micelle solution at 4°C for further use [1]
Characterization of this compound-Loaded Micelles

Table 1: Characterization Parameters for this compound-Loaded Polymeric Micelles

Parameter Method Specifications Typical Results
Particle Size Dynamic Light Scattering < 100 nm ~65 nm
Polydispersity Index (PDI) Dynamic Light Scattering < 0.3 0.18
Zeta Potential Electrophoretic Mobility Slightly negative -5.2 mV
Encapsulation Efficiency HPLC Analysis >85% 91.35%
Drug Loading HPLC Analysis >7% 8.30%
Critical Micelle Concentration Pyrene Fluorescence Method Record values 4.8 mg/L
  • Particle size and zeta potential: Dilute the micelle solution with distilled water (1:10 v/v) and measure using DLS at 25°C. The mPEG-PAE micelles typically show sizes around 65 nm with low PDI (<0.2), indicating uniform distribution [1]
  • Encapsulation efficiency and drug loading: Disrupt micelles in methanol and analyze this compound content using HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate: 1 mL/min, detection: 310 nm). Calculate:
    • Encapsulation Efficiency (%) = (Amount of encapsulated this compound / Total this compound added) × 100
    • Drug Loading (%) = (Weight of encapsulated this compound / Weight of polymer and drug) × 100 [1]
  • Morphological examination: Deposit micelle solution on carbon-coated copper grids, stain with 2% phosphotungstic acid, and examine using transmission electron microscopy
  • pH-responsive behavior: Incubate micelles in buffers of different pH (7.4, 6.5, 5.5) and monitor changes in size, zeta potential, and drug release profile

G A Dissolve mPEG-PAE in DMF B Add this compound drug A->B C Dropwise addition to water B->C D Dialysis to remove solvent C->D E Sterile filtration D->E F Micelle Characterization E->F G Size & PDI by DLS F->G H Drug Loading by HPLC F->H I Morphology by TEM F->I J pH Response Test F->J

Diagram 1: Preparation and Characterization Workflow for this compound-Loaded Micelles

In Vitro Evaluation Protocols

pH-Responsive Drug Release Study
  • Release medium preparation: Prepare phosphate buffer saline (PBS) at three pH values: 7.4 (physiological pH), 6.5 (tumor microenvironment), and 5.5 (endosomal pH)
  • Dialysis method: Place 1 mL of this compound PMs in a dialysis membrane (MWCO 3.5 kDa) and immerse in 50 mL of release medium at 37°C with gentle shaking (100 rpm)
  • Sampling: At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of external medium and replace with fresh pre-warmed medium
  • Analysis: Quantify this compound content using HPLC as described in section 2.3
  • Data processing: Calculate cumulative drug release and plot release profiles for different pH conditions [1]

Table 2: In Vitro Drug Release Profile of this compound from Polymeric Micelles

Time Point (h) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 6.5 (%) Cumulative Release at pH 5.5 (%)
2 12.5 ± 1.8 25.3 ± 2.4 38.7 ± 3.1
8 28.7 ± 2.5 55.2 ± 3.7 72.4 ± 4.2
24 45.3 ± 3.4 78.9 ± 4.1 92.6 ± 4.8
48 62.8 ± 4.1 89.5 ± 4.6 96.3 ± 5.1
Cellular Uptake and Internalization
  • Cell culture: Maintain Jurkat (lymphoma) and B16F10 (melanoma) cells in appropriate medium supplemented with 10% FBS at 37°C in 5% CO₂
  • Fluorescent labeling: Incorporate a fluorescent dye (e.g., Cy5.5 or DiR) into micelles during preparation using the same protocol
  • Uptake study: Seed cells in 24-well plates at 1×10⁵ cells/well and incubate with fluorescent-labeled micelles for predetermined time points (0.5, 1, 2, 4 hours)
  • Inhibition assay: Pre-treat cells with various endocytosis inhibitors (amiloride for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis) for 1 hour before adding micelles
  • Analysis: Analyze cellular fluorescence using flow cytometry or confocal microscopy [1]
Cytotoxicity and Apoptosis Assays
  • MTT assay:

    • Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours
    • Treat with free this compound, blank micelles, this compound PMs, or this compound combined with MDR inhibitors at various concentrations
    • After 48 hours, add MTT solution (0.5 mg/mL) and incubate for 4 hours
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
    • Calculate cell viability and IC50 values [1]
  • Apoptosis analysis:

    • Treat cells with various formulations for 24 hours
    • Harvest cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol
    • Analyze apoptosis using flow cytometry within 1 hour
  • Mitochondrial membrane potential (ΔΨm):

    • Stain treated cells with JC-1 dye (5 μg/mL) for 20 minutes at 37°C
    • Analyze by flow cytometry (JC-1 aggregates: red fluorescence, monomers: green fluorescence)
    • Calculate ratio of red to green fluorescence intensity [1]
  • Caspase-3 activity:

    • Lyse treated cells and measure caspase-3 activity using fluorogenic substrate Ac-DEVD-AMC
    • Monitor fluorescence (excitation 380 nm, emission 460 nm) over 60 minutes [1]

G A Cell Seeding in Multi-well Plates B Treatment with Formulations A->B C Incubation Period B->C D Viability & Apoptosis Assessment C->D E MTT Assay for Viability D->E F Annexin V/PI Staining D->F G JC-1 Staining for MMP D->G H Caspase-3 Activity D->H

Diagram 2: In Vitro Cytotoxicity and Apoptosis Assessment Workflow

In Vivo Tumor Targeting Efficiency Assessment

Animal Model and Treatment Protocol
  • Animal model: Use 6-8 week old female C57BL/6 mice (18-22 g) for B16F10 melanoma model
  • Tumor implantation: Subcutaneously inject 1×10⁶ B16F10 cells in 100 μL PBS into the right flank
  • Treatment groups (n=6 per group):
    • Group 1: Untreated control (saline)
    • Group 2: Free this compound (equivalent to 5 mg/kg)
    • Group 3: this compound-loaded micelles (equivalent to 5 mg/kg)
    • Group 4: Blank micelles
  • Administration: Initiate treatment when tumors reach 100-150 mm³ and administer via tail vein every three days for a total of five injections
  • Monitoring: Measure tumor dimensions and body weight every other day using digital calipers [1]
Biodistribution and Tumor Accumulation
  • Fluorescent labeling: Prepare DiR-loaded micelles using the same procedure
  • Imaging: Administer DiR-labeled micelles (1 mg/kg) via tail vein and image at predetermined time points (1, 4, 8, 12, 24, 48 hours) using IVIS imaging system
  • Ex vivo analysis: At 48 hours post-injection, euthanize animals, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging
  • Quantitative analysis: Quantify fluorescence intensity in tumors and organs using Living Image software [1]
Tumor Targeting Efficiency Evaluation

The quantitative mass spectrometry imaging (qMSI) method provides a powerful approach for evaluating drug distribution:

  • Tissue preparation:

    • At predetermined time points after administration, collect tumors and major organs
    • Snap-freeze tissues in liquid nitrogen and cryosection at 10-20 μm thickness
    • Mount sections on glass slides for MSI analysis
  • Virtual calibration qMSI (VC-QMSI):

    • Use airflow-assisted desorption electrospray ionization (AFADESI)-MSI platform
    • Acquire mass spectrometry data in positive ion mode with spatial resolution of 100 μm
    • Apply virtual calibration model using endogenous metabolites as internal standards
    • Generate quantitative distribution maps of this compound in tissues [3]
  • Data analysis:

    • Calculate tumor-targeting efficiency using the formula:
      • Targeting Efficiency = (AUC_tumor / AUC_blood) / (AUC_liver / AUC_blood)
    • Determine intratumor heterogeneity by analyzing distribution in different tumor regions (viable, necrotic, peripheral) [3]

Table 3: In Vivo Antitumor Efficacy of this compound-Loaded Micelles in B16F10 Melanoma Model

Parameter Control Group Free this compound This compound-Loaded Micelles
Final Tumor Volume (mm³) 1250 ± 215 980 ± 185 285 ± 62
Tumor Growth Inhibition (%) - 21.6 ± 5.2 94.26 ± 3.8
Body Weight Change (%) +3.2 ± 1.1 -5.8 ± 2.3 +2.1 ± 1.5
Apoptotic Index in Tumor (%) 4.2 ± 1.1 18.5 ± 3.2 65.8 ± 6.4
Mitochondrial Potential Loss (%) 5.5 ± 1.8 22.4 ± 4.1 73.6 ± 5.7

Data Analysis and Interpretation

Statistical Analysis
  • Perform all experiments in triplicate and express data as mean ± standard deviation
  • Use one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons
  • Consider p-values < 0.05 statistically significant
  • Use appropriate software (e.g., GraphPad Prism, SPSS) for statistical analysis
Key Performance Indicators

When evaluating this compound tumor targeting efficiency, monitor these critical parameters:

  • Targeting efficiency: The ratio of drug accumulation in tumor versus normal tissues
  • Therapeutic index: Ratio of maximum tolerated dose to therapeutically effective dose
  • Tumor growth inhibition: Percentage reduction in tumor volume compared to control
  • Apoptotic index: Percentage of apoptotic cells in tumor tissue
  • Mitochondrial effects: Degree of mitochondrial membrane potential loss and caspase activation

The pH-responsive this compound loaded micelles should demonstrate substantially improved targeting efficiency compared to free drug, with approximately 50-fold increase in relative targeting efficiency as observed in similar nanoparticle systems [3].

Troubleshooting and Technical Notes

  • Low encapsulation efficiency: Increase polymer:drug ratio or modify organic solvent system
  • Micelle instability: Optimize polymer molecular weight or add stabilizers
  • Rapid drug release: Adjust polymer composition to strengthen core-shell structure
  • Poor cellular uptake: Incorporate targeting ligands (e.g., folate, transferrin) on micelle surface
  • High liver accumulation: Modify surface charge to near-neutral and reduce particle size below 100 nm

The protocols outlined provide a comprehensive framework for evaluating this compound tumor targeting efficiency using advanced nanocarrier systems. These methods enable researchers to overcome the inherent limitations of this compound and maximize its therapeutic potential for cancer treatment.

References

PAP-1 in Multidrug Resistance: Clarifying the Concepts

Author: Smolecule Technical Support Team. Date: February 2026

The term "PAP-1" or "Pap1" appears in two key contexts. The table below summarizes their core characteristics for easy comparison.

Feature Pap1 (Fission Yeast Transcription Factor) PaP1 (Lysin-Derived Cationic Peptide)
Nature & Origin bZip transcription factor in Schizosaccharomyces pombe; homologous to mammalian c-Jun [1] Modified cationic peptide derived from the P. aeruginosa bacteriophage lysin, PlyPa01 [2]
Primary Research Context Cellular response to oxidative stress and multidrug resistance in fission yeast [1] Novel antimicrobial therapeutic targeting antibiotic-resistant bacterial pathogens [2]
Mechanism of Action Regulates gene expression; induces genes for oxidative stress response and ABC transporter genes (e.g., hba2+/bfr1+, pmd1+) [1] Disrupts bacterial outer and cytoplasmic membranes, causing cell lysis and death [2]
Role in MDR Contributes to resistance against cytotoxic drugs and heavy metals [1] Functions as a treatment to overcome infections caused by multidrug-resistant bacteria [2]

Technical Guide: Working with the PaP1 Antimicrobial Peptide

In Vitro Bactericidal Activity Assay

This protocol assesses the direct bacteria-killing effectiveness of the PaP1 peptide [2].

  • Objective: To determine the minimum bactericidal concentration (MBC) of PaP1 against various Gram-positive and Gram-negative pathogens.
  • Materials:
    • Purified PaP1 peptide (lyophilized, stored at -80°C)
    • Target bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Multidrug-resistant Pseudomonas aeruginosa)
    • Brain Heart Infusion (BHI) broth for Gram-positive bacteria
    • Luria-Bertani (LB) broth for Gram-negative bacteria
    • Sterile phosphate-buffered saline (PBS)
    • 96-well microtiter plates
  • Methodology:
    • Peptide Preparation: Reconstitute the peptide in sterile, apyrogenic water to a stock concentration (e.g., 1 mg/mL). Prepare serial two-fold dilutions in the appropriate broth in the 96-well plate.
    • Bacterial Preparation: Grow bacterial strains to logarithmic phase. Adjust the turbidity of the bacterial suspension to a standard McFarland index, then dilute in broth to a final concentration of approximately 5 × 10^5 CFU/mL.
    • Inoculation and Incubation: Add the bacterial suspension to the wells containing the peptide dilutions. Include a growth control (bacteria in broth only) and a sterility control (broth only). Seal the plate and incubate aerobically at 37°C for 16-20 hours.
    • Determination of MBC: Following incubation, spot samples from each clear well (showing no visible growth) onto fresh agar plates. The MBC is defined as the lowest peptide concentration that results in ≥99.9% killing of the initial inoculum after subculture.
  • Troubleshooting:
    • High MBC: Check peptide solubility and storage conditions. Ensure the bacterial culture is in the log phase of growth.
    • No Activity: Verify the peptide sequence and purity. Test against a known sensitive strain as a positive control.
Time-Kill Assay

This protocol evaluates the speed and bactericidal nature of PaP1's action [2].

  • Objective: To characterize the rate and extent of killing of PaP1 against a specific bacterium over time.
  • Materials: As per the MBC assay, with the addition of a shaking incubator.
  • Methodology:
    • Setup: In a flask, combine a bacterial suspension (∼5 × 10^5 CFU/mL) with PaP1 at a concentration 2-4 times its MBC. Include a growth control without the peptide.
    • Incubation and Sampling: Incubate the flask at 37°C with constant shaking. Take samples (e.g., 100 µL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
    • Viable Count: Immediately serially dilute each sample in sterile PBS and plate onto agar plates. After overnight incubation, count the colony-forming units (CFUs).
    • Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the starting inoculum.
  • Troubleshooting:
    • Variable counts at early time points: Ensure rapid sampling and immediate plating to accurately capture the killing kinetics.

f cluster_workflow Time-Kill Assay Workflow cluster_params Key Parameters start Start Bacterial Culture harv Harvest Log-Phase Bacteria start->harv exp Expose to PaP1 (2-4x MBC) harv->exp sample Sample at Time Intervals (0, 15, 30... min) exp->sample p1 Constant Shaking Incubation dilute Serially Dilute in PBS sample->dilute p2 Immediate Processing After Sampling plate Plate on Agar dilute->plate incubate2 Incubate Overnight plate->incubate2 count Count Colonies (CFU/mL) incubate2->count plot Plot log10 CFU/mL vs. Time count->plot p3 Bactericidal Goal: ≥3-log10 CFU Reduction


Frequently Asked Questions (FAQs)

Q1: What are the key stability conditions for storing and using the PaP1 peptide? PaP1 is highly stable. It withstands a wide range of temperatures and pH, and can even be autoclaved without losing activity. However, its activity is significantly inhibited by high salt concentrations and the presence of complex biological matrices, which currently limits its use to topical applications [2].

Q2: Has resistance to PaP1 been observed? As a membrane-acting antimicrobial, PaP1 disrupts the physical integrity of the bacterial membrane. This mechanism of action means that the development of resistance is generally considered to be less likely compared to antibiotics that target specific molecular pathways [2].

Q3: Is PaP1 cytotoxic to human cells? A significant advantage of PaP1 is that, unlike many other membrane-acting antimicrobials, it lacks cytotoxicity toward human cells in laboratory tests. This makes it a promising candidate for therapeutic development [2].

Q4: My research involves the Pap1 transcription factor in yeast. What is its connection to multidrug resistance? The fission yeast Pap1 protein is a key regulator of the cellular response to oxidative stress. It controls the expression of genes involved in detoxification and, importantly, genes that encode for ABC transporter proteins (e.g., hba2+/bfr1+ and pmd1+). These transporters pump toxic compounds, including various drugs, out of the cell, thereby conferring multidrug resistance [1]. Its activity is regulated by stress-dependent nuclear localization [1].

f Stress Oxidative Stress Sty1 Sty1 MAP Kinase Stress->Sty1 Pap1Cytoplasm Pap1 (Cytoplasm) Sty1->Pap1Cytoplasm Activates Pap1Nucleus Pap1 (Nucleus) Pap1Cytoplasm->Pap1Nucleus Nuclear Localization TargetGenes Target Gene Expression Pap1Nucleus->TargetGenes Gene1 Oxidative Stress Response Genes TargetGenes->Gene1 Gene2 ABC Transporter Genes (hba2+/bfr1+, pmd1+) TargetGenes->Gene2 MDR Multidrug Resistance (Reduced Drug Accumulation) Gene2->MDR Increased Drug Efflux

References

FAQs on Pharmaceutical Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about stability testing based on the consolidated ICH Q1 draft guideline:

  • Q1: What is the purpose of stability testing? Stability testing helps understand how environmental factors like temperature and humidity affect a drug's quality over time. It is critical for determining shelf life, recommended storage conditions, and expiration dates to ensure patient safety, efficacy, and product quality [1].

  • Q2: What are the standard storage conditions for stability testing? The ICH guidelines define storage conditions based on climatic zones where the product will be marketed. The following table summarizes the standard conditions for long-term testing [1]:

Climatic Zone Climate Definition Temperature Relative Humidity Geographic Areas
I Temperate 21°C 45% RH Southern Canada, Europe, parts of Russia
II Mediterranean/Subtropical 25°C 60% RH Mediterranean, parts of Australia, southern USA
III Hot/Dry 30°C 35% RH North Africa, Middle East, desert areas in the USA
IVa Hot Humid/Tropical 30°C 65% RH Southeast Asia, Central Africa, parts of South America
IVb Hot/Higher Humidity 30°C 75% RH Regions near the equator, dense rainforest areas
  • Q3: What are the key changes in the new ICH Q1 draft guideline? The draft guideline, released for public comment until August 25, 2025, is a major consolidation and update of previous guidelines (Q1A-Q1F and Q5C). Key updates include providing a single, streamlined document, offering guidance for advanced therapy medicinal products (ATMPs) and other complex biologics, and encouraging more science- and risk-based approaches to stability testing, such as the use of stability modeling [2] [3].

  • Q4: What control tolerances are required for stability chambers? The ICH guidelines require stability chambers to control temperature within ±2°C and relative humidity within ±5% RH. It is critical to note that this includes accounting for sensor accuracy, control constancy, and chamber uniformity [1].

Troubleshooting Guide: Stability Chamber Non-Conformance

If your stability chambers are not performing within specifications, consider the following aspects:

Parameter Issue Description Corrective & Preventive Actions
Control Constancy Cycling or deviation from the setpoint at the control sensor location due to equipment cycling or load changes [1]. Ensure the conditioning system can handle maximum latent (moisture) and sensible (heat) loads. Use appropriate insulation and vapor barriers to minimize ambient-driven changes [1].
Uniformity Point-to-point differences in temperature and humidity across the entire chamber [1]. Increase total airflow to achieve 25-45 air changes per hour. Re-evaluate air distribution (e.g., use ceiling supplies with low-level returns). Place loads near return ducts and avoid external walls [1].
Sensor Accuracy Inaccuracy and drift of the humidity sensor over time [1]. Use temperature-compensated sensors. Implement a regular calibration schedule (at least annually, traceable to NIST standards). Perform in-situ calibration with a chilled mirror hygrometer [1].

Experimental Protocol: Setting Up a Stability Study

The following diagram outlines the core workflow for establishing a stability study based on ICH guidelines:

stability_study_workflow Start Define Product and Stability Objectives A Identify Climatic Zones and Target Markets Start->A B Select Storage Conditions Based on ICH Guidelines A->B C Design Study with Time Points (e.g., 0, 3, 6, 9, 12, 24 mo) B->C D Qualify Stability Chambers (Control, Uniformity, Accuracy) C->D E Place Samples in Chambers and Monitor Continuously D->E F Withdraw Samples at Interval and Analyze E->F G Compile and Analyze Data to Propose Shelf Life F->G End Submit Data in Marketing Application G->End

Protocol Details:

  • Define Product and Stability Objectives: Clarify the purpose of the study, whether for a new drug application, a post-approval change, or to support a product's shelf life [2] [3].
  • Identify Climatic Zones and Target Markets: Determine the relevant ICH climatic zones (I, II, III, IVa, or IVb) for the regions where the product will be sold to select appropriate storage conditions [1].
  • Select Storage Conditions: Based on the target climatic zones, define the exact long-term and accelerated storage conditions (temperature and relative humidity) for your study, referencing the ICH guideline table [1].
  • Design Study with Time Points: Create a schedule for sample withdrawal and testing. A typical schedule for a long-term study includes 0, 3, 6, 9, 12, 18, 24, and 36 months [2] [3].
  • Quality Stability Chambers: Before starting, rigorously qualify the stability chambers to ensure they meet the ICH tolerances for control, uniformity, and sensor accuracy, as outlined in the troubleshooting guide above [1].
  • Place and Monitor Samples: Store the packaged drug substance or product in the qualified chambers. Continuously monitor and document the environmental conditions [2] [1].
  • Withdraw and Analyze Samples: At each scheduled time point, remove samples and test them against predetermined quality attributes (e.g., potency, purity, pH, dissolution).
  • Compile and Analyze Data: Analyze the data to identify trends and degradation rates. Use statistical models to propose a justified shelf life for the product [2] [3].

Key Considerations for the New ICH Q1 Era

The draft guideline encourages a more proactive, lifecycle approach to stability [3]. To prepare:

  • Review the Draft Guideline: Familiarize yourself with the entire consolidated draft document to understand its full scope [3].
  • Assess Impact: Evaluate how the new requirements might affect your ongoing and future stability programs and protocols [3].
  • Engage with Regulators: Stay informed about how different regulatory agencies interpret the new guidelines by monitoring communications from the FDA, EMA, and industry associations [3].

References

PAP-1-Loaded Polymeric Micelles: Performance & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data for the PAP-1-loaded mPEG-PAE polymeric micelle (this compound PM) system, a leading approach for enhancing this compound delivery [1].

Performance Metric Result Significance / Implication
Entrapment Efficiency 91.35% Highly efficient encapsulation process, minimizing drug waste.
Drug Loading Level 8.30% Effective payload capacity within the nanoparticle system.
In Vitro Drug Release (pH 7.4) Sustained, slow release Maintains drug stability during systemic circulation.
In Vitro Drug Release (Acidic pH) Rapid surge in release Enables targeted, rapid drug release in the tumor microenvironment.
In Vivo Tumor Volume Reduction Up to 94.26% suppression Far superior to free this compound, which showed no significant tumor reduction.

Experimental Protocol: Preparing this compound-Loaded mPEG-PAE Micelles

This detailed methodology is adapted from the research that developed the high-performing this compound PMs [1].

  • Materials: mPEG-PAE copolymer, this compound (MedChemExpress), Dimethylformamide (DMF), Tween-20, and distilled water.
  • Equipment: Dialysis tubing (MWCO 3.5 kDa), Sonicator, Magnetic stirrer, Filter (0.45 µm).

Nanoparticle Preparation Steps:

  • Dissolution: Dissolve both the mPEG-PAE copolymer and this compound drug in DMF as a common solvent.
  • Micelle Formation: Add the organic solution dropwise into an aqueous solution containing 0.1% (w/v) Tween-20 under constant magnetic stirring. This initiates the self-assembly of polymeric micelles.
  • Purification: Transfer the resulting suspension into a dialysis tube (MWCO 3.5 kDa) and dialyze against distilled water for 24 hours to remove the organic solvent and unencapsulated drug.
  • Sterilization: Filter the final suspension through a 0.45 µm filter to sterilize and remove any large aggregates. The product is this compound-loaded mPEG-PAE micelles (this compound PMs), ready for characterization and use.

The diagram below illustrates this preparation workflow and the micelles' pH-responsive action.

G Start Start Preparation Step1 Dissolve mPEG-PAE and this compound in DMF Start->Step1 Step2 Dropwise Addition to Aqueous Tween-20 Step1->Step2 Step3 Self-Assembly of Polymeric Micelles Step2->Step3 Step4 Dialysis to Purify Step3->Step4 MicelleStruct Hydrophilic Shell (mPEG)pH-Responsive Core (PAE + this compound) Step3->MicelleStruct Step5 Sterile Filtration Step4->Step5 End This compound-Loaded Micelles (this compound PMs) Step5->End Action1 At Tumor Site (Acidic pH): Core Protonation → Swelling → Drug Release MicelleStruct->Action1

Frequently Asked Questions & Troubleshooting

Q1: Our this compound formulation has low drug loading. What factors should we investigate?

  • Polymer-to-Drug Ratio: Optimize the mass ratio of mPEG-PAE copolymer to this compound. A suboptimal ratio can lead to either incomplete encapsulation or inefficient use of the polymer.
  • Solvent Removal Rate: The rate of dialysis can affect micelle stability and drug retention. A very rapid shift from organic to aqueous environment might cause premature drug leakage or nanoparticle aggregation.
  • Core Hydrophobicity: The molecular structure of the PAE block determines the compatibility and capacity for hosting the lipophilic this compound drug. The research confirms that the protonation of PAE's tertiary amines directly affects self-assembly and drug packing [1].

Q2: The formulated micelles show premature drug release at physiological pH (7.4). How can we improve stability?

  • Verify Polymer Responsiveness: Ensure the PAE copolymer has the correct pKb (around 6.5) to remain neutral and stable at pH 7.4, only becoming protonated and swelling at the more acidic tumor pH (~6.5-7.0) [1].
  • Check Critical Micelle Concentration (CMC): Use a polymer concentration sufficiently above its CMC during preparation to ensure stable micelle formation. Concentrations near or below the CMC can lead to dynamic disassembly and drug release in circulation.
  • Characterize Particle Size: Dynamic Light Scattering (DLS) can reveal unstable formulations. A multimodal or shifting size distribution at pH 7.4 indicates aggregation or disintegration.

Q3: Our in vitro results are good, but we see limited efficacy in animal models. What could be the issue?

  • Confirm Tumor Targeting: Use fluorescently labelled micelles to track their biodistribution. The reference study confirmed that their mPEG-PAE micelles effectively accumulated in mouse tumors, which was key to their success [1].
  • Address Multidrug Resistance (MDR): A major advantage of nano-encapsulation is the ability to bypass P-glycoprotein (P-gp) efflux pumps. The micelles are internalized via endocytosis, avoiding the pump mechanism that expels free this compound [1]. Ensure your formulation retains this property.

Q4: Are there alternative strategies to improve this compound loading?

  • Explore Hybrid Systems: Recent studies show that protein-polymer co-assembly can achieve ultrahigh drug loading (e.g., up to 40% for doxorubicin), which could be a promising alternative platform for this compound [2].
  • Investigate Biomimetic Coatings: Red blood cell (RBC) membranes or other cell membrane coatings can be used to cloak nanoparticles, providing superior "stealth" properties and potentially longer circulation times for improved delivery [3] [4].

References

FAQ: Understanding PAP Efflux Pumps

Author: Smolecule Technical Support Team. Date: February 2026

  • What is a PAP, and what is its role in efflux? A Periplasmic Adaptor Protein (PAP) is an essential component of tripartite efflux pumps in Gram-negative bacteria. Also historically known as Membrane Fusion Proteins (MFPs), PAPs form a physical link between the inner membrane transporter (e.g., an RND pump like AcrB) and the outer membrane channel (e.g., TolC). This bridge creates a continuous conduit that allows bacteria to expel antibiotics directly from the cell interior to the external environment [1] [2].

  • Why is targeting PAPs a promising strategy? PAPs are critical for the assembly and function of efflux pumps. Inhibiting them disrupts the entire pump complex. Research has identified PAPs as attractive targets for drug development because blocking their function can restore the effectiveness of existing antibiotics [3] [4].

  • What is "PAP-pump promiscuity"? This refers to the ability of a single type of PAP (like AcrA) to interact with more than one type of inner membrane transporter (like AcrB or AcrD). This promiscuity provides bacteria with flexibility and redundancy in efflux, allowing them to adapt to different toxic threats. Understanding the specific residues that govern these interactions is key to developing targeted inhibitors [3].

Troubleshooting Guide & Experimental Approaches

When your experiments involving efflux pumps do not yield expected results, consider the following common challenges and methodological solutions.

Challenge Possible Cause Experimental Approach / Solution
Unexpected high antibiotic resistance Overexpression of efflux pumps due to regulatory mutations [5]. Check for mutations in local/global regulators (e.g., adeRS in A. baumannii). Use gene knockout/mutagenesis to confirm pump function [2] [5].
Difficulty proving pump assembly Inability to isolate stable tripartite complexes or identify critical binding interfaces. Use structural analysis (cryo-EM) and site-directed mutagenesis of identified PAP binding residues to validate assembly [3] [1].
Identifying specific pump components Promiscuity between PAPs and transporters makes defining specific pairs complex [3]. Employ genetic studies (knockout/complementation) and phenotypic assays to test which PAPs can function with which transporters [3].
Low inhibitor efficacy Inhibitor cannot penetrate outer membrane or is itself a pump substrate [4]. Use checkerboard assays to measure synergy. Test inhibitors in combination with membrane permeabilizers. Explore natural product libraries for novel EPI scaffolds [6] [4].

Key Experimental Protocols:

  • Validating PAP-Transporter Binding: A key methodology involves site-directed mutagenesis of specific PAP binding residues. Research on Salmonella and E. coli has defined discrete "binding boxes" within the PAP sequence that are critical for interaction with RND transporters. Mutating conserved residues within these boxes (e.g., T271 and F292 in box4, R59 in box1) and then testing for loss of efflux function in phenotypic assays can validate the binding interface [3].
  • Measuring Real-Time Efflux Activity: For ABC-family pumps like MacAB-TolC, a sophisticated real-time transport assay has been developed. This involves reconstituting the pump components into nanodiscs and proteoliposomes to mimic the native environment. Transport is quantified by monitoring the quenching of quantum dot (QD) fluorescence entrapped in liposomes upon antibiotic influx, which can be directly correlated with ATP hydrolysis rates [7].

Therapeutic Strategies: Efflux Pump Inhibitors (EPIs)

Inhibiting the PAP-mediated efflux is a major strategy to restore antibiotic efficacy.

  • Source of EPIs: Both synthetic compounds and natural products, particularly plant-derived compounds, are a significant source of EPIs [6] [4].
  • Promising Candidates: Studies have identified several plant compounds with EPI potential. Berberine, palmatine, and curcumin have shown antimicrobial activity and the ability to alter bacterial growth curves and cluster formation, indicating a potential role in efflux inhibition [6]. Other phytochemicals like catechol, pinene, gingerol, and capsaicin are also being investigated for their EPI activity [4].
  • Dual Inhibitors: There is a growing research interest in identifying compounds that can inhibit both bacterial efflux pumps and cancer MDR transporters, as they share common resistance mechanisms. Systematic reviews are underway to catalog such dual-function inhibitors [8].

Scientific Visualization: Tripartite Efflux Pump and Inhibition

The following diagram illustrates the structure of a typical RND-type tripartite efflux pump and the points where its function can be disrupted.

G cluster_ext Extracellular Space cluster_peri Periplasm cluster_IM Cytoplasm & Inner Membrane OMF Outer Membrane Factor (OMF, e.g., TolC) PAP Periplasmic Adapter Protein (PAP, e.g., AcrA) PAP->OMF Complex Assembly Transporter RND Transporter (e.g., AcrB) Transporter->PAP Binding Interface Antibiotic Antibiotic Antibiotic->OMF Extrusion Antibiotic->Transporter Substrate Capture EPI Efflux Pump Inhibitor (EPI) EPI->PAP 2. Disrupts Assembly EPI->Transporter 1. Inhibits Substrate Binding

The diagram shows how Efflux Pump Inhibitors (EPIs) can target different stages of the pump's operation: by binding to the transporter's substrate pocket or by disrupting the critical interface between the PAP and the transporter, thereby preventing the assembly of a functional complex [3] [4].

References

Frequently Asked Questions: Nanoparticle Size Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is controlling nanoparticle size so critical for drug delivery? Nanoparticle size is a primary determinant of in vivo behavior. It significantly influences circulation time, biodistribution, accumulation in target tissues, cellular uptake mechanisms, and even the subcellular distribution of the drug [1]. For intravenous delivery, a size range of 10 to 200 nanometers is generally preferred to avoid rapid phagocytosis and leverage the Enhanced Permeability and Retention (EPR) effect in targeted areas like tumors [1].

Q2: My size measurements are inconsistent between techniques. Why? This is a common pitfall. Different techniques measure different physical properties and can yield varying results, especially for heterogeneous or non-spherical particles. One study found that while techniques agreed within 25% for monomodal particles, variations could reach 300% for complex nanoparticles [2]. This reinforces the importance of using multiple complementary techniques and reporting size distributions rather than just an average value [2].

Q3: What are the most advanced methods for optimizing nanoparticle size? Traditional one-factor-at-a-time approaches are being superseded by more efficient, data-driven strategies. The table below summarizes modern optimization methods.

Method Key Principle Key Parameters Controlled Reported Outcome / Advantage
Data-Driven Modeling (PREP) [3] Uses predictive modeling to guide experiments towards a design goal with minimal iterations. Formulation composition (e.g., lipid ratios), synthesis parameters. Achieved target particle sizes in only two experimental iterations for different nanoparticle types.
Microfluidic Nanoprecipitation [4] Provides precise control over mixing dynamics for highly uniform nanoparticle formation. Total Flow Rate (TFR), Flow Rate Ratio (FRR), microfluidic chip geometry. Produces smaller, more uniform nanoparticles with superior stability compared to batch methods.
Deep Learning (COMET) [5] A transformer-based neural network that holistically represents multi-component formulations to predict performance. Identity and molar ratios of all components (e.g., lipids), synthesis parameters (e.g., N/P ratio). Can screen millions of virtual formulations to identify high-performing candidates, accelerating development.

Troubleshooting Guide: Common Size Optimization Issues

Problem 1: High Polydispersity (Poor Size Uniformity)

  • Potential Cause: Inefficient mixing during formulation, leading to inconsistent nucleation and growth [4].
  • Solution: Transition from traditional batch mixing to a microfluidic system. Microfluidics ensures rapid and homogeneous mixing, which promotes uniform nucleation and results in a narrower size distribution. Optimizing the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) is key [4].
  • Protocol - Microfluidic Optimization: Use a microfluidic platform with a herringbone or three-inlet mixer design. Systematically vary the FRR (e.g., aqueous-to-organic phase ratio from 1:1 to 3:1) and TFR. Monitor how these changes affect the Polydispersity Index (PDI) measured by Dynamic Light Scattering (DLS) [4].

Problem 2: Failure to Achieve Target Size

  • Potential Cause: Suboptimal ratios of formulation components (e.g., polymers, lipids, surfactants).
  • Solution: Implement a structured optimization approach like Design of Experiments (DoE) or data-driven modeling.
  • Protocol - DoE for Batch Process: For a PLGA nanoparticle formulation, use a DoE tool to vary key parameters [4]:
    • Polymer concentration in the organic phase (e.g., 5-15 mg).
    • Surfactant concentration in the aqueous phase (e.g., 1.5-2.5% w/v PVA).
    • Aqueous-to-organic phase volume ratio (e.g., 1:1 to 3:1). The DoE will build a model that identifies the optimal parameter combination to hit your target size (e.g., 200 nm) and PDI (e.g., 0.1) [4].

Problem 3: Irreproducible Results Between Batches

  • Potential Cause: Minor, uncontrolled variations in experimental conditions or sample preparation for measurement [2].
  • Solution: Standardize all protocols. For production, use a continuous microfluidic system for superior reproducibility [4]. For characterization, standardize sample preparation (e.g., dilution factor, sonication protocol) and use multiple techniques to cross-validate measurements (e.g., DLS, TEM, NTA) [2].

Experimental Workflow for Size Optimization

The following diagram outlines a rational workflow for nanoparticle size optimization, integrating both traditional and advanced data-driven methods.

optimization_workflow Optimization Workflow start Define Target Size & PDI initial_form Initial Formulation start->initial_form char Characterize Size & PDI (e.g., DLS, TEM) initial_form->char data_driven Data-Driven Optimization (PREP, DoE, Deep Learning) initial_form->data_driven Alternative Path decision Meets Target? char->decision manual_opt Traditional Optimization (Systematic Parameter Variation) decision->manual_opt No final Final Optimized Formulation decision->final Yes manual_opt->char Iterate data_driven->char

Rational Workflow for Nanoparticle Size Optimization

Advanced Data-Driven Optimization Pathway

For complex formulations, a data-driven pathway can significantly accelerate development. The COMET model, for instance, uses a transformer-based architecture to predict nanoparticle efficacy based on the entire formulation [5].

data_driven_path Data-Driven Optimization A Generate Large Dataset (Vary Components & Ratios) B Train Predictive Model (e.g., COMET, PREP) A->B C In-Silico Screening of Virtual Formulations B->C D Synthesize & Validate Top Predicted Candidates C->D E High-Performing Nanoparticle D->E

Data-Driven Optimization Pathway

References

Strategy for Half-Life Extension: PAP-1-MHEG

Author: Smolecule Technical Support Team. Date: February 2026

The most promising approach to improve the properties of PAP-1, including its pharmacokinetics, is the development of a novel derivative called This compound-MHEG [1].

The core issue with the original this compound is its low solubility in aqueous media, which hinders its handling, administration, and potentially its distribution and half-life *in vivo_ [1]. To address this, researchers attached a methoxy-oligoethylene glycol (MOEG) chain to the phenyl ring of this compound, creating this compound-MHEG. This modification is designed to be a preferable alternative to attaching larger macromolecules [1].

The table below summarizes the key improvements offered by this compound-MHEG:

Feature This compound This compound-MHEG Improvement & Significance
Aqueous Solubility Insoluble in water [1] 30 ± 3 μM [1] ~50-fold increase; improves administration and bioavailability.
Inhibitory Activity (EC₅₀) 2 nM (IC₅₀) [1] 0.35 ± 0.03 μM for Kv1.3 [1] Maintains sub-μM potency and selectivity for Kv1.3.
Target Engagement Acts on mitochondrial Kv1.3 (mtKv1.3) to induce cancer cell death [1] Retains ability to inhibit mtKv1.3 and induce apoptosis; works without MDR inhibitors [1] Confirms modified drug reaches intracellular target and has enhanced efficacy.
In Vivo Efficacy Information not available in search results Significantly decreases melanoma volume in vivo [1] Provides direct evidence of therapeutic effect in a live model.

Experimental Protocol: Evaluating this compound-MHEG

The following methodology, adapted from the research, outlines the key experiments for characterizing a this compound derivative like this compound-MHEG [1].

1. Design and Synthesis

  • Structural Modification: Attach a chain of six monomeric ethylene glycol units to the distal phenyl ring of the this compound molecule [1].
  • Control Compounds: Use the parent this compound and its major active metabolite, PAP-OH, for comparison [1].

2. Solubility Measurement

  • Method: Determine solubility in aqueous solutions like DMEM or PBS with 0.1% DMSO.
  • Result: this compound-MHEG showed a solubility of 30 ± 3 μM, which is a 50-fold increase over PAP-OH [1].

3. Functional Activity Assay (Patch Clamp)

  • Objective: Verify that the modification does not abolish the compound's ability to inhibit the Kv1.3 channel.
  • Cell Lines: Use CHO cells stably expressing Kv1.3, Kv1.1, and Kv1.5 channels.
  • Protocol:
    • Perform whole-cell patch clamp recordings.
    • Apply varying concentrations of this compound-MHEG.
    • Measure peak currents at a test potential (e.g., +50 mV).
    • Calculate EC₅₀ values for each channel type to confirm selectivity for Kv1.3 [1].

4. Cell Proliferation and Apoptosis Assay

  • Objective: Test the anti-proliferative and pro-apoptotic effects on relevant cell lines.
  • Cell Line: Use Jurkat T lymphocytes or other cancer cells known to express Kv1.3.
  • Proliferation Protocol:
    • Incubate cells with varying concentrations of this compound-MHEG for several days (e.g., 4 days).
    • Count total cell number per well to assess proliferation reduction [1].
  • Apoptosis Protocol (Annexin V Assay):
    • Treat cells with the compound for a shorter period (e.g., 24 hours).
    • Use flow cytometry to detect Annexin V binding, a marker for early apoptosis [1].

5. In Vivo Efficacy Study

  • Objective: Evaluate the therapeutic potential and indirect pharmacokinetic benefits (like improved exposure) in a disease model.
  • Model: Use a mouse model of melanoma (or other relevant cancer).
  • Protocol:
    • Administer this compound-MHEG (e.g., via injection) to mice with established tumors.
    • Monitor tumor volume over time.
    • Compare the results to a control group to confirm significant reduction in tumor volume [1].

Mechanism of Action Workflow

The diagram below illustrates the established mechanism by which this compound and its derivatives like this compound-MHEG induce cancer cell death, which is crucial for understanding their biological activity [1].

G Start This compound-MHEG A Inhibits mtKv1.3 Start->A B Transient IMM Hyperpolarization A->B C e- diversion from Complex I to O₂ B->C D Massive ROS Production C->D E Mitochondrial Permeability Transition D->E F Cytochrome c Release Caspase Activation E->F End Cancer Cell Apoptosis F->End

Frequently Asked Questions

Q1: Why is the half-life of this compound not well-documented? A1: The available literature primarily focuses on the efficacy and mechanism of action of this compound and its novel derivatives. Detailed pharmacokinetic studies, which are necessary to determine exact half-life values, are often not the focus of initial discovery-phase research papers. The successful in vivo efficacy of this compound-MHEG, however, strongly implies improved pharmacokinetic properties [1].

Q2: Does this compound-MHEG have a better toxicity profile? A2: The parent compound, this compound, was reported to not display acute toxicity in vitro or in vivo and does not exhibit phototoxicity [1]. While a direct comparative toxicity study for this compound-MHEG was not detailed, its ability to work without multidrug-resistance pump inhibitors (like Cyclosporin H) suggests it may have a more favorable profile in resistant cell lines [1].

Q3: Are there other strategies to improve this compound's properties? A3: The search results did not reveal other specific strategies for this compound. However, in a broader context, another study successfully used protein engineering and in silico optimization to improve the production and function of a different PAP (Pokeweed Antiviral Protein) fusion, indicating that computational design is a viable modern strategy for optimizing protein-based therapeutics [2].

References

PAP-1 Biological Context and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The term "PAP1" in biomedical research most commonly refers to Pancreatitis-associated protein 1. It is a secretory protein belonging to the Reg family and is involved in various biological processes, from cell protection to inflammation [1].

The table below summarizes the key functions and associated mechanisms of PAP1 based on the available literature.

Function/Area Description Key Mechanisms / Experimental Insights
General Biology A C-type lectin, strongly overexpressed during acute pancreatitis; also linked to inflammatory bowel disease, Alzheimer's, and various cancers [1]. Induces its own transcription; activates MAPK signaling pathways (p44/42, p38, JNK) [1].
Anti-inflammatory Effects Prevents TNFα-induced NFκB activation in macrophages; anti-inflammatory role confirmed in PAP1-deficient mouse models [1]. Acts through a JAK/STAT3-dependent mechanism [1].
Cell Proliferation & Protection Promotes resistance to apoptosis in pancreatic acinar cells; acts as a growth factor for hepatocytes, motor neurons, and Schwann cells [1]. Analysis of intracellular pathways in pancreatic acinar cell lines (e.g., AR42J) using ChIP assays [1].
Plant Biology (MYB75/PAP1) In Arabidopsis thaliana, PAP1 (MYB75) is a key transcription factor regulating anthocyanin pigment biosynthesis [2]. Alters phenylpropanoid pathway genes and phytohormone levels (jasmonate, salicylate); studied via single-cell RNA-seq and metabolite profiling [2].

Experimental Insights into PAP1 Signaling

A key study investigated the intracellular signaling pathways triggered by PAP1 in a pancreatic acinar cell line (AR42J). The experimental workflow and findings are summarized in the diagram below.

pap1_signaling Start Recombinant PAP1 Treatment MAPK MAPK Pathway Activation Start->MAPK p44_42 p44/42 MAPK MAPK->p44_42 p38 p38 MAPK MAPK->p38 JNK JNK MAPK MAPK->JNK TF_Recruit Transcriptional Factor Recruitment p44_42->TF_Recruit leads to p38->TF_Recruit leads to JNK->TF_Recruit leads to TF_List C/EBPβ, P-CREB, P-ELK1, EGR1, STAT3, ETS2 TF_Recruit->TF_List Outcome Increased pap1 mRNA Transcription TF_List->Outcome

Key Experimental Protocols from this study included [1]:

  • Cell Culture & Treatment: Rat pancreatic acinar cells (AR42J) were treated with recombinant human PAP1 produced in Pichia pastoris.
  • Pathway Inhibition: Pharmacological inhibitors (SB203580 for p38, PD98059 for p44/42, JNK Inhibitor II for JNK) were used to confirm the involvement of specific MAPK pathways.
  • Chromatin Immunoprecipitation (ChIP) Assay: This method was used to analyze the recruitment of transcriptional factors to the pap1 promoter.
  • mRNA Analysis: The induction of pap1 mRNA was measured to assess the functional outcome of the signaling activation.

How to Proceed with Your Comparison Guide

Since the search results lack a direct "PAP-1 vs free drug" comparison, you may need to adjust the scope of your guide. Here are some suggestions:

  • Refine the Terminology: Confirm that "this compound" in your context indeed refers to "Pancreatitis-associated protein 1" and not another acronym (e.g., Patient Assistance Programs, which are financial aid programs, or the Papanicolaou test for cervical cancer screening) [3] [4] [5].
  • Focus on Mechanism of Action: In the absence of head-to-head drug efficacy data, you can create a guide that deeply compares the mechanisms of action of PAP1 against other therapeutic proteins or pathways, using the information on MAPK and JAK/STAT signaling as a foundation.
  • Expand the Literature Search: You might find more direct comparative studies by searching for PAP1 in specific disease contexts, such as pancreatitis, inflammatory bowel disease, or certain cancers, where its therapeutic potential is being explored.

References

PAP-1 polymeric micelles vs traditional delivery

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The table below summarizes the key differences between PAP-1-loaded polymeric micelles and the free this compound drug based on available experimental data.

Feature This compound Polymeric Micelles (mPEG-PAE) Traditional Free this compound
Solubility & Formulation Water-compatible; encapsulated in pH-responsive mPEG-PAE micelles [1] Poor water solubility, limiting bioavailability [1]
Entrapment Efficiency & Drug Loading 91.35% entrapment efficiency; 8.30% drug loading level [1] Not applicable (free drug)
In Vitro Cytotoxicity & Apoptosis Significantly enhanced cytotoxicity and apoptosis induction in Jurkat and B16F10 cells [1] Lower cytotoxicity and apoptosis induction [1]
In Vivo Anti-tumor Efficacy Substantially suppressed tumor growth, reducing volume by up to 94.26% in a B16F10 melanoma mouse model [1] Failed to reduce tumor size significantly [1]
Tumor Targeting Effective accumulation in mouse tumors, confirmed via fluorescent markers [1] Low targeting capability [1]
Mechanism to Overcome MDR Internalized via endocytosis, bypassing P-gp efflux pumps; PEG shell may further suppress P-gp [1] Susceptible to efflux by multidrug resistance (MDR) pumps [1]
Drug Release Profile Controlled, pH-dependent release; surge in release at acidic tumor pH [1] Conventional, non-targeted release

Detailed Experimental Data & Protocols

For researchers to critically evaluate or replicate these findings, here is a detailed breakdown of the key experiments and their methodologies.

Micelle Preparation and Characterization

The this compound-loaded micelles (this compound PMs) were prepared using a pH-responsive, amphiphilic block copolymer.

  • Polymer Used: mPEG-PAE. The hydrophobic block, Poly(β-amino ester) (PAE), contains tertiary amine groups with a pKb of ~6.5, making it responsive to the slightly acidic tumor microenvironment [1].
  • Preparation Method: The specific method for this compound PMs was not detailed, but common techniques for polymeric micelles include thin-film hydration and dialysis [2] [3]. These typically involve dissolving the drug and polymer in an organic solvent, followed by solvent removal and hydration in an aqueous solution.
  • Characterization Metrics:
    • Particle Size & Zeta Potential: Measured using Dynamic Light Scattering (DLS). The micelles exhibited changes in size and zeta potential as the pH decreased, confirming pH-responsiveness [1].
    • Entrapment Efficiency & Drug Loading: Calculated as 91.35% and 8.30%, respectively, using analytical methods to determine the amount of this compound successfully incorporated versus the initial input [1].
    • Stability: Critical Micelle Concentration (CMC) is a key metric for stability upon dilution in the bloodstream. Micelles with a low CMC are more stable [4] [5].
In Vitro Cytotoxicity and Apoptosis Assay

This experiment demonstrated the superior efficacy of the micellar formulation at the cellular level.

  • Cell Lines: Jurkat (lymphoma) and B16F10 (melanoma) cells [1].
  • Methodology:
    • Cells were treated with free this compound, this compound PMs, or control substances.
    • Cell viability was measured using a standard MTT assay or similar colorimetric test.
    • Apoptosis induction was assessed by measuring markers like caspase-3 activity and a decrease in mitochondrial membrane potential [1].
  • Outcome: this compound PMs showed significantly higher cytotoxicity and stronger induction of apoptosis compared to an equivalent dose of free this compound [1].
In Vivo Anti-tumor Efficacy Study

This study provided the critical evidence for the formulation's effectiveness in a live model.

  • Animal Model: Mice bearing B16F10 melanoma tumors [1].
  • Experimental Groups: Mice were treated with free this compound or this compound-loaded polymeric micelles.
  • Tumor Monitoring: Tumor volume was tracked over time.
  • Key Result: While free this compound failed to show a significant effect, the this compound PM treatment led to a dramatic suppression of tumor growth, reducing tumor volume by up to 94.26% [1].
  • Supporting Evidence: Biodistribution studies using fluorescently labeled micelles confirmed their accumulation within the tumors, explaining the enhanced efficacy [1].

Mechanism of Action: this compound Micelles vs. Traditional Delivery

The following diagram illustrates the key mechanistic differences in how this compound polymeric micelles and the traditional free drug interact with the tumor microenvironment and cancer cells to achieve their effects.

G cluster_traditional Traditional Free this compound Delivery cluster_micelle This compound Polymeric Micelle Delivery TraditionalStart Free this compound Administered T1 Poor Solubility & Bioavailability TraditionalStart->T1 T2 Limited Tumor Accumulation T1->T2 T3 Susceptible to MDR Pump Efflux T2->T3 T4 Low Intracellular Drug Concentration T3->T4 T5 Weak Apoptosis Signal T4->T5 TraditionalEnd Poor Anti-Tumor Efficacy T5->TraditionalEnd MicelleStart This compound-Loaded Micelles Injected M1 Enhanced Solubility & Circulation Time MicelleStart->M1 M2 EPR Effect: Passive Tumor Targeting M1->M2 M2->T2 Superior Targeting M3 pH-Responsive Release in Tumor Microenvironment M2->M3 M4 Endocytosis: Bypasses MDR Pumps M3->M4 M4->T3 Overcomes MDR M5 High Intracellular Drug Concentration M4->M5 M6 Strong Mitochondrial Apoptosis Induction M5->M6 MicelleEnd Potent Anti-Tumor Efficacy M6->MicelleEnd

The diagram above highlights the critical advantages of the micellar system:

  • Overcoming Solubility and MDR: The core-shell structure of the micelles solves the inherent water solubility problem of this compound. More importantly, their entry via endocytosis allows them to bypass the P-glycoprotein (P-gp) efflux pumps, a major mechanism of multidrug resistance that limits the efficacy of the free drug [1].
  • Enhanced Targeting and Release: The micelles accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect. Once in the acidic tumor microenvironment, the PAE core protonates, leading to a structural change and a surge in drug release, ensuring a high local concentration of this compound exactly where it is needed [1].
  • Potent Apoptosis Induction: this compound is a potent inhibitor of the mitochondrial potassium channel Kv1.3. Blocking this channel triggers a cascade of events (loss of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3) that leads to cancer cell apoptosis, even in cells resistant to other drugs. The micelle formulation ensures a sufficient dose of this compound reaches the mitochondria to effectively initiate this process [1].

Research Implications and Future Directions

The data demonstrates that formulating this compound into pH-responsive polymeric micelles directly addresses the critical limitations of the free drug. This strategy transforms a potent but therapeutically challenged molecule into a promising candidate for targeted cancer therapy, particularly for tumors that exhibit multidrug resistance.

For your ongoing research, consider these advanced aspects of polymeric micelle technology:

  • Scalable Preparation: Emerging methods like microfluidics and PEG-assisted assembly are improving the scalability and reproducibility of micelle production for clinical translation [2] [3].
  • Stability Considerations: A key challenge for micelles is maintaining integrity in the bloodstream. Strategies like core-crosslinking can enhance stability and prevent premature drug release [5].
  • Combination Therapy: Polymeric micelles are excellent platforms for co-delivery of multiple drugs (e.g., Paclitaxel, Etoposide, and Rapamycin) to achieve synergistic effects and overcome complex resistance pathways [6].

References

PAP-1 compared to clofazimine Kv1.3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PAP-1 vs. Clofazimine at a Glance

Feature This compound Clofazimine
Chemical Nature 5-(4-phenoxybutoxy)psoralen; synthetic small molecule [1] Riminophenazine; small molecule [2]
Primary Known Use Research compound [1] Treatment for leprosy [2] [3]
Kv1.3 Inhibition (IC₅₀) 2 nM [1] [2] 300 nM [2]
Selectivity for Kv1.3 23-fold selective over Kv1.5; 33- to 125-fold over other Kv1-family channels [1] Approximately 10-fold selective over Kv1.1, Kv1.2, Kv1.5, and Kv3.1 [2]
Mechanism Use-dependent blocker; binds the C-type inactivated state of the channel [1] Not fully detailed in results, but a direct inhibitor [2]

| Key Preclinical Findings | - Induces Bax/Bak-independent apoptosis in cancer cells [2]

  • Ameliorates DSS-induced colitis [4]
  • Reduces brain infarction in stroke models [5] | - Induces Bax/Bak-independent apoptosis in cancer cells [2]
  • Reduces tumor size by 90% in a melanoma mouse model [2] [3] |

Experimental Data and Protocols

The therapeutic potential of both compounds has been demonstrated in various disease models through specific experimental protocols.

  • Induction of Cancer Cell Death

    • Objective: To assess the ability of this compound and Clofazimine to kill cancer cells via mitochondrial Kv1.3 inhibition, including in cells resistant to conventional chemotherapy (Bax/Bak-deficient) [2].
    • Methodology: Cell viability was measured using MTT assays on murine CTLL-2 lymphocytes engineered to express Kv1.3 (CTLL-2/Kv1.3) versus control cells (CTLL-2/pJK). Cells were treated with varying doses of this compound or Clofazimine. To enhance intracellular drug accumulation, some experiments included multidrug resistance (MDR) pump inhibitors like Cyclosporine H [2].
    • Key Findings: Both this compound and Clofazimine dose-dependently reduced viability in Kv1.3-expressing cells, while control cells were resistant. Efficacy was amplified with MDR pump inhibitors. Cell death occurred via the intrinsic apoptotic pathway and was independent of the pro-apoptotic proteins Bax and Bak [2].
  • In Vivo Efficacy of Clofazimine in Cancer

    • Objective: To evaluate the anti-tumor effect of Clofazimine in a live animal model [2] [3].
    • Methodology: Mice with orthotopic B16F10 melanoma tumors were treated with Clofazimine administered via intraperitoneal injection [2].
    • Key Findings: Clofazimine treatment resulted in a 90% reduction in tumor size [2] [3].
  • This compound in a Colitis Model

    • Objective: To investigate the effect of this compound on intestinal inflammation [4].
    • Methodology: Colitis was induced in C57BL/6 mice using dextran sulfate sodium (DSS). Mice were then treated with this compound via intraperitoneal injection for 7 days. Disease activity index (DAI), colon damage, and levels of inflammatory cytokines were assessed [4].
    • Key Findings: this compound treatment reduced pathological damage, disease scores, and levels of pro-inflammatory cytokines (IL-1, IL-6, TNF-α). Its protective effect was linked to the suppression of the NLRP3 inflammasome pathway in macrophages [4].
  • This compound in a Stroke Model

    • Objective: To test if this compound could reduce inflammatory damage after ischemic stroke [5].
    • Methodology: In a Middle Cerebral Artery Occlusion (MCAO) model in mice and rats, this compound administration began 12 hours after reperfusion and continued for 8 days.
    • Key Findings: this compound treatment reduced brain infarct area and improved neurological function. It dampened harmful neuroinflammation by reducing pro-inflammatory microglia without impairing beneficial phagocytic activity [5].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which these inhibitors, particularly through their action on mitochondrial Kv1.3, can trigger cancer cell death. This process is notable for bypassing the conventional Bax/Bak pathway, offering a potential strategy against resistant cancers.

G Start Mitochondrial Kv1.3 Inhibitor (this compound or Clofazimine) MitoKv1_3 Inhibition of mitochondrial Kv1.3 Start->MitoKv1_3 Event1 Mitochondrial Membrane Hyperpolarization MitoKv1_3->Event1 Event2 Increased ROS Production Event1->Event2 Event3 Cytochrome c Release Event2->Event3 Event4 Caspase-9 and Caspase-3 Activation Event3->Event4 Outcome Apoptotic Cell Death (Independent of Bax/Bak) Event4->Outcome

Therapeutic Implications and Comparison

  • This compound is a highly selective and potent research compound. Its value lies in its selectivity, which helps minimize off-target effects, and its well-documented efficacy in diverse preclinical models beyond oncology, such as inflammatory bowel disease and stroke [4] [1] [5].
  • Clofazimine offers the significant advantage of an established human safety profile from decades of clinical use for leprosy [2]. Its potent in vivo anti-cancer activity, demonstrated in a melanoma model, makes it a promising candidate for drug repurposing [2] [3]. However, it is less potent and selective than this compound as a Kv1.3 inhibitor [2].

References

Molecular and Preclinical Profile of PAP-1

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key data found for PAP-1, primarily from a 2025 study that developed a new polymeric micelle formulation to overcome its limitations [1].

Property Description / Value Experimental Context & Methodology
Target & Mechanism Potent and selective inhibitor of the mitochondrial potassium channel Kv1.3. Blockade induces Bax/Bak-independent apoptosis in cancer cells [1]. Target Validation: Studies in lymphoma, melanoma, and other cancer cell lines. Apoptosis Assay: Measured via decreased mitochondrial membrane potential and elevated caspase-3 activity [1].
In Vitro Potency (IC₅₀) 2 nM for Kv1.3 channel blockade [1]. Cell-based assays measuring channel inhibition.
Selectivity 23-fold more selective for Kv1.3 over Kv1.5; 33- to 125-fold over other Kv1-family channels; >1,000-fold lower affinity for hERG [1]. Comparative channel inhibition assays.
Key Limitation Poor water solubility, low targeting capability, susceptibility to efflux by multidrug resistance (MDR) pumps, leading to poor anti-tumor efficacy in vivo with free drug [1]. Observed in various in vivo models; free this compound showed no significant tumor reduction.
Formulation Solution Encapsulated in pH-responsive mPEG-PAE polymeric micelles (this compound PMs) [1]. Methodology: Nano-precipitation self-assembly. Characterization: Dynamic light scattering for size and zeta potential; HPLC for encapsulation efficiency and drug loading [1].

| Formulation Performance | Entrapment Efficiency: 91.35% Drug Loading: 8.30% Release: Significantly higher release at acidic pH (simulating tumor microenvironment) vs. physiological pH [1]. | In vitro release studies using dialysis method in buffers at different pH levels. | | In Vivo Efficacy (B16F10 Melanoma Model) | Free this compound: Failed to reduce tumor size. This compound-loaded Micelles: Suppressed tumor volume by up to 94.26% [1]. | Protocol: Mice bearing B16F10 tumors treated with intravenous injections. Tumor volume was monitored over time and compared to control groups. |

This compound's Mechanism of Action and Experimental Workflow

The antitumor effect of this compound is mediated through its action on the inner mitochondrial membrane. The diagram below illustrates this mechanism and the key experiments used to validate it.

G cluster_0 Delivery and Mechanism cluster_1 Key Validation Experiments PAP1 This compound Kv13 mitoKv1.3 Channel PAP1->Kv13 Inhibits Micelle pH-responsive Polymeric Micelle Micelle->PAP1 Releases at acidic pH Apoptosis Induction of Mitochondrial Apoptosis Kv13->Apoptosis Triggers Assay1 In Vitro Cytotoxicity (CCK-8) Apoptosis->Assay1 Assay2 Apoptosis Assay (Caspase-3/Flow Cytometry) Apoptosis->Assay2 Assay3 Mitochondrial Membrane Potential (ΔΨm) Apoptosis->Assay3 Assay4 In Vivo Tumor Volume Measurement Apoptosis->Assay4 In Vivo Model

Information Gap on Psora-4

The search results confirmed that Psora-4 is a known Kv1.3 inhibitor [1], but no specific quantitative data on its potency, selectivity, or efficacy was available in the retrieved articles for a direct comparison. Therefore, a comparative table for Psora-4 cannot be constructed from the current search.

Interpretation and Research Suggestions

The data highlights that a nano-formulation approach was critical for unlocking the potent antitumor efficacy of this compound in vivo. The presented workflow and assays provide a robust template for evaluating Kv1.3 inhibitors.

To conduct a full comparison, you may need to investigate further. I suggest:

  • Consulting specialized databases like PubMed, Scopus, or Web of Science using search terms such as "Psora-4" AND "Kv1.3" AND "IC50" or "Psora-4" AND "melanoma".
  • Reviewing earlier foundational literature, as Psora-4 was identified before this compound. Key papers from the early 2000s might contain the necessary biochemical and cellular data.

References

PAP-1 loaded micelles tumor reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of PAP-1-Loaded Micelles

The table below summarizes the quantitative experimental data for this compound-loaded micelles and other selected micelle formulations, highlighting their performance in preclinical models.

Formulation Key Experimental Findings (In Vivo) Key Experimental Findings (In Vitro) Reported Advantages

| This compound Loaded mPEG-PAE Micelles [1] [2] | - 94.26% reduction in tumor volume in B16F10 melanoma mouse model [1].

  • Free this compound showed no significant tumor reduction [1].
  • Fluorescent-marked micelles confirmed high tumor accumulation [1]. | - Significantly enhanced cytotoxicity & apoptosis in Jurkat & B16F10 cells vs. free this compound [1].
  • Mechanisms: decreased mitochondrial membrane potential & elevated caspase-3 activity [1]. | - Overcomes poor water solubility & MDR [1].
  • High drug loading (8.30%) and entrapment efficiency (91.35%) [1].
  • pH-responsive release targets acidic tumor microenvironment [1]. | | Tranilast-Loaded PEG-PBLG Micelles [3] | - 100-fold reduced dose induced superior CAF reprogramming vs. free drug [3].
  • Combination with immunotherapy resulted in cures & immunological memory in resistant breast cancer models [3]. | - Suppressed TGF-β levels more effectively in human & murine CAFs [3].
  • Increased cellular uptake in CAFs [3]. | - Effective TME normalization (mechanotherapy) [3].
  • Long circulation half-life (α-phase: ~5.3 h, β-phase: ~21.2 h) [3]. | | Docetaxel-Loaded Core-Crosslinked Micelles (CCPMs) [4] | - Effective in targeting metastases, though with lower efficiency than primary tumors [4].
  • Enhanced antitumor/antimetastatic efficacy and reduced toxicity vs. standard docetaxel [4]. | Information not specified in provided results. | - Targets both primary tumors and metastases [4].
  • Improved safety profile compared to standard chemotherapy [4]. | | Orlistat–Dopamine Conjugate Micelles (for Camptothecin) [5] | Enhanced antitumor efficacy under hypoxic conditions [5]. | - pH-responsive, two-stage drug release [5].
  • Initiates ROS generation and MAO-mediated cytotoxicity, followed by apoptosis [5]. | - Synergistic combination therapy [5].
  • Bio-adhesive properties facilitate cellular uptake [5]. |

Experimental Protocols & Methodologies

For researchers looking to replicate or understand these studies, here are the detailed methodologies for key experiments.

Formulation and Characterization of this compound Micelles [1]
  • Preparation Method: this compound-loaded mPEG-PAE micelles were prepared by self-assembly. The specific method (e.g., solvent evaporation, dialysis) is not detailed in the provided excerpts, but the mPEG-PAE copolymer was synthesized in the authors' laboratory.
  • Characterization:
    • Particle Size, PDI, and Zeta Potential: Analyzed using dynamic light scattering (DLS). The micelles showed an increase in size and zeta potential as pH decreased.
    • Drug Loading and Entrapment Efficiency: Determined to be 8.30% and 91.35%, respectively, using analytical methods like UV-Vis spectroscopy or HPLC.
    • In Vitro Drug Release: Performed using a dialysis method in release media at different pH levels (e.g., pH 7.4 and 5.0) to demonstrate pH-responsive release.
  • Molecular Dynamics Simulations: Used to study the self-assembly process and the effect of PAE's tertiary amine protonation on micelle structure.
In Vitro Cytotoxicity and Apoptosis Assays [1]
  • Cell Lines: Jurkat (lymphoma) and B16F10 (melanoma) cells.
  • Treatment Groups: Free this compound, this compound combined with MDR inhibitors (e.g., probenecid, cyclosporin), and this compound-loaded micelles.
  • Key Assays:
    • Cell Viability: Measured using MTT or similar assays to determine cytotoxicity.
    • Apoptosis Detection: Analyzed via Annexin V/propidium iodide staining and flow cytometry.
    • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes like JC-1.
    • Caspase-3 Activity: Measured using commercial activity assay kits.
In Vivo Efficacy Study in Melanoma Model [1]
  • Animal Model: Mice bearing B16F10 melanoma tumors.
  • Treatment Protocol: Intravenous administration of either free this compound or this compound-loaded micelles. The dose and schedule for the micelles were optimized based on preliminary studies.
  • Tumor Monitoring: Tumor volume was measured regularly with calipers.
  • Biodistribution Study: Fluorescently labeled (e.g., with DiR or Cy7) micelles were injected, and their accumulation in tumors and major organs was tracked using an in vivo imaging system (IVIS).

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanism of action of this compound and the experimental workflow for validating the micelles, providing a clear visual summary for presentations or publications.

Diagram 1: Mechanism of this compound-Loaded Micelles in Cancer Therapy

This diagram illustrates the journey of this compound-loaded micelles and their mechanism for inducing cancer cell death.

Micelles This compound-loaded mPEG-PAE Micelles EPR Accumulation in Tumor via EPR Effect Micelles->EPR MDR Bypasses MDR Efflux Pumps Micelles->MDR Nanocarrier Advantage pH Acidic Tumor pH Triggers Drug Release EPR->pH Target This compound Enters Cell & Inhibits mitoKv1.3 Channel pH->Target Apoptosis Induction of Apoptosis Target->Apoptosis MMP Decreased Mitochondrial Membrane Potential Apoptosis->MMP Caspase Elevated Caspase-3 Activity Apoptosis->Caspase

Diagram 2: Experimental Workflow for Validation

This diagram outlines the key steps in preparing and validating the this compound-loaded micelles.

Step1 1. Micelle Preparation & Characterization Step2 2. In-Vitro Evaluation Step1->Step2 Sub1_1 Self-assembly of mPEG-PAE with this compound Step1->Sub1_1 Sub1_2 Measure Size, Zeta Potential, PDI, Drug Loading Step1->Sub1_2 Sub1_3 In-vitro Drug Release at pH 7.4 vs 5.0 Step1->Sub1_3 Step3 3. In-Vivo Efficacy & Targeting Step2->Step3 Sub2_1 Cell Culture (Jurkat, B16F10) Step2->Sub2_1 Sub2_2 Cytotoxicity Assays (MTT/MTS) Step2->Sub2_2 Sub2_3 Apoptosis Assays (Annexin V, Caspase-3) Step2->Sub2_3 Sub2_4 Mitochondrial Membrane Potential Assay Step2->Sub2_4 Sub3_1 B16F10 Melanoma Mouse Model Step3->Sub3_1 Sub3_2 Tumor Volume Measurement Step3->Sub3_2 Sub3_3 Biodistribution Study (Fluorescent Imaging) Step3->Sub3_3

Key Takeaways for Research and Development

  • This compound Micelles Demonstrate Striking Efficacy: The most significant finding is the dramatic 94.26% tumor reduction achieved by this compound-loaded micelles, a result unattainable by the free drug [1]. This validates the formulation's success in overcoming the core limitations of this compound.
  • Targeting the Tumor Microenvironment is Crucial: The success of this compound micelles, along with other formulations like Tranilast-micelles [3], underscores that strategies designed to actively interact with the TME (via pH-response, CAF reprogramming, etc.) are highly effective for improving therapeutic outcomes.
  • Overcoming Multidrug Resistance (MDR): The data confirms that encapsulating drugs in micelles helps bypass MDR efflux pumps [1], a major hurdle in cancer chemotherapy. This provides a viable strategy for reviving the efficacy of drugs susceptible to resistance.

References

PAP-1 Toxicity Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key toxicity and safety information for PAP-1 (5-(4-phenoxybutoxy)psoralen) found in the scientific literature:

Aspect Experimental Model Key Findings Source / Reference
Chronic Toxicity Lewis rats (6-month repeat-dose) No toxic effects observed at 50 mg/kg dose. [1]
Cytotoxicity & Therapeutic Index (in vitro) Jurkat & B16F10 cells (mouse melanoma) Free this compound showed poor anti-tumor effect in vivo due to poor solubility and targeting. [2]
Major Metabolites & Pathway Sprague-Dawley rats (bile isolation); rat liver microsomes Five Phase I metabolites identified. Hydroxylation and O-dealkylation are major pathways. [1]
Metabolite Activity In vitro Kv1.3 current inhibition Metabolites M3, M4, M5 inhibited Kv1.3 with nanomolar IC50; M1, M2 were inactive. [1]
Metabolic Enzymes Rat liver microsomes with inhibitors CYP1A1/2 and CYP3A, but not CYP2D6, CYP2E, or CYP2C9, are involved in this compound metabolism. [1]

Detailed Experimental Protocols

For reliability and reproducibility, here are the detailed methodologies from the key studies cited above.

  • Chronic Toxicity Study Protocol [1]:

    • Test System: Male and female Lewis rats.
    • Dose and Administration: this compound was administered at 50 mg/kg.
    • Study Duration: The repeat-dose study lasted for 6 months.
    • Endpoint Assessment: Researchers observed no toxic effects in the rats over the study period.
  • Metabolite Identification and Metabolic Pathway Protocol [1]:

    • Metabolite Isolation: Five phase I metabolites were isolated from the bile of Sprague-Dawley rats.
    • Identification Techniques: Metabolites were identified using mass spectrometry and NMR spectroscopy.
    • In Vitro Incubation: this compound was incubated with SD rat liver microsomes in an NADPH-dependent system to confirm cytochrome P450 (CYP) enzyme involvement.
    • Enzyme Inhibition: Specific chemical inhibitors were used to identify the contributing CYP enzymes: α-naphthoflavone (CYP1A1/2) and ketoconazole (CYP3A) significantly blocked metabolism.

This compound Mechanism and Experimental Workflow

The diagrams below illustrate this compound's mechanism of action and a general workflow for assessing its toxicity, based on the gathered data.

PAP1 This compound Kv13 Mitochondrial Kv1.3 Channel PAP1->Kv13 Potent & Selective Inhibition Bax Bax Protein Kv13->Bax Physical Interaction & Inhibition Apoptosis Induces Apoptosis Bax->Apoptosis Bax-Independent Pathway MMPloss Decreased Mitochondrial Membrane Potential Bax->MMPloss Caspase3 Elevated Caspase-3 Activity Bax->Caspase3 MMPloss->Apoptosis Caspase3->Apoptosis

Start In-Vivo Toxicity Assessment Step1 Animal Model Selection (e.g., Lewis or Sprague-Dawley rats) Start->Step1 Step2 Chronic Dosing Regimen (e.g., 50 mg/kg this compound for 6 months) Step1->Step2 Step3 Sample Collection (Blood, Bile, Tissues) Step2->Step3 Step4 Metabolite Identification (Via Mass Spectrometry & NMR) Step3->Step4 Step5 Safety & Efficacy Analysis (Histopathology, Clinical Chemistry, Metabolite Activity) Step4->Step5

Limitations and Further Research Directions

  • Lack of Direct Comparisons: The most significant limitation is the absence of head-to-head experimental data comparing this compound with other Kv1.3 inhibitors (e.g., Margatoxin, ShK, Psora-4, clofazimine) in terms of toxicity, potency (IC50), or selectivity.
  • Focus on Formulation Toxicity: Recent research highlights this compound's poor water solubility as a major limitation causing low bioavailability and efficacy. New delivery systems like pH-responsive mPEG-PAE polymeric micelles are being developed to enhance its anti-tumor effects and potentially alter its toxicity profile. [2]

To build a more complete comparison guide, I suggest these next steps:

  • Explore specialized databases like TOXNET, PubChem, or IUPHAR/BPS Guide to PHARMACOLOGY for structured toxicity data and direct comparisons with other Kv1.3 inhibitors.
  • Use broader search terms such as "Kv1.3 inhibitor comparative toxicity" or "this compound vs ShK" to find review articles that may contain compiled comparison data.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

350.11542367 Da

Monoisotopic Mass

350.11542367 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A62C114Q0Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

870653-45-5

Wikipedia

Pap-1

Dates

Last modified: 08-15-2023
1: Kundu-Raychaudhuri S, Chen YJ, Wulff H, Raychaudhuri SP. Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model. J Autoimmun. 2014 Dec;55:63-72. doi: 10.1016/j.jaut.2014.07.003. PubMed PMID: 25175978; PubMed Central PMCID: PMC4398058.
2: Ngala RA, Zaibi MS, Langlands K, Stocker CJ, Arch JR, Cawthorne MA. Stimulation of glucose uptake in murine soleus muscle and adipocytes by 5-(4-phenoxybutoxy)psoralen (PAP-1) may be mediated by Kv1.5 rather than Kv1.3. PeerJ. 2014 Oct 7;2:e614. doi: 10.7717/peerj.614. PubMed PMID: 25320682; PubMed Central PMCID: PMC4193404.
3: Wu X, Xu R, Cao M, Ruan L, Wang X, Zhang C. Effect of the Kv1.3 voltage-gated
potassium channel blocker PAP-1 on the initiation and progress of atherosclerosis in a rat model. Heart Vessels. 2015 Jan;30(1):108-14. doi: 10.1007/s00380-013-0462-7. PubMed PMID: 24441938.
4: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,
Pérez-García MT, Roqué M. K+ channels expression in hypertension after arterial injury, and effect of selective Kv1.3 blockade with PAP-1 on intimal hyperplasia
formation. Cardiovasc Drugs Ther. 2014 Dec;28(6):501-11. doi: 10.1007/s10557-014-6554-5. Erratum in: Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. PubMed PMID: 25348824.
5: Jorgensen C, Darré L, Vanommeslaeghe K, Omoto K, Pryde D, Domene C. In silico
identification of PAP-1 binding sites in the Kv1.2 potassium channel. Mol Pharm.
2015 Apr 6;12(4):1299-307. doi: 10.1021/acs.molpharmaceut.5b00023. PubMed PMID: 25734225.
6: Hao B, Chen ZW, Zhou XJ, Zimin PI, Miljanich GP, Wulff H, Wang YX. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. 2011 Mar;41(3):198-211. doi: 10.3109/00498254.2010.532886. PubMed PMID: 21070145; PubMed Central PMCID: PMC3644211.
7: Stokely ME, Garg P, Bhat MA, Koulen P. Transient 5-(4-phenylbutoxy)psoralen (PAP-1) treatment dissociates developing pathologies in autoimmune optic neuritis into two distinct pathology profiles. J Neurosci Res. 2008 Jul;86(9):2111-24. doi: 10.1002/jnr.21645. PubMed PMID: 18335521.
8: Azam P, Sankaranarayanan A, Homerick D, Griffey S, Wulff H. Targeting effector memory T cells with the small molecule Kv1.3 blocker PAP-1 suppresses allergic contact dermatitis. J Invest Dermatol. 2007 Jun;127(6):1419-29. PubMed PMID: 17273162; PubMed Central PMCID: PMC1929164.
9: Cidad P, Novensà L, Garabito M, Batlle M, Dantas AP, Heras M, López-López JR,
Pérez-García MT, Roqué M. Erratum to: K(+) Channels Expression in Hypertension After Arterial Injury, and Effect of Selective Kv1.3 Blockade with PAP-1 on Intimal Hyperplasia Formation. Cardiovasc Drugs Ther. 2015 Apr;29(2):199-200. doi: 10.1007/s10557-015-6578-5. PubMed PMID: 25732511.
10: Schmitz A, Sankaranarayanan A, Azam P, Schmidt-Lassen K, Homerick D, Hänsel W, Wulff H. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Mol Pharmacol. 2005 Nov;68(5):1254-70. PubMed PMID: 16099841.
11: Zou Z, Wang Y, Jiang H. Manduca sexta prophenoloxidase activating proteinase-1 (PAP-1) gene: organization, expression, and regulation by immune and hormonal signals. Insect Biochem Mol Biol. 2005 Jun;35(6):627-36. PubMed PMID: 15857768; PubMed Central PMCID: PMC2020815.
12: Leanza L, Trentin L, Becker KA, Frezzato F, Zoratti M, Semenzato G, Gulbins E, Szabo I. Clofazimine, Psora-4 and PAP-1, inhibitors of the potassium channel Kv1.3, as a new and selective therapeutic strategy in chronic lymphocytic leukemia. Leukemia. 2013 Aug;27(8):1782-5. doi: 10.1038/leu.2013.56. PubMed PMID: 23426166.
13: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. CIR, a corepressor of CBF1, binds to PAP-1 and effects alternative splicing. Exp Cell Res. 2005 Feb 15;303(2):375-87. PubMed PMID: 15652350.
14: Maita H, Kitaura H, Ariga H, Iguchi-Ariga SM. Association of PAP-1 and Prp3p, the products of causative genes of dominant retinitis pigmentosa, in the tri-snRNP complex. Exp Cell Res. 2005 Jan 1;302(1):61-8. PubMed PMID: 15541726.
15: Maita H, Kitaura H, Keen TJ, Inglehearn CF, Ariga H, Iguchi-Ariga SM. PAP-1,
the mutated gene underlying the RP9 form of dominant retinitis pigmentosa, is a splicing factor. Exp Cell Res. 2004 Nov 1;300(2):283-96. PubMed PMID: 15474994.
16: Leung K. (99m)Tc-Mercaptoacetyl-Gly-Gly-Gly-PAP-1. 2008 Aug 8 [updated 2008 Aug 15]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK24577/ PubMed PMID: 20641925.
17: Maita H, Harada Y, Nagakubo D, Kitaura H, Ikeda M, Tamai K, Takahashi K, Ariga H, Iguchi-Ariga SM. PAP-1, a novel target protein of phosphorylation by pim-1 kinase. Eur J Biochem. 2000 Aug;267(16):5168-78. PubMed PMID: 10931201.
18: Straub SV, Perez SM, Tan B, Coughlan KA, Trebino CE, Cosgrove P, Buxton JM, Kreeger JM, Jackson VM. Pharmacological inhibition of Kv1.3 fails to modulate insulin sensitivity in diabetic mice or human insulin-sensitive tissues. Am J Physiol Endocrinol Metab. 2011 Aug;301(2):E380-90. doi: 10.1152/ajpendo.00076.2011. PubMed PMID: 21586699.
19: Nguyen HM, Grössinger EM, Horiuchi M, Davis KW, Jin LW, Maezawa I, Wulff H. Differential Kv1.3, KCa3.1, and Kir2.1 expression in "classically" and "alternatively" activated microglia. Glia. 2017 Jan;65(1):106-121. doi: 10.1002/glia.23078. PubMed PMID: 27696527; PubMed Central PMCID: PMC5113690.
20: Zimin PI, Garic B, Bodendiek SB, Mahieux C, Wulff H, Zhorov BS. Potassium channel block by a tripartite complex of two cationophilic ligands and a potassium ion. Mol Pharmacol. 2010 Oct;78(4):588-99. doi: 10.1124/mol.110.064014. PubMed PMID: 20601455; PubMed Central PMCID: PMC2981387.

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